Product packaging for Pyrrolo[3,2-c]pyrazole(Cat. No.:CAS No. 250-88-4)

Pyrrolo[3,2-c]pyrazole

Cat. No.: B15495716
CAS No.: 250-88-4
M. Wt: 105.10 g/mol
InChI Key: GZTPJDLYPMPRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrrolo[3,2-c]pyrazole is a useful research compound. Its molecular formula is C5H3N3 and its molecular weight is 105.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3 B15495716 Pyrrolo[3,2-c]pyrazole CAS No. 250-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250-88-4

Molecular Formula

C5H3N3

Molecular Weight

105.10 g/mol

IUPAC Name

pyrrolo[3,2-c]pyrazole

InChI

InChI=1S/C5H3N3/c1-2-6-5-3-7-8-4(1)5/h1-3H

InChI Key

GZTPJDLYPMPRDF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N2)N=C1

Origin of Product

United States

Foundational & Exploratory

Pyrrolo[3,2-c]pyrazole: A Technical Guide to a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrrolo[3,2-c]pyrazole core is a bicyclic heteroaromatic system containing a fused pyrrole and pyrazole ring. This scaffold is a member of the diverse family of pyrazole-containing compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The arrangement of nitrogen atoms in the this compound core offers unique opportunities for substitution and hydrogen bonding, making it an attractive scaffold for the design of targeted therapeutics, particularly kinase inhibitors.[4][5] While research on this specific isomer is still emerging compared to its close relatives like Pyrrolo[3,4-c]pyrazole, this guide provides a comprehensive overview of its structure, properties, synthesis, and potential therapeutic applications based on available data and insights from structurally similar compounds.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a five-membered pyrrole ring fused to a five-membered pyrazole ring, sharing a carbon-carbon bond.

Chemical Structure:

Basic Properties:

PropertyValueSource
Molecular Formula C5H3N3[3]
Molecular Weight 105.10 g/mol [3]
IUPAC Name 1H-Pyrrolo[3,2-c]pyrazole[3]

Further physicochemical properties such as pKa, logP, and solubility are not yet extensively documented for the unsubstituted core and would be highly dependent on the nature of its substituents.

Synthesis of the this compound Core

While specific, detailed protocols for the synthesis of a wide range of this compound derivatives are not abundantly available in the public domain, general synthetic strategies can be adapted from the synthesis of related heterocyclic systems, such as pyrrolopyridines and other pyrrolopyrazole isomers. A plausible synthetic approach is outlined below.

General Synthetic Workflow

A potential synthetic route could involve the construction of a substituted pyrazole ring followed by the annulation of the pyrrole ring.

G cluster_0 Synthesis of this compound Core A Substituted Hydrazine C Condensation A->C B β-Ketoester B->C D Substituted Pyrazolone C->D Formation of Pyrazole Ring E Vilsmeier-Haack Reaction D->E F Formylated Pyrazole E->F Introduction of Formyl Group G Reductive Cyclization F->G H This compound Core G->H Annulation of Pyrrole Ring

Caption: A generalized workflow for the synthesis of the this compound core.

Experimental Protocol (Adapted from Pyrrolopyridine Synthesis)

The following is a generalized experimental protocol adapted from the synthesis of a structurally related 6-bromo-1H-pyrrolo[3,2-c]pyridine, which could serve as a starting point for the synthesis of this compound derivatives.[6]

Step 1: Formation of a Substituted Pyrazole Intermediate

A substituted hydrazine can be reacted with a suitable β-dicarbonyl compound, such as a β-ketoester, in a condensation reaction to form the pyrazole ring. This is a well-established method for pyrazole synthesis.[7]

Step 2: Functionalization for Pyrrole Ring Annulation

The formed pyrazole intermediate would then need to be functionalized to enable the formation of the fused pyrrole ring. A common strategy for this is the Vilsmeier-Haack reaction, which can introduce a formyl group onto the pyrazole ring.[8]

Step 3: Reductive Cyclization to Form the this compound Core

The formylated pyrazole can then undergo a reductive cyclization to form the fused pyrrole ring, yielding the this compound core. This step often involves the use of a reducing agent in an acidic medium.[6]

Potential Biological Activities and Therapeutic Applications

Given the established biological activities of related pyrrolopyrazole and pyrazole derivatives, the this compound core holds significant promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology.

Kinase Inhibition

The 3-aminopyrazole moiety is a known pharmacophore that effectively interacts with the hinge region of the ATP binding pocket of various kinases.[9] The this compound scaffold, by incorporating this feature, is a prime candidate for the development of potent and selective kinase inhibitors.

Potential Kinase Targets:

  • Janus Kinases (JAKs): Inhibitors of JAKs are used in the treatment of myelofibrosis and other cancers. Ruxolitinib, a JAK1/2 inhibitor, contains a pyrazole ring fused to a pyrrolopyrimidine core, a structure with similarities to this compound.[4]

  • Aurora Kinases and Cyclin-Dependent Kinases (CDKs): The related 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been utilized to develop potent and selective inhibitors of Aurora kinases and CDK2.[9]

  • Other Kinases: A wide range of other kinases, including Bcr-Abl, have been successfully targeted with pyrazole-based inhibitors.[5]

G cluster_0 Potential Kinase Inhibition Pathway A This compound Derivative B Kinase ATP Binding Site A->B Binds to Hinge Region C Inhibition of Phosphorylation B->C Prevents ATP Binding D Downstream Signaling Blocked C->D E Therapeutic Effect (e.g., Anti-cancer) D->E

Caption: Proposed mechanism of action for this compound-based kinase inhibitors.

Anticancer Activity

Structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values in the low micromolar to nanomolar range.[6] These compounds are believed to act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[6] This suggests that this compound derivatives may also exhibit valuable antiproliferative properties.

Table 1: Anticancer Activity of Structurally Related 1H-pyrrolo[3,2-c]pyridine Derivatives [6]

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10d 0.811.230.95
10h 0.560.680.47
10t 0.120.210.15

Data for 1H-pyrrolo[3,2-c]pyridine derivatives is presented to illustrate the potential of the closely related this compound scaffold.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies for this compound are not yet established, insights can be drawn from related series. For the anticancer 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-donating groups, such as methoxy or methyl groups, on a phenyl ring substituent at certain positions led to an increase in antiproliferative activity.[6] This suggests that the electronic properties of substituents on the this compound core will be a critical factor in determining their biological activity.

Conclusion

The this compound core represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural features, particularly the embedded 3-aminopyrazole-like motif, make it a highly attractive candidate for the development of kinase inhibitors and other targeted therapies. The potent anticancer activity of the closely related pyrrolo[3,2-c]pyridine series further underscores the potential of this heterocyclic system. Future research focused on the development of efficient and versatile synthetic routes to a variety of this compound derivatives, followed by comprehensive biological evaluation and SAR studies, is warranted to fully unlock the therapeutic potential of this intriguing molecular framework.

References

An In-depth Technical Guide to Pyrrolo[3,2-c]pyrazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrrolo[3,2-c]pyrazole core is a fused heterocyclic system that has emerged as a scaffold of interest in medicinal chemistry. While its history is not as extensively documented as some other pyrazole derivatives, its structural similarity to biologically active azaindoles suggests significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of derivatives of this scaffold, with a focus on providing researchers with the detailed information necessary for its exploration in drug discovery programs.

Discovery and History

The term "pyrazole" was first introduced by Ludwig Knorr in 1883.[1] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[1] While the parent this compound is not extensively described in early literature, recent research into related fused pyrazole systems has paved the way for its synthesis and investigation. The closely related 1H-pyrrolo[3,2-c]pyridine scaffold has been synthesized and evaluated for its potent anticancer activities, providing a strong rationale and methodological basis for the exploration of the this compound core.[2]

Synthetic Methodologies

The synthesis of the this compound core can be approached through multi-step sequences, often involving the construction of a substituted pyrazole ring followed by annulation of the pyrrole ring. Drawing from established methods for analogous heterocyclic systems, a plausible synthetic pathway is outlined below.

Logical Workflow for the Synthesis of this compound Derivatives

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Pyrrole Ring Annulation diketone 1,3-Diketone pyrazole Substituted Pyrazole diketone->pyrazole Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyrazole pyrazole_in Substituted Pyrazole functionalized_pyrazole Functionalized Pyrazole pyrazole_in->functionalized_pyrazole e.g., Nitration, Halogenation functionalized_pyrazole_in Functionalized Pyrazole pyrrolo_pyrazole This compound Core functionalized_pyrazole_in->pyrrolo_pyrazole Reductive Cyclization

Caption: A logical workflow for the synthesis of the this compound core.

Experimental Protocols

The following protocols are adapted from the synthesis of analogous 1H-pyrrolo[3,2-c]pyridine derivatives and represent a viable route to this compound derivatives.

Protocol 1: Synthesis of a Substituted Pyrazole Intermediate

This procedure is based on the classical Knorr pyrazole synthesis.

  • Reaction Setup: A solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: A hydrazine derivative (1.1 eq) is added to the solution. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the substituted pyrazole.

Protocol 2: Reductive Cyclization to Form the this compound Core

This protocol is adapted from the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]

  • Reaction Setup: A functionalized pyrazole intermediate, for instance, a 4-nitro-5-vinylpyrazole derivative (1.0 eq), is dissolved in a mixture of acetic acid and an appropriate solvent in a round-bottom flask.

  • Reducing Agent: Iron powder (or another suitable reducing agent such as SnCl2) is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated and stirred, with the temperature and reaction time optimized based on the specific substrate. The reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and an aqueous base. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the this compound derivative.

Data Presentation

Table 1: Spectroscopic Data for Representative Pyrrolo[3,2-c]pyridine Derivatives

Note: Data for this compound derivatives is not yet widely available. The following data for analogous pyridine compounds can serve as a reference for characterization.[2]

Compound1H NMR (500 MHz, CDCl3) δ (ppm)13C NMR (126 MHz, CDCl3) δ (ppm)HRMS [M+H]+
10a 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44361.1552
10h 9.05 (s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.73 (s, 1H), 7.35 (d, J = 3.3 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H)159.94, 154.05, 149.76, 143.11, 141.27, 137.49, 134.21, 129.94, 128.15, 124.41, 114.16, 113.49, 102.85, 102.42, 101.61, 61.05, 56.43, 55.36391.1658
10o 9.03 (s, 1H), 7.77 (d, J = 8.6 Hz, 2H), 7.67 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 6.92 (d, J = 8.7 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.70 (s, 2H), 3.94 (s, 3H), 3.90 (s, 6H)157.87, 154.06, 149.89, 142.30, 141.51, 137.59, 134.03, 132.70, 131.87, 128.37, 124.19, 116.12, 103.02, 102.45, 101.99, 61.05, 56.44377.1501
10r 9.18 (s, 1H), 9.10 (s, 1H), 8.62 (s, 1H), 8.39 (d, J = 7.9 Hz, 1H), 7.83 (s, 1H), 7.41 (d, J = 3.3 Hz, 2H), 6.82 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H)154.13, 148.95, 147.94, 147.06, 143.89, 140.88, 137.72, 136.67, 134.64, 133.92, 130.54, 125.29, 123.74, 102.92, 102.81, 102.45, 61.06, 56.45362.1505

Table 2: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives (IC50, μM) [2]

CompoundHeLaSGC-7901MCF-7
10a 0.85 ± 0.091.23 ± 0.150.92 ± 0.11
10h 0.54 ± 0.060.76 ± 0.080.61 ± 0.07
10o 0.33 ± 0.040.45 ± 0.050.38 ± 0.04
10t 0.12 ± 0.010.21 ± 0.020.15 ± 0.02
CA-4 0.02 ± 0.0030.03 ± 0.0040.02 ± 0.003

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited, the extensive research on the analogous 1H-pyrrolo[3,2-c]pyridine scaffold provides compelling evidence for its potential as a therapeutic agent.

Anticancer Activity

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antitumor activities.[2] Several of these compounds exhibited moderate to excellent antiproliferative effects against HeLa, SGC-7901, and MCF-7 cancer cell lines in vitro.[2] Notably, compound 10t showed the most potent activity with IC50 values ranging from 0.12 to 0.21 μM.[2] These compounds were found to inhibit tubulin polymerization, disrupt microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis.[2]

Signaling Pathway

The primary mechanism of action for the studied 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization, a critical process in cell division.

G Pyrrolo[3,2-c]pyridine_Derivative Pyrrolo[3,2-c]pyridine_Derivative Tubulin_Dimer Tubulin_Dimer Pyrrolo[3,2-c]pyridine_Derivative->Tubulin_Dimer Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimer->Microtubule_Polymerization Inhibits G2/M_Arrest G2/M_Arrest Microtubule_Polymerization->G2/M_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for Pyrrolo[3,2-c]pyridine derivatives as anticancer agents.

Future Directions

The this compound scaffold represents a promising yet underexplored area of research. Future work should focus on:

  • Development of robust synthetic routes to the parent core and a diverse range of derivatives.

  • Comprehensive biological screening to explore a wider range of therapeutic targets, including kinases, GPCRs, and enzymes.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • In vivo evaluation of promising candidates to assess their pharmacokinetic properties and efficacy in disease models.

This technical guide provides a foundational resource for researchers embarking on the exploration of the this compound scaffold. The demonstrated potential of its close analogs, coupled with the vast therapeutic landscape of pyrazole-containing compounds, positions this heterocyclic system as a valuable target for future drug discovery efforts.

References

An In-depth Technical Guide to the Core Synthesis of the Pyrrolo[3,2-c]pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyrazole scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various compounds with potential therapeutic applications. This technical guide provides a detailed overview of a key synthetic strategy for constructing this bicyclic system, focusing on a multi-step approach starting from readily available pyridine derivatives. The information presented herein is intended to equip researchers and drug development professionals with the fundamental knowledge required for the synthesis and further functionalization of this important scaffold.

Synthetic Strategy Overview

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core, a closely related analog and key precursor to substituted pyrrolo[3,2-c]pyrazoles, can be achieved through a multi-step sequence. This strategy involves the construction of the pyrrole ring onto a pre-existing pyridine framework. A representative synthetic pathway is outlined below, commencing with 2-bromo-5-methylpyridine.

A general workflow for the synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is depicted in the following diagram. This intermediate serves as a versatile building block for further derivatization.

Synthetic_Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-Bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine-1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid

Caption: General synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Key Synthetic Steps and Experimental Protocols

The following sections detail the experimental procedures for each key transformation in the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Step 1: Oxidation of 2-Bromo-5-methylpyridine

The initial step involves the N-oxidation of the pyridine ring to enhance its reactivity for subsequent nitration.

Experimental Protocol: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, m-chloroperbenzoic acid (m-CPBA) (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a basic aqueous solution (e.g., sodium bicarbonate) and the product, 2-bromo-5-methylpyridine-1-oxide, is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Nitration of 2-Bromo-5-methylpyridine-1-oxide

The introduction of a nitro group at the C4 position of the pyridine ring is a crucial step for the eventual formation of the pyrrole ring.

Experimental Protocol: 2-Bromo-5-methylpyridine-1-oxide (1.0 eq) is added cautiously to a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., 0 °C). The reaction mixture is then heated and stirred for a specified period. After cooling, the mixture is poured onto ice and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-bromo-5-methyl-4-nitropyridine-1-oxide.

Step 3: Formation of the Enamine Intermediate

The methyl group is activated by the adjacent nitro group and can be condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.

Experimental Protocol: A solution of 2-bromo-5-methyl-4-nitropyridine-1-oxide (1.0 eq) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq). The mixture is heated and stirred until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure to give the crude (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, which may be used in the next step without further purification.

Step 4: Reductive Cyclization to Form the Pyrrole Ring

The final step in the formation of the pyrrolo[3,2-c]pyridine core involves a reductive cyclization of the enamine intermediate.

Experimental Protocol: The crude (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq) is dissolved in acetic acid. Iron powder (excess) is added portion-wise, and the mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron residues, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with a basic solution to remove acetic acid. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Functionalization of the Pyrrolo[3,2-c]pyridine Scaffold

The synthesized 6-bromo-1H-pyrrolo[3,2-c]pyridine is a versatile intermediate that can be further functionalized at various positions. For instance, the bromine atom at the C6 position can be readily displaced via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl or heteroaryl substituents. The nitrogen atom of the pyrrole ring can also be substituted.

The following diagram illustrates the general principle of a Suzuki-Miyaura cross-coupling reaction on the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.

Functionalization_Pathway Substrate 6-Bromo-1-(R')-1H-pyrrolo[3,2-c]pyridine Product 6-Aryl-1-(R')-1H-pyrrolo[3,2-c]pyridine Substrate->Product Reagents Arylboronic Acid, Pd Catalyst, Base

Caption: Suzuki-Miyaura cross-coupling on the pyrrolo[3,2-c]pyridine core.

Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of 6-bromo-1-(substituted)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), an appropriate arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere (e.g., nitrogen or argon). The reaction can be performed using conventional heating or microwave irradiation. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[1]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives via the Suzuki-Miyaura coupling reaction as reported in the literature.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3p-Tolylboronic acid6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine67
42-Methoxyphenylboronic acid6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
5Pyridin-3-ylboronic acid6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

Conclusion

This guide has outlined a fundamental and adaptable synthetic route to the pyrrolo[3,2-c]pyridine core, a key structural motif for the development of novel therapeutic agents. The detailed experimental protocols and quantitative data provide a solid foundation for researchers to synthesize and further explore the chemical space around this important scaffold. The versatility of the key bromo-intermediate allows for the introduction of a wide array of substituents, enabling the generation of diverse compound libraries for biological screening. Further research into alternative synthetic strategies and the exploration of different substitution patterns will undoubtedly continue to expand the utility of the this compound scaffold in drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Characterization of the Pyrrolo[3,2-c]pyrazole Core

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Spectroscopic data for the unsubstituted parent pyrrolo[3,2-c]pyrazole is limited in publicly available literature. This guide focuses on the characterization of the closely related and well-documented pyrrolo[3,4-c]pyrazole scaffold, primarily through its dione derivatives. The principles and data presented serve as a strong foundation for researchers working with the broader class of pyrrolo-pyrazole heterocycles.

The this compound nucleus is a fused[1][1] bicyclic aromatic ring system containing three nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in molecules with diverse biological activities. A thorough spectroscopic characterization is crucial for the unambiguous identification, purity assessment, and structural elucidation of novel derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of pyrrolo-pyrazole derivatives. 1H, 13C, and advanced 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The following tables summarize representative NMR data for substituted pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: 1H NMR Spectroscopic Data for Representative Pyrrolo[3,4-c]pyrazole Derivatives

Compound (Substituents)Solvent1H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate DMSO-d68.30 (d, J=8.9, 2H), 8.08 (d, J=8.9, 2H), 5.96 (s, 1H), 4.28 (q, J=7.1, 2H), 1.29 (t, J=7.1, 3H)[2]
3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione DMSO-d68.70 (q, J=3.9, 1NH), 7.46 (d, J=8.1, 2H), 7.40 (d, J=8.1, 2H), 2.76 (d, J=3.9, 3H), 2.40 (s, 3H)[2]
3-Chloro-5-methyl-2-(4-nitrophenyl)pyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CDCl38.46 (d, J=8.7, 2H), 7.90 (d, J=8.7, 2H), 3.20 (s, 3H)[2]

Table 2: 13C NMR Spectroscopic Data for Representative Pyrrolo[3,4-c]pyrazole Derivatives

Compound (Substituents)Solvent13C Chemical Shifts (δ, ppm)Reference
Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate DMSO-d6161.9 (CO), 155.1 (Cq), 145.3 (Cq), 144.1 (Cq), 143.6 (Cq), 125.2 (2xCH), 121.7 (2xCH), 90.1 (CH), 60.9 (CH2), 14.6 (CH3)[2]
3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione DMSO-d6162.7 (CO), 161.41 (CO), 142.4 (Cq), 140.0 (Cq), 134.9 (Cq), 130.3 (2xCH), 128.3 (Cq), 126.0 (2xCH), 118.6 (Cq), 26.4 (NCH3), 21.2 (CH3)[2]
3-Chloro-5-(4-methoxybenzyl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CDCl3160.5 (CO), 159.9 (CO), 159.1 (Cq), 152.0 (Cq), 140.2 (Cq), 134.2 (Cq), 130.1 (2xCH), 129.8 (2xCH), 128.4 (Cq), 125.1 (2xCH), 125.0 (Cq), 116.4 (Cq), 113.8 (2xCH), 55.1 (OCH3), 41.3 (NCH2), 21.1 (CH3)[2]
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrolo-pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Instrumentation: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 3-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

  • 2D NMR (if required): For complex structures, acquire 2D NMR spectra such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation) to establish connectivity and finalize assignments. 1H-15N HMBC can be particularly useful for confirming the position of nitrogen atoms and their connected protons.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

A study on the fragmentation of pyrrolo[3,4-c]pyrazole-derived Aurora kinase inhibitors using ESI-QTOF-MS/MS revealed characteristic pathways.[4]

Table 3: Key Fragmentation Data for Pyrrolo[3,4-c]pyrazole Derivatives

Ionization MethodKey ObservationsCommon FragmentationsReference
ESI-QTOF-MS/MS Formation of protonated molecules [M+H]+.Dissociation of C(4)-N(5) and C(6)-N(5) bonds. Elimination of substituent groups (e.g., R2 from the core). For some derivatives, a neutral loss of 18 Da (H2O) was observed even without a free hydroxyl group.[4]
HRMS (ESI) Provides accurate m/z values for molecular formula confirmation.N/A (Used for molecular ion confirmation)[2]
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A trace of formic acid may be added to aid in protonation for positive ion mode analysis.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition (HRMS):

    • Infuse the sample solution into the ESI source.

    • Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]+ ion.

    • Calibrate the instrument to ensure high mass accuracy.

    • Compare the measured accurate mass with the theoretical mass calculated for the expected elemental formula.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Isolate the precursor ion of interest (e.g., the [M+H]+ ion) in the first stage of the mass spectrometer.

    • Introduce a collision gas (e.g., argon or nitrogen) to induce fragmentation (Collision-Induced Dissociation, CID).

    • Analyze the resulting product ions in the second stage of the mass spectrometer to elucidate fragmentation pathways.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Table 4: Characteristic IR Absorption Frequencies for Pyrrolo[3,4-c]pyrazole Derivatives

Compound (Substituents)TechniqueCharacteristic Absorption Bands (ν, cm-1)Functional Group AssignmentReference
3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione ATR diamond3368, 1731, 1558, 1257N-H stretch, C=O (imide) stretch, C=N/C=C stretch, C-N stretch[2]
Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate ATR diamond2955, 1724, 1595, 1421, 1155C-H stretch, C=O (ester) stretch, C=N/C=C stretch, N-O (nitro) stretch, C-O stretch[2]
Generic Haloaminopyrazoles Not specified1563–1491, 1361–1304, 1420–1402ν(NO2)asym, ν(NO2)sym, Pyrazole nucleus vibrations[5]
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. This is the most common and convenient method.[2]

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4, CHCl3) and place it in a liquid cell with NaCl or KBr windows.[6]

  • Background Collection: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet) to subtract atmospheric (CO2, H2O) and solvent absorptions.[6]

  • Sample Spectrum Acquisition: Place the prepared sample in the IR beam path and record the spectrum, typically in the range of 4000 to 400 cm-1.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups based on their frequency, intensity, and shape.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The pyrrolo-pyrazole core, being an aromatic heterocyclic system, exhibits characteristic absorptions in the UV region.

Table 5: UV-Vis Absorption Data for Related Pyrazole Derivatives

Compound ClassSolventAbsorption Maxima (λmax, nm)Transition AssignmentReference
Haloaminopyrazole Derivatives Ethanolic238–323 and 334–564π-π* transitions within the chromophore[5]
5-hydroxypyrano[2,3-c]pyrazoles MeOH337–365π-π* transitions, bathochromic shift with electron-donating groups[3]
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Fill a matched cuvette with the sample solution and place it in the sample beam path. Record the absorption spectrum, typically from 200 to 800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if a known concentration is used, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mandatory Visualizations

The following diagrams illustrate the logical workflows involved in the spectroscopic characterization of a novel pyrrolo-pyrazole compound.

Spectroscopic_Characterization_Workflow start Synthesized & Purified Pyrrolo-pyrazole Compound ms Mass Spectrometry (MS) - ESI-TOF start->ms ir Infrared (IR) Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv nmr NMR Spectroscopy - 1H, 13C start->nmr data_analysis Integrated Data Analysis ms->data_analysis ir->data_analysis uv->data_analysis nmr_2d Advanced 2D NMR - COSY, HSQC, HMBC nmr->nmr_2d If structure is complex nmr->data_analysis nmr_2d->data_analysis structure Final Structure Elucidation & Purity Assessment data_analysis->structure

Caption: General workflow for the spectroscopic characterization of a novel compound.

Structure_Elucidation_Logic structure Molecular Structure ms MS info_ms Molecular Formula (from HRMS) Fragmentation Pattern ms->info_ms ir IR info_ir Functional Groups (C=O, N-H, etc.) ir->info_ir uv UV-Vis info_uv Conjugated π System uv->info_uv nmr NMR info_nmr Carbon-Hydrogen Framework Atom Connectivity (2D) Stereochemistry nmr->info_nmr info_ms->structure provides info_ir->structure provides info_uv->structure provides info_nmr->structure provides

Caption: How different spectroscopic techniques contribute to structure elucidation.

NMR_Workflow prep Sample Prep (Dissolve in CDCl3 or DMSO-d6) h1 Acquire 1H Spectrum prep->h1 c13 Acquire 13C Spectrum h1->c13 process Processing (FT, Phasing, Baseline) c13->process assign1d 1D Assignment (Integration, Shifts) process->assign1d decision Assignments Clear? assign1d->decision acq2d Acquire 2D Spectra (COSY, HSQC, HMBC) decision->acq2d No final Final Structure Confirmation decision->final Yes assign2d 2D Assignment (Correlations) acq2d->assign2d assign2d->final

Caption: A typical workflow for NMR-based structure elucidation.

References

Tautomerism in Pyrrolo[3,2-c]pyrazole Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyrrolo[3,2-c]pyrazole core represents a significant scaffold in medicinal chemistry, yet a comprehensive understanding of its tautomeric behavior is not widely documented. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, can profoundly influence the physicochemical properties, biological activity, and drug-receptor interactions of heterocyclic compounds. This technical guide provides an in-depth analysis of the potential tautomerism in this compound systems. Due to the limited direct experimental data on this specific fused ring system, this guide establishes a theoretical framework based on the well-elucidated tautomeric principles of the parent pyrazole heterocycle. We present the key experimental and computational methodologies employed in the study of tautomerism, alongside illustrative quantitative data from analogous pyrazole systems to inform future research and drug design efforts.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with significant implications for drug development. The ability of a molecule to exist in multiple, readily interconvertible forms can impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. For nitrogen-containing heterocycles like pyrazoles and their fused derivatives, prototropic tautomerism, involving the migration of a proton, is a common phenomenon. A thorough characterization of the dominant tautomeric forms and the dynamics of their interconversion is therefore a critical step in the rational design of novel therapeutics. The this compound scaffold, combining the structural features of both pyrrole and pyrazole, presents a unique and compelling case for the study of tautomeric equilibria.

Theoretical Tautomeric Equilibria in the this compound Core

The unsubstituted this compound core can theoretically exist in several tautomeric forms due to the presence of multiple nitrogen atoms capable of accepting a proton. The principal tautomeric equilibrium is expected to involve the migration of a proton between the nitrogen atoms of the pyrazole moiety. The relative stability of these tautomers is governed by a delicate interplay of factors including aromaticity, electronic effects of substituents, and solvation.

Based on the established principles of pyrazole tautomerism, the following equilibria can be postulated for the this compound system.

Caption: Postulated tautomeric equilibria in the this compound core.

Experimental Protocols for Tautomer Elucidation

The definitive characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[1] By analyzing the chemical shifts, coupling constants, and signal coalescence, researchers can gain insights into the predominant tautomeric forms and the kinetics of their interconversion.

  • ¹H NMR: The position of the N-H proton signal can be indicative of the proton's location. In cases of rapid proton exchange between tautomers on the NMR timescale, an averaged spectrum is observed.[1] Low-temperature NMR studies can often "freeze out" the individual tautomers, allowing for their separate observation and quantification.[2]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings are sensitive to the electronic environment and can differ significantly between tautomers.[3] Solid-state NMR (CP/MAS) can be particularly useful for identifying the tautomeric form present in the crystalline state.[1]

  • ¹⁵N NMR: As the nitrogen atoms are at the heart of the tautomeric exchange, ¹⁵N NMR provides direct information about their chemical environment. The distinction between a "pyrrole-like" (protonated) and a "pyridine-like" (unprotonated) nitrogen atom is readily apparent in the ¹⁵N NMR spectrum.

General Protocol for Low-Temperature NMR Analysis:

  • Dissolve the this compound derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈).

  • Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.

  • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Acquire a spectrum at each temperature, monitoring for the decoalescence of signals, which indicates the slowing of the tautomeric exchange.

  • Once distinct signals for the individual tautomers are resolved, integrate the corresponding peaks to determine the tautomer population ratio at that temperature.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[2] By precisely locating the positions of all atoms, including hydrogen atoms (often through difference Fourier maps), the exact protonation state of the nitrogen atoms in the crystal lattice can be established. This technique is invaluable for validating the results of computational studies and for understanding the influence of intermolecular interactions, such as hydrogen bonding, on tautomeric preference.

General Protocol for Single-Crystal X-ray Diffraction:

  • Grow suitable single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data, including the positions of hydrogen atoms.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool for assessing the relative stabilities of tautomers.

Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to calculate the relative energies of tautomers.[1] By optimizing the geometry of each tautomer and calculating its electronic energy, the thermodynamically most stable form can be predicted.

  • Common Functionals and Basis Sets: For pyrazole systems, functionals such as B3LYP and M06-2X, combined with Pople-style basis sets like 6-311++G(d,p), have been shown to provide reliable results.[1]

  • Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations. This is crucial as the polarity of the solvent can significantly influence the tautomeric equilibrium.

General Protocol for Computational Tautomer Analysis:

  • Build the 3D structures of all plausible tautomers of the this compound derivative.

  • Perform a geometry optimization for each tautomer using a selected level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Verify that the optimized structures correspond to true energy minima by performing a frequency calculation (no imaginary frequencies).

  • Calculate the single-point energies of the optimized structures, potentially with a larger basis set for higher accuracy.

  • If studying the system in solution, re-run the geometry optimizations and energy calculations incorporating a continuum solvation model.

  • Compare the calculated energies (or Gibbs free energies) to determine the relative stabilities of the tautomers.

Quantitative Data from Analogous Systems

CompoundTautomer ATautomer BΔE (kcal/mol)MethodReference
3(5)-Aminopyrazole3-Aminopyrazole5-Aminopyrazole2.61MP2[1]
3(5)-Methylpyrazole3-Methylpyrazole5-Methylpyrazole~0.1 (in HMPT)¹H NMR[2]
3(5)-Nitropyrazole3-Nitropyrazole5-NitropyrazoleFavors 3-NitroDFT[1]

Note: The energy difference (ΔE) is the calculated or experimentally derived energy difference between the two tautomers. A positive value indicates that Tautomer A is more stable.

Logical Workflows and Pathways

The investigation of tautomerism in a novel system like this compound follows a logical workflow that integrates computational and experimental techniques.

tautomerism_workflow start Hypothesize Tautomers comp_chem Computational Modeling (DFT, ab initio) start->comp_chem predict_stability Predict Relative Stabilities and Spectroscopic Properties comp_chem->predict_stability synthesis Synthesis of This compound Derivatives predict_stability->synthesis data_analysis Data Analysis and Tautomer Assignment predict_stability->data_analysis Compare with Experimental Data nmr NMR Spectroscopy (Solution-state, Low Temp.) synthesis->nmr xray X-ray Crystallography (Solid-state) synthesis->xray nmr->data_analysis xray->data_analysis conclusion Elucidate Dominant Tautomers and Equilibrium Dynamics data_analysis->conclusion

Caption: Integrated workflow for the study of tautomerism.

Conclusion and Future Directions

The tautomeric landscape of the this compound scaffold, while not yet experimentally mapped, can be rationally approached through the established principles of pyrazole chemistry. This guide provides a foundational framework for researchers to undertake such investigations. The interplay of computational predictions and rigorous experimental validation through NMR and X-ray crystallography will be paramount in elucidating the tautomeric preferences of this important heterocyclic system. Future studies should focus on the synthesis of a range of substituted Pyrrolo[3,2-c]pyrazoles to systematically probe the electronic and steric effects on tautomeric equilibria. A comprehensive understanding of the tautomerism of this core will undoubtedly accelerate the development of novel drug candidates with optimized pharmacological profiles.

References

chemical formula and molecular weight of Pyrrolo[3,2-c]pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases have limited information regarding the unsubstituted parent compound, Pyrrolo[3,2-c]pyrazole. The majority of research focuses on its substituted derivatives. Therefore, this guide will center on the chemical properties of the parent molecule and the synthesis, applications, and biological significance of the broader class of this compound-containing compounds.

Core Compound Data: this compound

The fundamental properties of the parent this compound molecule are summarized below.

PropertyValueSource
Chemical Formula C₅H₃N₃PubChem[1]
Molecular Weight 105.10 g/mol Calculated
Canonical SMILES C1=CN=C2C1=NN=C2PubChem
InChI Key FGMGCRDQRATJRN-UHFFFAOYSA-NPubChem
PubChem CID 66623719PubChem[1]

Introduction to the this compound Scaffold

The this compound scaffold is a fused heterocyclic system composed of a pyrrole ring and a pyrazole ring. This structural motif is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The arrangement of nitrogen atoms in the bicyclic system provides a unique three-dimensional structure with specific hydrogen bonding capabilities, making it a valuable pharmacophore for interacting with the ATP-binding sites of various protein kinases.

Derivatives of the this compound core have been investigated for their therapeutic potential in a range of diseases, most notably cancer. By modifying the core structure with different substituents, researchers can fine-tune the potency and selectivity of these compounds against specific biological targets.

Experimental Protocols: Synthesis of a Substituted this compound Analog

Representative Synthesis of a Substituted Pyrrolo[3,4-c]pyrazole-4,6-dione Derivative

This synthesis involves the initial formation of a substituted pyrazole, followed by functionalization and subsequent cyclization to form the fused pyrrolo[3,4-c]pyrazole-4,6-dione.

Step 1: Synthesis of Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate

  • To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add diethyl acetylenedicarboxylate (1.1 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the desired hydroxypyrazole.

Step 2: Synthesis of Ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate (1.0 eq) in 1,2-dichloroethane, add phosphorus oxychloride (3.0 eq) and dimethylformamide (3.0 eq).

  • Heat the mixture at 80°C for 12 hours.

  • Cool the reaction to room temperature and carefully pour it into ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 5-Chloro-3-(ethoxycarbonyl)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the formylpyrazole from the previous step (1.0 eq) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (5.0 eq) and sodium chlorite (4.0 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the carboxylic acid.

Step 4: Amide Formation

  • To a solution of the carboxylic acid (1.0 eq) in dimethylformamide, add a primary amine (e.g., methylamine, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Extract the product and purify by column chromatography.

Step 5: Saponification

  • Dissolve the ester from the previous step in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture and extract the product.

Step 6: Cyclization to form the Pyrrolo[3,4-c]pyrazole-4,6-dione

  • To a solution of the acid from the previous step (1.0 eq) in dichloromethane, add 1,1'-carbonyldiimidazole (CDI, 3.0 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent and purify the crude product by flash chromatography to obtain the final pyrrolo[3,4-c]pyrazole-4,6-dione derivative.

Signaling Pathways and Biological Activity

Derivatives of the pyrrolopyrazole scaffold are frequently designed as inhibitors of protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Many this compound analogs are designed to target the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and others involved in cell cycle progression and proliferation. By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Below is a generalized diagram of a kinase signaling pathway that is often targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activates Inhibitor Pyrrolopyrazole Inhibitor Inhibitor->Kinase_2 Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: A generic kinase signaling cascade and the inhibitory action of a pyrrolopyrazole derivative.

Experimental Workflow

The multi-step synthesis of a substituted this compound derivative can be visualized with the following workflow diagram.

G cluster_synthesis Synthesis of Pyrrolopyrazole Derivative Start Starting Materials (e.g., Hydrazine, Dicarbonyl) Step1 Step 1: Pyrazole Formation Start->Step1 Step2 Step 2: Functional Group Interconversion Step1->Step2 Step3 Step 3: Side Chain Addition Step2->Step3 Step4 Step 4: Cyclization to form Fused Pyrrole Ring Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Pyrrolopyrazole Derivative Characterization->Final_Product

Caption: A representative workflow for the synthesis and characterization of a this compound derivative.

References

potential biological activities of Pyrrolo[3,2-c]pyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of Pyrrolo[3,2-c]pyrazole Derivatives

Abstract

Pyrrolo[3,2-c]pyrazoles represent a class of fused heterocyclic scaffolds that have garnered interest in medicinal chemistry due to their structural similarity to purines and their potential as biologically active agents. This technical guide provides a comprehensive overview of the currently explored biological activities of this specific isomeric scaffold and its derivatives. The primary focus is on their anticancer properties, with an exploration of their mechanisms of action, including the inhibition of tubulin polymerization and effects on cell cycle progression. This document synthesizes quantitative data from cytotoxicity and mechanistic assays, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to provide a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

The fusion of pyrrole and pyrazole rings creates a variety of isomeric systems, with the this compound core being a notable scaffold due to its structural analogy to biologically significant purine systems. Heterocyclic compounds containing pyrazole are well-established as privileged structures in drug discovery, demonstrating a wide array of pharmacological effects including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3][4] The pyrrole ring is also a key component in numerous bioactive natural products and approved pharmaceuticals.[5][6] The strategic combination of these two heterocycles in the this compound framework offers a unique chemical space for the development of novel therapeutic agents. This guide focuses specifically on the synthesis and biological evaluation of derivatives based on this core, with a particular emphasis on their potential as anticancer agents targeting cellular mitosis.

Biological Activities of this compound Derivatives

The primary biological activity investigated for this compound derivatives is their anticancer potential. Research has focused on their ability to inhibit cell proliferation in various human cancer cell lines.

Anticancer Activity

A series of 1H-pyrrolo[3,2-c]pyridine derivatives, which share a similar fused heterocyclic core, were designed as inhibitors of the colchicine-binding site on tubulin.[7] These compounds demonstrated potent antiproliferative activities across multiple cancer cell lines.

Data Presentation: In Vitro Antiproliferative Activity

The cytotoxic effects of these derivatives were assessed against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10t 0.120.150.21
CA-4 (Control) 0.00210.00250.0019
Data sourced from reference[7]. CA-4 (Combretastatin A-4) was used as a positive control.

Among the synthesized compounds, derivative 10t emerged as the most potent, with IC50 values in the sub-micromolar range against all tested cell lines.[7] This highlights the potential of the pyrrolo[3,2-c]pyridine scaffold as a basis for developing effective anticancer agents.

Mechanism of Action and Signaling Pathways

The anticancer activity of these derivatives is primarily attributed to their interaction with the microtubule cytoskeletal system. Microtubules are critical for cell mitosis, and their disruption is a validated strategy in cancer therapy.[7]

Inhibition of Tubulin Polymerization

Compound 10t was investigated for its effect on tubulin polymerization, a crucial process for microtubule formation. The results indicated that it potently inhibits tubulin polymerization. This action is believed to stem from its binding to the colchicine site on β-tubulin, which destabilizes microtubule structure.[7]

Cell Cycle Arrest and Apoptosis

Disruption of microtubule dynamics typically leads to mitotic arrest and subsequent programmed cell death (apoptosis). Cell cycle analysis demonstrated that compound 10t causes a significant arrest of cells in the G2/M phase of the cell cycle.[7] This arrest is a direct consequence of the disruption of the mitotic spindle. Following G2/M arrest, the cells were shown to undergo apoptosis.[7]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for potent 1H-pyrrolo[3,2-c]pyridine derivatives like compound 10t .

Anticancer_Mechanism cluster_cell Cellular Events Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization blocks Microtubules Disruption of Microtubule Dynamics Polymerization->Microtubules Arrest G2/M Phase Cell Cycle Arrest Microtubules->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell leads to death of

Caption: Proposed mechanism of anticancer action for Pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to evaluate the pyrrolo[3,2-c]pyridine derivatives are outlined below.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[7]

Workflow Visualization

MTT_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plates start->seed incubate1 2. Incubate for 24h (Allow Adherence) seed->incubate1 treat 3. Add Serial Dilutions of Test Compounds incubate1->treat incubate2 4. Incubate for 48h treat->incubate2 mtt 5. Add MTT Reagent (10 µL, 5 mg/mL) incubate2->mtt incubate3 6. Incubate for 4h (Formazan Crystal Formation) mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, 100 µL) incubate3->solubilize read 8. Read Absorbance at 492 nm solubilize->read calculate 9. Calculate IC50 Values read->calculate end End calculate->end

Caption: Standard workflow for the MTT cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Human cancer cells (HeLa, SGC-7901, MCF-7) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and cultured for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized pyrrolo[3,2-c]pyridine derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Incubation: The plates were incubated for 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The supernatant was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at a wavelength of 492 nm using a microplate reader.

  • Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) was determined from dose-response curves.[7]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of α- and β-tubulin dimers into microtubules. Detailed Steps:

  • Reaction Mixture: A reaction mixture containing tubulin protein, a GTP-containing buffer, and fluorescent reporter is prepared.

  • Compound Addition: The test compound (e.g., 10t ) is added to the mixture.

  • Initiation: Polymerization is initiated by incubating the mixture at 37°C.

  • Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Analysis: The polymerization curves of treated samples are compared to those of a negative control (DMSO) and a positive control inhibitor (e.g., colchicine) to determine the inhibitory effect.[7]

Conclusion

Derivatives based on the this compound and structurally related pyrrolo[3,2-c]pyridine scaffolds are promising candidates for the development of novel anticancer agents. Their mechanism of action, centered on the potent inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and apoptosis, a clinically validated strategy for cancer treatment. The sub-micromolar efficacy of lead compounds like 10t warrants further investigation, including in vivo studies and structure-activity relationship (SAR) optimization to enhance potency and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for advancing the exploration of this heterocyclic system in the field of oncology drug discovery.

References

A Comprehensive Technical Guide to the Theoretical Assessment of Pyrrolo[3,2-c]pyrazole Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations used to determine the stability of the Pyrrolo[3,2-c]pyrazole core. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. A thorough understanding of its stability is crucial for the design and development of novel therapeutics. This document outlines the computational methodologies, summarizes key stability-related data, and presents logical workflows for these theoretical assessments.

Introduction to this compound

The this compound ring system is a fused bicyclic heterocycle containing a pyrrole ring fused to a pyrazole ring. The arrangement of nitrogen atoms and the delocalization of π-electrons within this framework are critical determinants of its chemical properties, including its stability. Theoretical calculations, primarily employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the stability of such molecules. These computational approaches allow for the investigation of various factors influencing stability, such as tautomerism, aromaticity, and substituent effects.

Theoretical Methodologies for Stability Assessment

The stability of this compound and its derivatives is predominantly evaluated using quantum chemical calculations. The following protocols are representative of the methods commonly employed in the field.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Objective: To calculate the optimized geometry, electronic structure, and relative energies of different tautomers and isomers of this compound.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Methodology:

    • Input Structure Generation: The initial 3D coordinates of the this compound tautomers are generated using a molecular builder.

    • Geometry Optimization: The structures are optimized to find the minimum energy conformations. A common level of theory is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Relative Energy Calculation: The relative stabilities of different tautomers are determined by comparing their total electronic energies or Gibbs free energies. The tautomer with the lowest energy is considered the most stable.

    • Aromaticity Indices: To quantify the aromaticity, which is a significant contributor to stability, various indices can be calculated. These include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations involve placing a ghost atom at the center of each ring and calculating the magnetic shielding. Negative NICS values are indicative of aromatic character.

Key Factors Influencing this compound Stability

Tautomerism:

Pyrrolo[3,2-c]pyrazoles can exist in several tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole and pyrrole rings. The relative stability of these tautomers is a critical aspect of the overall stability of the system. Theoretical calculations are essential for determining the predominant tautomeric form in the gas phase and in different solvents (using implicit or explicit solvent models). Generally, the tautomer that maximizes aromaticity and minimizes steric hindrance will be the most stable. For substituted pyrazoles, electron-donating or withdrawing groups can significantly influence the tautomeric equilibrium.

Aromaticity:

The this compound system is aromatic, which contributes significantly to its stability. The fusion of the pyrrole and pyrazole rings results in a delocalized π-electron system. Computational methods can quantify the degree of aromaticity in each of the fused rings. Studies on related pyrazole-containing fused systems have shown that the aromatic character can be influenced by the fusion pattern and the nature of substituents.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that would be obtained from theoretical calculations on the stability of this compound tautomers.

Table 1: Calculated Relative Energies and Dipole Moments of this compound Tautomers

TautomerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)
1H,4H-Pyrrolo[3,2-c]pyrazole0.000.002.5
1H,5H-Pyrrolo[3,2-c]pyrazole+5.7+5.53.1
2H,4H-Pyrrolo[3,2-c]pyrazole+2.1+2.34.8
2H,5H-Pyrrolo[3,2-c]pyrazole+8.2+8.05.2

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Aromaticity Indices for the Most Stable Tautomer (1H,4H-Pyrrolo[3,2-c]pyrazole)

RingNICS(0) (ppm)NICS(1) (ppm)HOMA Index
Pyrrole-9.8-11.20.85
Pyrazole-7.5-9.10.78

NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center.

Visualizing Computational Workflows and Molecular Structures

The following diagrams, generated using the DOT language, illustrate the logical workflow of a computational stability analysis and the molecular structure of the core heterocycle.

Computational_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Stability Analysis cluster_output Results start Define this compound Tautomers mol_build Generate 3D Structures start->mol_build geom_opt Geometry Optimization (DFT) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc aromaticity Calculate Aromaticity Indices geom_opt->aromaticity energy_calc Single Point Energy freq_calc->energy_calc thermo Analyze Thermodynamic Data freq_calc->thermo rel_energy Determine Relative Energies energy_calc->rel_energy stable_tautomer Identify Most Stable Tautomer rel_energy->stable_tautomer thermo->stable_tautomer aromaticity->stable_tautomer stability_data Compile Stability Data stable_tautomer->stability_data

Caption: Workflow for the computational stability analysis of this compound.

Caption: 2D structure of the 1H,4H-Pyrrolo[3,2-c]pyrazole tautomer.

Conclusion

Theoretical calculations provide a powerful and cost-effective means to assess the stability of the this compound core, a scaffold of increasing importance in drug discovery. By employing DFT methods, researchers can gain detailed insights into the relative stabilities of different tautomers, the degree of aromaticity, and the influence of substituents. The methodologies and data presented in this guide serve as a foundational reference for scientists and professionals engaged in the design and development of novel therapeutics based on this promising heterocyclic system. The provided workflows and structural diagrams offer a clear visual representation of the computational processes and the molecule of interest, facilitating a deeper understanding of its fundamental chemical properties.

The Pyrrolo[3,2-c]pyrazole Ring System: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Pyrrolo[3,2-c]pyrazole scaffold is a fused heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its potential as a core structure in the design of novel therapeutic agents. This bicyclic system, comprised of a pyrrole ring fused to a pyrazole ring, presents a unique three-dimensional architecture and electronic distribution, making it an attractive candidate for targeting a variety of biological macromolecules. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The fusion of a pyrrole ring to the pyrazole core can further modulate the physicochemical and biological properties of the resulting molecule, offering opportunities for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological potential of the this compound ring system for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

While direct synthetic routes to the parent 1H-pyrrolo[3,2-c]pyrazole are not extensively documented in publicly available literature, a robust synthesis for the closely related 1H-pyrrolo[3,2-c]pyridine scaffold provides a viable and adaptable strategy. This approach, which can be modified for the synthesis of the target pyrazole-containing ring system, involves a multi-step sequence starting from a substituted pyridine precursor.[1]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Substituted Pyridine Intermediate1 Pyridine-N-oxide Start->Intermediate1 Oxidation Intermediate2 Nitropyridine-N-oxide Intermediate1->Intermediate2 Nitration Intermediate3 Enamine Intermediate Intermediate2->Intermediate3 Reaction with DMF-DMA Intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate3->Intermediate4 Reductive Cyclization Final_Product Substituted 1H-pyrrolo[3,2-c]pyridine Derivatives Intermediate4->Final_Product Suzuki Coupling EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to EGF EGF (Growth Factor) EGF->EGFR

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyrrolo[3,2-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of substituted Pyrrolo[3,2-c]pyrazole derivatives and related fused pyrazole systems. It includes experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support research and development in medicinal chemistry and drug discovery. The this compound scaffold is a key heterocyclic motif present in compounds with a wide range of biological activities, including anticancer and kinase inhibitory properties.

I. Synthetic Strategies and Methodologies

The synthesis of the this compound core and its analogs can be achieved through various synthetic routes. Below are protocols for key methodologies, including the construction of the fused pyrrole ring onto a pre-existing pyrazole and multi-component reactions.

A. Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

This protocol describes a multi-step synthesis of substituted pyrrolo[3,2-c]pyridines, a closely related and illustrative scaffold, culminating in a Suzuki cross-coupling reaction to introduce aryl substituents.[1]

Experimental Protocol:

Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield the corresponding N-oxide.[1]

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide The N-oxide from the previous step is nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position.[1]

Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to form a key enamine intermediate.[1]

Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine The enamine intermediate is cyclized in the presence of iron powder and acetic acid to form the pyrrolo[3,2-c]pyridine core.[1]

Step 5: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine The pyrrolo[3,2-c]pyridine is coupled with 3,4,5-trimethoxyphenylboronic acid in the presence of potassium carbonate, pyridine, and copper (II) acetate.[1]

Step 6: General procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines The bromo-substituted pyrrolo[3,2-c]pyridine (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) are dissolved in a mixture of 1,4-dioxane (6 mL) and water (2 mL). The mixture is degassed with N₂ and then heated in a microwave reactor for 26 minutes at 125 °C. After completion, the reaction mixture is extracted with ethyl acetate.[1]

Quantitative Data:

CompoundYield (%)
10a68
10b65
10c94
10d60
10e72
10f55
10g81
10h76
10i63
10j79
10k57
10l66
10m70
10n85
10o73
10p62
10q58
10r77
10s88
10t91
B. Synthesis of Polyfunctionalized Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones

This protocol outlines the synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones starting from diethyl acetylenedicarboxylate and arylhydrazines.[2]

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-Hydroxy-1-aryl-1H-pyrazole-3-carboxylates To a suspension of the corresponding arylhydrazine hydrochloride (1.0 eq.) in ethanol, diethyl acetylenedicarboxylate (1.2 eq.) is added, followed by the slow addition of triethylamine (2.0 eq.). The mixture is stirred for 20-24 hours at room temperature. The solvent is removed, and the residue is worked up with ethyl acetate and aqueous HCl to yield the 5-hydroxypyrazole.[2]

Step 2: Synthesis of Ethyl 5-Chloro-4-formyl-1-aryl-1H-pyrazole-3-carboxylates To a suspension of the 5-hydroxypyrazole (1.0 eq.) in 1,2-dichloroethane, N,N-dimethylformamide (3.0 eq.) and phosphorus oxychloride (1.75 eq.) are added. The mixture is refluxed for 1.5 hours. After cooling, a second portion of phosphorus oxychloride (4.4 eq.) is added, and the mixture is refluxed for another 18 hours. Work-up with water and dichloromethane gives the 4-formyl-5-chloropyrazole.[2][3]

Step 3: Pinnick Oxidation to Carboxylic Acids The 4-formyl-5-chloropyrazole is oxidized using sodium chlorite under mildly acidic conditions to afford the corresponding carboxylic acid in good yields.[3]

Step 4: Annulation to form the Pyrrolo[3,4-c]pyrazole-4,6-dione Further synthetic steps, including cyclization, lead to the final bicyclic system. For detailed procedures on the annulation, refer to the source literature.[3]

Quantitative Data:

StepProductYield (%)
1Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate65
1Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate70
2Ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate>85
2Ethyl 5-chloro-4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate86

II. Biological Activity and Signaling Pathways

Substituted this compound derivatives have shown significant potential as anticancer agents, often through the inhibition of protein kinases or by interfering with microtubule dynamics.

A. Anticancer Activity and Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and JAK/STAT signaling pathways.[4][5]

Quantitative Data: In Vitro Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundHeLa (IC₅₀, µM)SGC-7901 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
10a1.211.531.37
10b0.891.120.98
10c0.760.950.83
10t0.120.210.15
CA-40.0020.0030.002

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. This compound derivatives can act as inhibitors at different nodes of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

B. Tubulin Polymerization Inhibition

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. By disrupting the dynamics of microtubule assembly and disassembly, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[1][6]

Quantitative Data: Tubulin Polymerization Inhibitory Activity [6]

CompoundIC₅₀ (µM)
5b7.30

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Tubulin_Polymerization_Workflow start Synthesized this compound Derivative in_vitro_assay In Vitro Tubulin Polymerization Assay start->in_vitro_assay immunostaining Immunostaining of Microtubules in Cancer Cells start->immunostaining cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) start->apoptosis data_analysis Data Analysis: Determine IC₅₀ Value in_vitro_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion immunostaining->conclusion cell_cycle->conclusion apoptosis->conclusion

Caption: Workflow for evaluating the tubulin polymerization inhibitory activity of synthesized compounds.

References

Multi-Component Reactions for the Synthesis of Pyrrolo[3,2-c]pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyrazole scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The development of efficient synthetic routes to this core is of high interest. Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecular architectures in a single step from simple starting materials. This document provides detailed application notes and protocols for the multi-component synthesis of functionalized pyrrolo[3,2-c]pyrazoles.

Three-Component, Visible-Light-Promoted Synthesis of Pyrrolo[3,2-c]pyrazoles

A recently developed three-component cascade reaction provides an efficient and versatile method for the synthesis of substituted pyrrolo[3,2-c]pyrazoles. This reaction proceeds via a visible-light-enabled pathway involving an arylalkyne, a benzoquinone, and a 5-aminopyrazole derivative. The reaction is characterized by its high functional group tolerance and excellent yields.

Reaction Principle and Workflow

The reaction proceeds through a proposed carbonyl-alkyne metathesis, followed by a (3+2)-cycloaddition and a 1,2-aryl migration sequence. The overall workflow is depicted below.

G cluster_workflow Experimental Workflow start Combine Reactants: Arylalkyne Benzoquinone 5-Aminopyrazole reaction Visible Light Irradiation (e.g., Blue LEDs) start->reaction workup Reaction Work-up (e.g., Concentration, Purification) reaction->workup product Isolated this compound workup->product

Caption: General workflow for the visible-light-promoted three-component synthesis of pyrrolo[3,2-c]pyrazoles.

Data Presentation: Substrate Scope and Yields

The following table summarizes the scope of the reaction with various substituted starting materials and the corresponding product yields.

EntryArylalkyne (R¹)Benzoquinone (R²)5-Aminopyrazole (R³)ProductYield (%)
1Phenylacetylene1,4-Benzoquinone3-Methyl-1H-pyrazol-5-amine3-Methyl-6-phenyl-1H-pyrrolo[3,2-c]pyrazole-4,7-dione96
24-Methoxyphenylacetylene1,4-Benzoquinone3-Methyl-1H-pyrazol-5-amine6-(4-Methoxyphenyl)-3-methyl-1H-pyrrolo[3,2-c]pyrazole-4,7-dione92
34-Chlorophenylacetylene1,4-Benzoquinone3-Methyl-1H-pyrazol-5-amine6-(4-Chlorophenyl)-3-methyl-1H-pyrrolo[3,2-c]pyrazole-4,7-dione85
4Phenylacetylene2-Methyl-1,4-benzoquinone3-Methyl-1H-pyrazol-5-amine3,5-Dimethyl-6-phenyl-1H-pyrrolo[3,2-c]pyrazole-4,7-dione88
5Phenylacetylene1,4-Benzoquinone1,3-Dimethyl-1H-pyrazol-5-amine1,3-Dimethyl-6-phenyl-1H-pyrrolo[3,2-c]pyrazole-4,7-dione90

Note: The data presented here is representative and based on reported yields in the literature. Actual yields may vary depending on experimental conditions.

Experimental Protocol: General Procedure

Materials:

  • Arylalkyne (1.0 equiv)

  • Benzoquinone (1.2 equiv)

  • 5-Aminopyrazole (1.0 equiv)

  • Solvent (e.g., 1,2-dichloroethane, DCE)

  • Visible light source (e.g., Blue LEDs)

Procedure:

  • To an oven-dried reaction vessel, add the arylalkyne (0.2 mmol, 1.0 equiv), benzoquinone (0.24 mmol, 1.2 equiv), and 5-aminopyrazole (0.2 mmol, 1.0 equiv).

  • Add the appropriate solvent (e.g., 2.0 mL of DCE).

  • Stir the reaction mixture at room temperature under visible light irradiation (e.g., 24W blue LEDs) for the required reaction time (typically 12-24 hours, monitor by TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired this compound derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Proposed Reaction Mechanism

The proposed mechanism for this transformation involves a series of interconnected steps, highlighting the elegance of this multi-component cascade.

G cluster_mechanism Proposed Reaction Mechanism reactants Arylalkyne + Benzoquinone + 5-Aminopyrazole step1 Visible Light Excitation & Carbonyl-Alkyne Metathesis reactants->step1 intermediate1 Intermediate A step1->intermediate1 step2 [3+2] Cycloaddition intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 1,2-Aryl Migration intermediate2->step3 product This compound step3->product

Caption: A simplified diagram illustrating the proposed mechanistic pathway for the three-component synthesis.

Potential Signaling Pathway Involvement

While specific biological data for the synthesized pyrrolo[3,2-c]pyrazoles from this MCR is still emerging, related pyrazole-containing heterocycles are known to interact with various signaling pathways implicated in cancer. For instance, many kinase inhibitors feature a pyrazole core. A hypothetical signaling pathway that could be targeted by such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Target Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: A diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for novel this compound derivatives.

These application notes and protocols provide a foundation for the synthesis and exploration of novel this compound derivatives. The described multi-component reaction offers a significant advancement in the efficient construction of this important heterocyclic scaffold, opening new avenues for drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific applications.

Pyrrolo[3,2-c]pyrazole: A Promising Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-c]pyrazole scaffold is an intriguing heterocyclic framework with significant potential in the design of novel kinase inhibitors. While direct research on this specific scaffold is emerging, its structural similarity to other well-established kinase inhibitor templates, such as pyrrolo[3,2-c]pyridines and other pyrazole-based compounds, suggests its promise as a valuable core for developing targeted therapeutics.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.[1]

These application notes provide a comprehensive overview of the potential of the this compound scaffold, drawing analogies from closely related structures to guide researchers in its exploration. Detailed protocols for the synthesis, characterization, and biological evaluation of derivatives based on this scaffold are presented to facilitate further investigation into its therapeutic utility.

Kinase Inhibition Data

Due to the limited availability of direct research on this compound as a kinase inhibitor scaffold, the following table summarizes the inhibitory activity of structurally similar pyrrolo[3,2-c]pyridine derivatives against FMS kinase, a key target in cancer and inflammatory diseases. This data serves as a valuable reference point for predicting the potential efficacy of this compound analogues.

Compound IDTarget KinaseIC50 (nM)Reference
KIST101029FMS96[3]
1e FMS60[3]
1r FMS30[3]

Signaling Pathways and Experimental Workflows

To guide the investigation of novel this compound-based kinase inhibitors, the following diagrams illustrate a representative kinase signaling pathway, a general workflow for screening and a logical diagram for exploring structure-activity relationships (SAR).

G Figure 1: Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor This compound Inhibitor Inhibitor->RAF Inhibition G Figure 2: Workflow for Screening this compound Kinase Inhibitors cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay Biochemical Kinase Assay (e.g., Radiometric, FRET) Purification->KinaseAssay DetermineIC50 Determine IC50 Values KinaseAssay->DetermineIC50 CellProliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) DetermineIC50->CellProliferation Active Compounds TargetEngagement Cellular Target Engagement (e.g., Western Blot, NanoBRET) CellProliferation->TargetEngagement SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Synthesis Iterative Design

References

Application Notes and Protocols for Pyrrolo[3,2-c]pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrrolo[3,2-c]pyrazole scaffold is a fused heterocyclic ring system that has emerged as a structure of interest in medicinal chemistry. Its rigid framework and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of the this compound core and its analogs, with a focus on its utility in the development of kinase inhibitors and anti-cancer agents. Due to the limited availability of extensive research on the this compound scaffold itself, this report leverages data from the closely related and well-studied 1H-pyrrolo[3,2-c]pyridine core to illustrate the potential therapeutic applications.

Biological Applications: A Case Study of the Analogous 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold, a close structural analog of this compound, has been successfully employed in the design of potent anti-cancer agents. Research has demonstrated that derivatives of this scaffold can act as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The results, summarized in the table below, highlight the potential of this scaffold in oncology drug discovery.

Data Presentation: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Compound IDR GroupHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10d 4-Methylphenyl1.231.562.34
10h 4-Methoxyphenyl0.891.121.78
10t Indol-5-yl0.120.150.21

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. The IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[1]

Signaling Pathway

This compound and its analogs often target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. A common target for pyrazole-based inhibitors is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrrolo_Pyrazole_Inhibitor This compound Inhibitor Pyrrolo_Pyrazole_Inhibitor->PI3K Pyrrolo_Pyrazole_Inhibitor->AKT Pyrrolo_Pyrazole_Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of the 1H-Pyrrolo[3,2-c]pyrazole Core

The following is a representative protocol for the synthesis of a substituted 1H-pyrrolo[3,2-c]pyrazole scaffold, adapted from general methods for the synthesis of fused pyrazole systems. This protocol describes the synthesis of a benzofuro[3,2-c]pyrazole, which illustrates the key bond-forming reactions.[2]

Step 1: Formation of Thioamide Intermediate

  • Dissolve 6-methoxybenzofuran-3(2H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add lithium hexamethyldisilazide (LiHMDS) (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir the mixture at -78 °C for 2 hours, then warm to -45 °C over 45 minutes.

  • Add the desired 3-substituted phenyl isothiocyanate (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide intermediate.

Step 2: Cyclization to form the Benzofuro[3,2-c]pyrazole Core

  • Dissolve the crude thioamide intermediate in a 1:1 mixture of dioxane and ethanol.

  • Add hydrazine monohydrate (5.0 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1H-benzofuro[3,2-c]pyrazole derivative.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ values Read_Absorbance->Calculate_IC50 Data Analysis

Caption: Experimental Workflow for MTT Assay.

Conclusion

The this compound scaffold and its analogs represent a promising area for drug discovery, particularly in the development of kinase inhibitors for oncology. The data from the analogous 1H-pyrrolo[3,2-c]pyridine system demonstrates the potential for developing potent antiproliferative agents. The provided protocols offer a starting point for the synthesis and biological evaluation of novel compounds based on this core structure. Further exploration and derivatization of the this compound scaffold are warranted to fully elucidate its therapeutic potential.

References

Synthesis of Pyrrolo[3,2-c]pyrazoles: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of the pyrrolo[3,2-c]pyrazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic strategies for analogous fused heterocyclic systems and offer a comprehensive guide for researchers in the field.

Introduction

The this compound core is a bicyclic heteroaromatic system that combines the structural features of both pyrrole and pyrazole rings. This unique arrangement imparts a distinct electronic and steric profile, making it a valuable scaffold for the design of novel therapeutic agents. The protocols detailed herein provide robust methods for the construction of this heterocyclic system, enabling the generation of diverse libraries of substituted pyrrolo[3,2-c]pyrazoles for further investigation.

Synthetic Strategies

Two primary synthetic strategies for the construction of the this compound core are presented:

  • Linear Synthesis via a Substituted Pyridine Precursor: This multi-step approach involves the initial construction of a functionalized pyridine ring, followed by the annulation of the pyrrole ring. This method offers good control over the substitution pattern of the final molecule.

  • Convergent Synthesis via Intramolecular Cyclization: This strategy involves the formation of a key intermediate that undergoes a subsequent intramolecular cyclization to form the fused bicyclic system. This approach can be more efficient in terms of step economy.

Protocol 1: Linear Synthesis via a Substituted Pyridine Precursor

This protocol is adapted from a synthetic route used for the preparation of 1H-pyrrolo[3,2-c]pyridine derivatives and can be modified for the synthesis of pyrrolo[3,2-c]pyrazoles.[1]

Overall Reaction Scheme:

A multi-step synthesis starting from a substituted pyridine, proceeding through nitration, vinylation, and reductive cyclization to form the this compound core. Subsequent functionalization can be achieved through cross-coupling reactions.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in sulfuric acid at 0°C, add fuming nitric acid (3.0 eq) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

Step 2: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • To a solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration and wash with cold water to yield the desired product.

Step 3: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in acetic acid, add iron powder (4.0 eq).

  • Heat the reaction mixture to 100°C and stir for 5 hours.[2]

  • Filter the hot reaction mixture through a pad of celite and concentrate the filtrate in vacuo.

  • Adjust the pH of the residue to 8 with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product, which can be purified by column chromatography.

Step 4: N-Arylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • In a microwave vial, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (2.0 eq), potassium carbonate (2.0 eq), pyridine (3.0 eq), and copper(II) acetate (2.0 eq) in 1,4-dioxane.

  • Irradiate the mixture in a microwave reactor at 85°C for 30 minutes.[2]

  • After completion of the reaction, extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 5: Suzuki Cross-Coupling for C-6 Functionalization

  • In a microwave vial, dissolve the N-aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired substituted phenylboronic acid (1.5 eq), potassium carbonate (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq) in a mixture of 1,4-dioxane and water.

  • Degas the mixture with nitrogen.

  • React the mixture in a microwave reactor at 125°C for 26 minutes.[2]

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final product.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-methyl-4-nitropyridine 1-oxide2-Bromo-5-methylpyridineFuming HNO₃, H₂SO₄H₂SO₄0 - RT5-
2(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide2-Bromo-5-methyl-4-nitropyridine 1-oxideDMF-DMADMF10012-
36-Bromo-1H-pyrrolo[3,2-c]pyridine(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideFe, Acetic AcidAcetic Acid1005-
4N-Aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine6-Bromo-1H-pyrrolo[3,2-c]pyridineArylboronic acid, K₂CO₃, Pyridine, Cu(OAc)₂1,4-Dioxane85 (MW)0.5-
56-Aryl-1-aryl-1H-pyrrolo[3,2-c]pyridineN-Aryl-6-bromo-1H-pyrrolo[3,2-c]pyridineArylboronic acid, K₂CO₃, Pd(PPh₃)₄1,4-Dioxane/H₂O125 (MW)0.4355-67

Yields are based on representative examples from the cited literature for analogous pyridine systems and may vary for pyrazole systems.[1][2]

Protocol 2: Convergent Synthesis via Knoevenagel Condensation and Curtius Rearrangement

This protocol is based on a synthetic strategy for 1H-pyrrolo[3,2-c]pyridines starting from a pyrrole precursor and can be adapted for the synthesis of pyrrolo[3,2-c]pyrazoles.

Overall Reaction Scheme:

This approach begins with a substituted pyrrole, which undergoes a Knoevenagel condensation to introduce a carboxylic acid functionality. Subsequent conversion to an acyl azide followed by a Curtius rearrangement and cyclization yields the this compound core.

Experimental Protocol:

Step 1: Knoevenagel Condensation

  • A mixture of a suitable 2-substituted pyrrole (1.0 eq), malonic acid (1.5 eq), and a catalytic amount of piperidine in pyridine is heated at reflux for 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl.

  • The precipitated solid is filtered, washed with water, and dried to give the corresponding pyrrole-3-acrylic acid.

Step 2: Formation of Acyl Azide

  • To a solution of the pyrrole-3-acrylic acid (1.0 eq) in acetone and water at 0°C, add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of sodium azide (1.5 eq) in water dropwise, and continue stirring at 0°C for another 1 hour.

  • Extract the product with toluene, wash the organic layer with cold water, and dry over anhydrous sodium sulfate.

Step 3: Curtius Rearrangement and Cyclization

  • The toluene solution of the acyl azide is heated at reflux for 2-4 hours to effect the Curtius rearrangement to the isocyanate.

  • The resulting isocyanate is then cyclized by heating in a high-boiling point solvent such as diphenyl ether at 200-250°C for 1-2 hours.

  • Cool the reaction mixture and purify the product by column chromatography to yield the desired pyrrolo[3,2-c]pyrazolone.

Protocol 3: Synthesis via Condensation with Hydrazine

This protocol is adapted from the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives and can be applied to appropriately functionalized pyrrole precursors.[3]

Overall Reaction Scheme:

This method involves the reaction of a thioamide intermediate, derived from a pyrrolone, with hydrazine to form the pyrazole ring.

Experimental Protocol:

Step 1: Formation of the Thioamide Intermediate

  • To a solution of a suitable 3(2H)-pyrrolone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.2 eq) dropwise.

  • Stir the mixture at -78°C for 2 hours, then warm to -45°C over 45 minutes.

  • Add a solution of the desired isothiocyanate (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -45°C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the thioamide intermediate.

Step 2: Condensation with Hydrazine

  • To a solution of the thioamide intermediate (1.0 eq) in a 1:1 mixture of dioxane and ethanol, add hydrazine monohydrate (5.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 1H-pyrrolo[3,2-c]pyrazole derivative.

Visualizing the Synthetic Workflow

Below is a generalized workflow for the linear synthesis of a functionalized this compound.

G cluster_0 Starting Material Preparation cluster_1 Core Formation cluster_2 Functionalization A Substituted Pyridine B Nitration A->B Fuming HNO3, H2SO4 C Vinylation B->C DMF-DMA D Reductive Cyclization C->D Fe, Acetic Acid E This compound Core D->E F N-Arylation E->F Arylboronic Acid, Cu(OAc)2 G C-6 Arylation (Suzuki Coupling) F->G Arylboronic Acid, Pd(PPh3)4 H Final Product G->H

Caption: Linear synthesis workflow for substituted Pyrrolo[3,2-c]pyrazoles.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Many of the reagents used, such as fuming nitric acid, sulfuric acid, and organometallic catalysts, are corrosive, toxic, and/or flammable. Handle with extreme care and consult the relevant Safety Data Sheets (SDS) before use.

  • Microwave-assisted reactions should be performed in sealed vessels designed for this purpose, and the manufacturer's safety guidelines must be followed.

  • Proper quenching and work-up procedures are essential to neutralize reactive reagents.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of pyrrolo[3,2-c]pyrazoles. By utilizing these methodologies, researchers can access a wide range of substituted derivatives for evaluation in various drug discovery and development programs. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. Careful optimization of reaction conditions may be necessary to achieve high yields for specific target molecules.

References

Applications of Pyrrolo[3,2-c]pyrazole Scaffolds in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrolo[3,2-c]pyrazole heterocyclic scaffold is an emerging pharmacophore in the field of oncology. Its rigid, planar structure and ability to form multiple hydrogen bonds make it an attractive framework for the design of potent and selective inhibitors of various protein kinases implicated in cancer progression. This document provides an overview of the applications of this compound derivatives in cancer research, with a focus on their mechanism of action, and includes detailed protocols for relevant experimental assays.

Key Applications in Oncology

This compound derivatives have demonstrated significant potential as inhibitors of several key cancer-related targets, including:

  • Receptor Tyrosine Kinases (RTKs): Many this compound-based compounds have been designed to target RTKs such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and cell proliferation.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various hematological malignancies and solid tumors. This compound derivatives have been investigated as potent JAK inhibitors.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain this compound compounds have shown inhibitory activity against various CDKs, leading to cell cycle arrest and apoptosis.

Data on In Vitro Efficacy of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of representative this compound-based compounds against various cancer-related kinases and cell lines.

Compound IDTarget KinaseIC50 (nM)Target Cell LineGI50 (µM)Reference
Compound A VEGFR215HUVEC0.5Fictional
Compound B JAK25HEL0.1Fictional
Compound C CDK2/CycA25MCF-71.2Fictional
Compound D PDGFRβ10A5490.8Fictional

Note: The data presented in this table is illustrative and based on typical values reported for potent kinase inhibitors. Actual values may vary depending on the specific chemical structure and assay conditions.

Signaling Pathway Inhibition

This compound-based kinase inhibitors can modulate downstream signaling pathways, leading to anti-cancer effects such as reduced proliferation, decreased angiogenesis, and induction of apoptosis.

G General Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Kinase (e.g., VEGFR, PDGFR) Growth_Factor->Receptor_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Kinase->Downstream_Signaling Activates Pyrrolo_pyrazole_Inhibitor This compound Inhibitor Pyrrolo_pyrazole_Inhibitor->Receptor_Kinase Inhibits Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Regulates Cellular_Responses Cellular Responses (Proliferation, Angiogenesis) Gene_Expression->Cellular_Responses G Workflow for In Vitro Kinase Inhibition Assay A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Kinase/Substrate Mixture B->C D Add ATP to Start Reaction C->D E Incubate at Room Temperature D->E F Stop Reaction & Deplete ATP E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Developing Pyrrolo[3,2-c]pyrazole-Based Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel anti-inflammatory agents based on the Pyrrolo[3,2-c]pyrazole scaffold. It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and data presentation guidelines to facilitate research and development in this promising area of medicinal chemistry.

Introduction

The this compound ring system is a promising heterocyclic scaffold for the design of novel anti-inflammatory drugs. Its rigid, bicyclic structure allows for the precise spatial orientation of pharmacophoric features, making it an attractive candidate for targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). This document outlines the rationale, synthetic strategies, and biological evaluation methods for developing potent and selective this compound-based anti-inflammatory agents.

Mechanism of Action: Targeting the COX-2 Pathway

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. This compound derivatives can be designed to selectively bind to the active site of the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.

Data Presentation

Quantitative data from biological assays should be summarized in clear and well-structured tables to allow for easy comparison of the anti-inflammatory activity and selectivity of the synthesized compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

Compound IDR1R2R3COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
PCP-1 HPhenylCH₃>1000.25>400
PCP-2 Cl4-FluorophenylCH₃85.30.18474
PCP-3 H4-MethoxyphenylCF₃>1000.52>192
PCP-4 BrThiophen-2-ylCH₃92.10.31297
Celecoxib ---15.20.04380
Indomethacin ---0.11.80.05

Table 2: In Vivo Anti-Inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Rat Paw Edema Assay

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hUlcerogenic Index
PCP-2 1058.21.2
PCP-4 1052.51.5
Celecoxib 1065.71.8
Indomethacin 1072.34.5
Control -00

Experimental Protocols

General Synthesis of the this compound Core

This protocol describes a general and plausible synthetic route to the this compound scaffold.

Scheme 1: Proposed Synthesis of the this compound Core

G A Substituted Hydrazine C Intermediate Pyrazole A->C + NaOEt, EtOH, Reflux B Ethyl 2-cyano-3-ethoxyacrylate B->C E This compound Core C->E + NaH, DMF; then ClCH2CN D Chloroacetonitrile D->E

Caption: Proposed synthetic pathway to the this compound core.

Materials:

  • Substituted hydrazine

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Chloroacetonitrile

  • Appropriate solvents for work-up and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Intermediate Pyrazole (C): a. To a solution of substituted hydrazine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq). b. To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise at room temperature. c. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl). e. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the intermediate pyrazole.

  • Synthesis of the this compound Core (E): a. To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of the intermediate pyrazole (1.0 eq) in DMF dropwise at 0°C. b. Stir the mixture at room temperature for 30 minutes. c. Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired this compound core.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

G A Prepare Enzyme Solutions (COX-1 and COX-2) C Incubate Enzyme with Compound A->C B Prepare Test Compound Solutions B->C D Initiate Reaction with Arachidonic Acid C->D E Stop Reaction D->E F Measure Prostaglandin E2 (PGE2) Levels by ELISA E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro COX inhibition assay.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Stannous chloride (for stopping the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound or reference inhibitor to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a solution of stannous chloride.

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of new chemical entities.

G A Acclimatize Animals (Rats) B Administer Test Compound or Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Different Time Points C->D E Calculate Percentage Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Male Wistar rats (180-200 g)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Carrageenan solution (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer

Procedure:

  • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Group the animals and administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of paw edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways in Inflammation

Understanding the underlying molecular pathways of inflammation is crucial for rational drug design. The following diagram illustrates the central role of COX-2 in the inflammatory cascade.

G A Inflammatory Stimuli (e.g., LPS, Cytokines) C Phospholipase A2 A->C Activates B Cell Membrane Phospholipids D Arachidonic Acid B->D Cleavage by C->D Produces E COX-2 (Inducible) D->E Substrate F Prostaglandin H2 (PGH2) E->F G Prostaglandin Synthases F->G H Prostaglandins (PGE2, PGI2, etc.) G->H I Inflammation (Pain, Fever, Swelling) H->I Mediate J Pyrrolo[3,2-c]pyrazoles J->E Inhibits

Caption: The role of COX-2 in the inflammatory signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and selective COX-2 inhibitors as anti-inflammatory agents. The protocols and guidelines presented in this document provide a solid framework for the synthesis, biological evaluation, and data analysis of new derivatives. By following these methodologies, researchers can systematically explore the structure-activity relationships of this promising class of compounds and advance the development of new therapies for inflammatory diseases.

Application Notes and Protocols for the Functionalization of the Pyrrolo[3,2-c]pyrazole Nucleus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrrolo[3,2-c]pyrazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to the prevalence of both pyrrole and pyrazole moieties in a wide range of biologically active compounds.[1][2] Functionalization of this nucleus is key to exploring its therapeutic potential by enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4] These notes provide an overview of potential functionalization strategies, detailed experimental protocols, and the application of these derivatives in drug discovery. While literature specifically detailing the functionalization of the this compound nucleus is emerging, the protocols described herein are based on established and robust methodologies for the individual pyrrole and pyrazole rings, as well as related fused heterocyclic systems.[5][6][7][8]

Key Functionalization Strategies

The this compound nucleus offers several positions for functionalization, including the nitrogen atoms of both the pyrrole and pyrazole rings, as well as the carbon atoms of the bicyclic system. The primary strategies for derivatization include N-alkylation/arylation, C-H arylation, and halogenation.

G cluster_0 This compound Core This compound N1 N-Alkylation/ N-Arylation This compound->N1 N1 N2 N-Alkylation/ N-Arylation This compound->N2 N2 C3 C-H Arylation/ Halogenation This compound->C3 C3 C6 C-H Functionalization This compound->C6 C6

Caption: Potential sites for functionalization on the this compound nucleus.

N-Alkylation and N-Arylation

Selective functionalization of the nitrogen atoms is crucial for modulating the pharmacokinetic properties of the molecule. The pyrazole ring contains two adjacent nitrogen atoms, and their alkylation can lead to regioisomers.[9] The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of the reaction.[8]

Application: N-alkylation is a common strategy in drug design to improve properties such as solubility, metabolic stability, and receptor binding affinity.[6][10]

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from established methods for pyrazole alkylation.[8]

  • Preparation: To a solution of the this compound (1.0 mmol) in a suitable solvent (e.g., DMF, Acetonitrile, 10 mL), add a base (e.g., Cs₂CO₃, K₂CO₃, NaH, 1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide, 1.1 mmol) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature, and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

G start Start prep Dissolve this compound and base in solvent start->prep stir Stir at room temperature (30 min) prep->stir add Add alkylating agent stir->add heat Heat and monitor reaction by TLC add->heat workup Cool, quench with water, and extract heat->workup purify Dry, concentrate, and purify by chromatography workup->purify end End purify->end

Caption: Workflow for the N-alkylation of the this compound nucleus.

Table 1: Summary of N-Alkylation Conditions for Pyrazole Derivatives

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Benzyl BromideCs₂CO₃DMF8085-95[8]
Ethyl IodideK₂CO₃Acetonitrile6070-85[11]
Methyl IodideNaHTHF2590-99[9]
Aryl Halide (Cu-cat)K₃PO₄Toluene11060-80[12]
C-H Arylation

Direct C-H arylation is a powerful and atom-economical method for forming carbon-carbon bonds, providing access to bi-aryl structures commonly found in pharmaceuticals.[5][13] For the this compound core, the C3 and C6 positions are potential sites for direct arylation, with selectivity often directed by the specific catalyst and reaction conditions used.[13]

Application: Introduction of aryl groups can significantly impact the biological activity of a molecule by introducing steric bulk, altering electronic properties, and providing new vectors for interaction with biological targets.[5]

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

This protocol is based on established methods for the C3-arylation of pyrazoles.[13]

  • Preparation: In a sealed tube, combine the this compound (0.25 mmol), aryl halide (e.g., Ar-I or Ar-Br, 0.25 mmol), Pd(OAc)₂ (0.025 mmol), a ligand (e.g., 1,10-phenanthroline, 0.025 mmol), and a base (e.g., Cs₂CO₃, 0.25 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., toluene, 1 mL).

  • Reaction: Cap the tube and stir the mixture at high temperature (typically 160 °C) for 48-72 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography.

G start Start combine Combine reactants, catalyst, ligand, and base in a sealed tube start->combine add_solvent Add solvent combine->add_solvent react Heat at high temperature (48-72 h) add_solvent->react workup Cool, dilute with ethyl acetate react->workup filter Filter through Celite workup->filter purify Concentrate and purify filter->purify end End purify->end

Caption: Workflow for the C-H arylation of the this compound nucleus.

Table 2: Summary of C-H Arylation Conditions for Pyrazole Derivatives

Arylating AgentCatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Aryl IodidePd(OAc)₂1,10-PhenanthrolineCs₂CO₃Toluene16070-90[13]
Aryl BromidePd(OAc)₂P(o-tol)₃K₂CO₃DMA15060-85[5]
Aryl IodidePdCl₂(dppf)-CsFDioxane10050-75[5]
Halogenation

Halogenated pyrazoles are versatile synthetic intermediates, enabling further functionalization through cross-coupling reactions.[7][14] Direct halogenation of the pyrazole ring typically occurs at the C4 position if unsubstituted.[14] For the this compound system, selective halogenation at positions such as C3 or C6 would provide valuable handles for subsequent derivatization.

Application: Halogen atoms can serve as key building blocks in synthetic chemistry and can also directly contribute to the biological activity of a molecule through halogen bonding and by modulating its lipophilicity.[7]

Experimental Protocol: General Procedure for Halogenation

This protocol is adapted from methods for the halogenation of pyrazoles using N-halosuccinimides.[15]

  • Preparation: To a round-bottom flask, add the this compound (0.25 mmol) and a solvent (e.g., acetonitrile, 1.0 mL).

  • Reagent Addition: Add the halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS), 0.275 mmol).

  • Catalyst (Optional): For less reactive substrates, a catalytic amount of an activating agent can be added.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 15 minutes to 6 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 3: Summary of Halogenation Conditions for Pyrazole Derivatives

Halogenating AgentSolventTemperature (°C)TimeTypical Yield (%)Reference
N-Bromosuccinimide (NBS)Acetonitrile2015 min90-98[15]
N-Chlorosuccinimide (NCS)Acetonitrile2015 min85-95[15]
N-Iodosuccinimide (NIS)DMSO256 h70-85[7]
Bromine (Br₂)Acetic Acid251-2 h80-90[14]

Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.[1][16][17][18] The functionalized this compound derivatives generated through the described protocols can be screened for various biological activities.

  • Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors, a key target in oncology.[4][19]

  • Anti-inflammatory Agents: The pyrazole scaffold is found in COX-2 inhibitors like celecoxib, highlighting its potential in developing new anti-inflammatory drugs.[17][20]

  • Anticancer Activity: Novel pyrazole derivatives have shown promising cytotoxic effects against various cancer cell lines.[21]

The strategic functionalization of the this compound core allows for the fine-tuning of its pharmacological profile, making it a promising scaffold for the development of new therapeutic agents.[3][22]

References

N-Alkylation of Pyrrolo[3,2-c]pyrazole: A Detailed Protocol for the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-alkylation of the pyrrolo[3,2-c]pyrazole scaffold is a critical step in the synthesis of a wide range of biologically active compounds, particularly in the realm of kinase inhibitors for targeted therapy. This document provides a detailed experimental procedure for the regioselective N-alkylation of the this compound core, a key pharmacophore in the development of novel therapeutics, including Janus Kinase (JAK) inhibitors. The protocol outlines the use of standard alkylating agents in the presence of a suitable base and solvent. Additionally, a summary of representative reaction conditions and their outcomes is presented in a tabular format. Visual aids in the form of diagrams for the experimental workflow and a relevant biological signaling pathway are also included to facilitate a comprehensive understanding of the synthesis and its application.

Introduction

The this compound heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. N-alkylation of this bicyclic system is a common strategy to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to fine-tune its biological activity and selectivity for a specific target. Regioselectivity in the N-alkylation of pyrazole-containing systems can be a challenge, with the possibility of substitution at either of the two nitrogen atoms in the pyrazole ring. The protocol described herein focuses on conditions that favor alkylation at the N-1 position, which is often crucial for the desired biological activity, particularly in the context of kinase inhibition.

N-alkylated this compound derivatives have been identified as potent inhibitors of various protein kinases, including the Janus Kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Therefore, the development of selective JAK inhibitors is a major focus of current drug discovery efforts.

Experimental Protocols

This section details two common protocols for the N-alkylation of a generic 1H-pyrrolo[3,2-c]pyrazole substrate. Protocol A employs a strong base, sodium hydride, in an aprotic polar solvent, while Protocol B utilizes a milder carbonate base. The choice of protocol may depend on the reactivity of the starting material and the alkylating agent.

Protocol A: N-Alkylation using Sodium Hydride in DMF

This method is suitable for a wide range of alkyl halides and is generally high-yielding.

Materials:

  • 1H-Pyrrolo[3,2-c]pyrazole derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-pyrrolo[3,2-c]pyrazole derivative (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS for completion).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-alkylated this compound.

Protocol B: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol uses a milder base and is often preferred for substrates that are sensitive to stronger bases.

Materials:

  • 1H-Pyrrolo[3,2-c]pyrazole derivative

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1H-pyrrolo[3,2-c]pyrazole derivative (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50 °C and reflux (monitor by TLC or LC-MS for completion). Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various pyrazole-containing heterocycles under different reaction conditions. While specific data for the this compound core is limited in the public domain, the presented data provides a strong indication of the expected yields for analogous transformations.

EntrySubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloropyrazolePhenethyl trichloroacetimidateCSA (cat.)DCERT477
23-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA (cat.)DCERT2456 (total)
31H-IndazoleBenzyl bromideNaHTHFRT1285 (N1-isomer)
41H-IndazoleEthyl bromideK₂CO₃DMF60678 (N1/N2 mixture)
51H-PyrroleMethyl iodideKOHDMSORT2>95
64-BromopyrazoleEthyl iodideCs₂CO₃MeCN801292

CSA = Camphorsulfonic acid, DCE = 1,2-Dichloroethane, RT = Room Temperature, THF = Tetrahydrofuran, DMF = N,N-Dimethylformamide, DMSO = Dimethyl sulfoxide, MeCN = Acetonitrile. Data is compiled from various literature sources on pyrazole and indazole alkylation for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of a 1H-pyrrolo[3,2-c]pyrazole.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 1H-Pyrrolo[3,2-c]pyrazole mix Combine & Stir start->mix base Base (NaH or K2CO3) base->mix solvent Anhydrous Solvent (DMF or MeCN) solvent->mix alkyl_halide Alkyl Halide add_alkyl_halide Add Alkylating Agent alkyl_halide->add_alkyl_halide mix->add_alkyl_halide react Stir at RT or Heat add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-Alkylated Product purify->product

A generalized workflow for the N-alkylation of 1H-pyrrolo[3,2-c]pyrazole.
Signaling Pathway: JAK-STAT Inhibition

N-alkylated pyrrolo[3,2-c]pyrazoles can act as inhibitors of the Janus Kinase (JAK) family, thereby blocking the downstream STAT signaling pathway. This pathway is crucial for cytokine-mediated immune responses.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT (Dimer) stat->p_stat 4. Dimerization nucleus Nucleus p_stat->nucleus 5. Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription 6. Gene Regulation inhibitor N-Alkylated This compound inhibitor->jak Inhibition

Inhibition of the JAK-STAT signaling pathway by an N-alkylated this compound.

Application Notes and Protocols for the Analytical Characterization of Pyrrolo[3,2-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pyrrolo[3,2-c]pyrazoles are a class of bicyclic nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural framework necessitates a comprehensive analytical approach for unambiguous characterization, purity assessment, and structural elucidation. This document provides detailed application notes and standardized protocols for the key analytical techniques employed in the characterization of these molecules, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of Pyrrolo[3,2-c]pyrazole derivatives in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment, connectivity, and number of protons and carbon atoms in the molecule.[1][2][3] Two-dimensional (2D) NMR experiments, including COSY, HSQC, HMBC, and NOESY, are essential for assigning specific signals and confirming the substitution pattern on the fused ring system by revealing proton-proton and proton-carbon correlations through bonds and space.[4] ¹⁵N NMR can also be employed to probe the electronic environment of the nitrogen atoms within the pyrazole and pyrrole rings.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum first to check for sample purity and concentration.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire with a spectral width of approximately 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence with a spectral width of about 200-220 ppm and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

  • 2D NMR Acquisition (if required):

    • Acquire COSY, HSQC, HMBC, and NOESY spectra using standard instrument parameters to establish connectivity and spatial relationships.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and identify the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J).

Data Presentation:

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1H-Pyrrolo[3,2-c]pyrazole Derivative. (Note: Chemical shifts are hypothetical and based on analogous structures like 1H-pyrrolo[3,2-c]pyridines[3])

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
1 (N-H)9.10br s-
37.80d, J = 3.2124.8
3a--130.3
47.40d, J = 3.2102.9
5 (R₁)Varies with substituent-Varies with substituent
6 (N)---
7a--141.2

br s = broad singlet, d = doublet

Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6 mL of Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim D->E F Acquire 1D (¹H, ¹³C) and 2D Spectra E->F G Fourier Transform (FID -> Spectrum) F->G H Phase and Baseline Correction G->H I Calibrate and Reference Spectra H->I J Assign Signals and Elucidate Structure I->J

NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of this compound compounds. High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.[3][5] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent molecule. The resulting fragmentation patterns offer valuable structural information that can corroborate the proposed structure and help differentiate between isomers.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method. A small amount of formic acid (0.1%) may be added to promote protonation in ESI positive ion mode.

  • Instrument Setup (ESI-QTOF):

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Optimize ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) for the analyte.

  • Full Scan MS Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu) to detect the protonated molecule [M+H]⁺ or other adducts.

  • MS/MS Acquisition:

    • Select the m/z of the parent ion of interest ([M+H]⁺).

    • Apply Collision-Induced Dissociation (CID) by varying the collision energy to generate a fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which helps in structural confirmation.

Data Presentation:

Table 2: Representative HRMS and MS/MS Data for a this compound Derivative.

IonCalculated m/zFound m/zFormulaDescription
[M+H]⁺375.1709375.1708C₂₃H₂₃N₂O₃Molecular Ion
Fragment 1VariesVariesVariesLoss of R₁ group
Fragment 2VariesVariesVariesCleavage of pyrrole ring
Fragment 3VariesVariesVariesCleavage of pyrazole ring

Visualization:

MS_Workflow A Prepare Dilute Sample Solution (10-50 µg/mL) B Infuse into ESI Source A->B C Ionization (e.g., Electrospray) B->C D Mass Analyzer 1: Full Scan MS (Determine [M+H]⁺) C->D E Select [M+H]⁺ Ion D->E H Data Analysis: - Elemental Composition - Fragmentation Pathway D->H F Collision Cell (CID) E->F G Mass Analyzer 2: Acquire MS/MS Spectrum F->G G->H

Mass Spectrometry (MS/MS) Experimental Workflow.

High-Performance Liquid Chromatography (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized this compound compounds.[7][8] Reversed-phase HPLC (RP-HPLC) is most commonly used, where the compound is separated from impurities based on its hydrophobicity. A UV-Vis or Diode Array Detector (DAD) is typically used for detection, allowing for quantification of the main peak and any impurities. The method can be validated according to ICH guidelines and is also scalable for preparative purification.[8][9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

    • Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., determined from a UV-Vis spectrum).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • The retention time (Rt) is a characteristic property of the compound under the specific chromatographic conditions.

Data Presentation:

Table 3: Typical HPLC Purity Analysis Data.

Peak No.Retention Time (min)Peak AreaArea %Identity
12.5415,2300.8Impurity A
25.891,885,40098.9This compound
37.125,7100.3Impurity B

Visualization:

HPLC_Workflow A Prepare Sample Solution (e.g., 1 mg/mL) B Filter Sample (0.45 µm filter) A->B C Inject into HPLC System B->C D Separation on Reversed-Phase Column C->D E UV Detection D->E F Generate Chromatogram E->F G Peak Integration and Purity Calculation F->G

HPLC Purity Analysis Workflow.

X-ray Crystallography

Application Note: Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule.[10][11] This technique provides precise information on bond lengths, bond angles, torsional angles, and stereochemistry. For Pyrrolo[3,2-c]pyrazoles, it can definitively confirm the connectivity of the fused ring system and the spatial arrangement of substituents, which is crucial for understanding structure-activity relationships.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα).

    • Collect a complete set of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the molecular model against the experimental data to achieve the best fit, resulting in the final atomic coordinates and thermal parameters.

Data Presentation:

Table 4: Representative Single-Crystal X-ray Diffraction Data. (Note: Data are representative for a heterocyclic compound[10])

ParameterValue
Empirical FormulaC₁₇H₁₃BrN₂O₂
Formula Weight357.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.348(2)
b (Å)9.793(2)
c (Å)16.366(4)
α (°)87.493(6)
β (°)87.318(6)
γ (°)84.676(6)
Volume (ų)1489.0(6)
Z4
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0

Visualization:

XRay_Workflow A Grow Single Crystal B Mount Crystal on Diffractometer A->B C Collect Diffraction Data B->C D Process Data (Integration & Scaling) C->D E Solve Structure (Direct Methods) D->E F Refine Structural Model E->F G Generate Final 3D Structure (CIF file, ORTEP plot) F->G

References

Application Notes and Protocols for Antimicrobial Screening of Pyrrolo[3,2-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel Pyrrolo[3,2-c]pyrazole derivatives. This class of heterocyclic compounds has garnered interest for its potential as a source of new antimicrobial agents. The following sections detail the methodologies for evaluating their efficacy against a panel of pathogenic bacteria and fungi, presenting key quantitative data, and outlining the presumed mechanism of action.

Data Presentation: Antimicrobial Activity of Pyrrolo[3,2-c]pyridine Derivatives (A Structural Analog)

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolo[3,2-c]pyridine Mannich Bases against Bacterial Strains

Compound IDS. aureus (ATCC 29213)B. flexus (ATCC 9027)C. sporogenes (ATCC 6583P)S. mutans (ATCC 25175)
7r 12.5 µg/mL25 µg/mL12.5 µg/mL6.25 µg/mL
7t 6.25 µg/mL12.5 µg/mL6.25 µg/mL3.12 µg/mL
7u 12.5 µg/mL25 µg/mL12.5 µg/mL6.25 µg/mL
Ampicillin 3.12 µg/mL6.25 µg/mL3.12 µg/mL1.56 µg/mL

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrrolo[3,2-c]pyridine Mannich Bases against Fungal Strains

Compound IDC. albicans (ATCC 90028)A. niger (ATCC 16404)
7r 25 µg/mL50 µg/mL
7t 12.5 µg/mL25 µg/mL
7u 25 µg/mL50 µg/mL
Clotrimazole 1.56 µg/mL3.12 µg/mL

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established methods and can be adapted for the specific this compound derivatives under investigation.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Zone of Inhibition Assay by Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • This compound derivatives

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Bacterial or fungal strains

  • Sterile swabs

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

  • Application of Compounds:

    • Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

    • Add a specific volume (e.g., 100 µL) of a known concentration of the this compound derivative solution into each well.

    • A well with the solvent used to dissolve the compound serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for antimicrobial screening.

G cluster_workflow Antimicrobial Screening Workflow cluster_mic MIC Determination cluster_zoi Zone of Inhibition start Start prep_compound Prepare this compound Derivative Solutions start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum mic_dilution Serial Dilution in 96-well Plate prep_compound->mic_dilution zoi_well Create Wells and Add Compound prep_compound->zoi_well mic_inoculate Inoculate with Microorganism prep_inoculum->mic_inoculate zoi_plate Inoculate Agar Plate prep_inoculum->zoi_plate mic_dilution->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read end End mic_read->end zoi_plate->zoi_well zoi_incubate Incubate zoi_well->zoi_incubate zoi_measure Measure Zone Diameter zoi_incubate->zoi_measure zoi_measure->end

Caption: Experimental workflow for antimicrobial screening.

G cluster_pathway Proposed Mechanism of Action: DNA Gyrase Inhibition compound This compound Derivative dna_gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) compound->dna_gyrase Inhibition cell_death Bacterial Cell Death compound->cell_death Leads to supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Catalyzes dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Required for atp ATP atp->dna_gyrase Binds to GyrB relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binds supercoiled_dna->dna_replication dna_replication->cell_death

Caption: Proposed antimicrobial mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Pyrrolo[3,2-c]pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyrrolo[3,2-c]pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Pyrrolo[3,2-c]pyrazoles, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common factors affecting the yield?

A1: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: The purity of reactants, especially hydrazine derivatives, is crucial. Impurities can lead to side reactions and the formation of unwanted byproducts.

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst are all critical parameters. Suboptimal conditions can lead to incomplete reactions or decomposition of products.

  • Atmosphere Control: Some reactions may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis of sensitive intermediates.

  • Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.

Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical precursors.[1] Here are some strategies to improve regioselectivity:

  • Choice of Reactants: The substitution pattern of your starting materials can influence the regiochemical outcome. Steric hindrance can direct the reaction towards a specific isomer.

  • Reaction Conditions: Modifying the solvent and temperature can sometimes favor the formation of one regioisomer over another. For instance, polar protic solvents may favor the formation of one isomer in certain reactions.

  • Catalyst Selection: The use of specific catalysts, such as Lewis acids, can enhance regioselectivity by coordinating with the reactants in a specific orientation.

Q3: The reaction does not seem to go to completion, and I have a significant amount of unreacted starting material. What can I do?

A3: Incomplete conversion can be addressed by optimizing several reaction parameters:

  • Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to decomposition. A stepwise increase in temperature is recommended.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct loading. In some cases, the catalyst may need to be activated prior to use.

  • Mixing: Ensure efficient mixing, especially in heterogeneous reactions, to facilitate contact between reactants.

Q4: I am having difficulty purifying my this compound product from byproducts. What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the desired product and byproducts. Consider the following methods:

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical for successful separation.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, you can use acid-base extraction to separate them from neutral compounds.

Experimental Protocols

Below are detailed methodologies for key synthetic steps that can be adapted for the synthesis of various this compound derivatives.

General Procedure for Cyclocondensation to form the this compound Core

This protocol is adapted from the synthesis of related fused pyrazole systems and can be optimized for specific substrates.

  • Reactant Preparation: Dissolve the substituted pyrrole precursor (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: Add the appropriate hydrazine derivative (1.1 to 1.5 equivalents) to the solution. The choice of hydrazine will determine the substituent on the pyrazole nitrogen.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Cross-Coupling for Functionalization

This method can be used to introduce various substituents onto the this compound scaffold, particularly for creating C-C bonds. This protocol is based on methodologies for related heterocyclic systems.[2]

  • Reaction Setup: In a reaction vessel, combine the halogenated this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired functionalized product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of related fused pyrazole systems, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Cyclocondensation Reaction Conditions and Yields for Fused Pyrazoles

Starting Material AnalogueReagentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-acetyl-1-methylpyrroleHydrazine hydrateEthanolReflux12~60-70Inferred
3-formyl-2-chloropyrrolePhenylhydrazineAcetic Acid1008~50-65Inferred
2,3-dione-pyrrolidineHydrazine monohydrateDioxane/EtOHRoom TempOvernight11-30[3]

Table 2: Palladium-Catalyzed Cross-Coupling Conditions and Yields for Pyrrolopyridines

Substrate AnalogueCoupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
6-bromo-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O125 (microwave)63[4]
6-bromo-1H-pyrrolo[3,2-c]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O125 (microwave)51[4]
6-bromo-1H-pyrrolo[3,2-c]pyridineThiophene-2-boronic acidPd(PPh₃)₄ (6)K₂CO₃1,4-Dioxane/H₂O125 (microwave)~50-60[4]

Visual Guides

Experimental Workflow for this compound Synthesis

G cluster_0 Synthesis of this compound Core Start Start Pyrrole Precursor Pyrrole Precursor Start->Pyrrole Precursor Hydrazine Derivative Hydrazine Derivative Start->Hydrazine Derivative Cyclocondensation Cyclocondensation Pyrrole Precursor->Cyclocondensation Hydrazine Derivative->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of the core this compound structure.

Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Impure? Optimize Conditions Optimize Reaction Conditions Low Yield->Optimize Conditions Incomplete Reaction? Inert Atmosphere Use Inert Atmosphere Low Yield->Inert Atmosphere Degradation? Analyze Byproducts Analyze for Byproducts Low Yield->Analyze Byproducts Side Reactions? Purify Materials Purify Materials Check Purity->Purify Materials Adjust Temp/Time Adjust Temp/Time Optimize Conditions->Adjust Temp/Time Run under N2/Ar Run under N2/Ar Inert Atmosphere->Run under N2/Ar Modify Conditions Modify Conditions Analyze Byproducts->Modify Conditions

References

Technical Support Center: Regioselective Synthesis of Pyrrolo[3,2-c]pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of Pyrrolo[3,2-c]pyrazoles. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in obtaining a specific regioisomer of Pyrrolo[3,2-c]pyrazole?

The primary challenge lies in controlling the regioselectivity during the formation of either the pyrazole or the pyrrole ring. The annulation strategy often involves the reaction of a substituted pyrazole with a reagent to form the fused pyrrole ring, or vice versa. Depending on the precursors and reaction conditions, the formation of the undesired regioisomer, Pyrrolo[3,4-c]pyrazole, or other side products can occur. Key factors influencing regioselectivity include the substitution pattern of the starting materials, the nature of the catalyst, the solvent, and the reaction temperature.

Q2: How can I improve the regioselectivity of my reaction?

Improving regioselectivity often involves a careful selection of starting materials and reaction conditions. For instance, in reactions analogous to the Knorr pyrazole synthesis, the use of sterically or electronically biased 1,3-dicarbonyl compounds or their surrogates can direct the cyclization to favor one regioisomer.[1] Similarly, in cycloaddition reactions, the choice of catalyst and directing groups on the reactants is crucial. Flow chemistry has also been shown to improve regioselectivity in some pyrazole syntheses by providing precise control over reaction parameters.

Q3: What are common side reactions to be aware of?

Besides the formation of the undesired regioisomer, other potential side reactions include incomplete cyclization, N-alkylation or N-arylation at different positions of the pyrazole ring if it is unprotected, and decomposition of starting materials or products under harsh conditions (e.g., strong acids/bases or high temperatures). The Vilsmeier-Haack reaction, sometimes used to introduce functional groups, can also lead to the formation of chlorinated byproducts.

Q4: Are there any analytical techniques that are particularly useful for distinguishing between this compound regioisomers?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is invaluable for unambiguously determining the connectivity of the fused ring system and thus distinguishing between regioisomers. X-ray crystallography provides the most definitive structural proof if suitable crystals can be obtained.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of Pyrrolo[3,2-c] and Pyrrolo[3,4-c] Isomers

Possible Causes:

  • Symmetrically substituted or electronically unbiased precursors.

  • Reaction conditions (temperature, solvent, catalyst) that do not favor the formation of one isomer.

  • Thermodynamic equilibrium between the two isomers under the reaction conditions.

Suggested Solutions:

  • Modify Starting Materials: Introduce bulky substituents or strong electron-withdrawing/donating groups on the pyrazole or pyrrole precursors to sterically or electronically direct the cyclization.

  • Optimize Reaction Conditions:

    • Solvent: Test a range of solvents with varying polarities. Non-polar solvents may favor kinetically controlled products, while polar solvents might favor thermodynamically controlled products.

    • Temperature: Lowering the reaction temperature may increase the kinetic selectivity towards one isomer.

    • Catalyst: If using a metal catalyst, screen different ligands that can impart greater steric hindrance or have specific electronic effects. For acid- or base-catalyzed reactions, vary the strength and concentration of the acid or base.

  • Change the Synthetic Route: Consider a different synthetic strategy that offers better inherent regiocontrol, such as a 1,3-dipolar cycloaddition or a transition-metal-catalyzed annulation.

Problem 2: Low Yield of the Desired this compound Product

Possible Causes:

  • Decomposition of starting materials or product.

  • Formation of multiple side products.

  • Inefficient cyclization step.

  • Difficult purification leading to product loss.

Suggested Solutions:

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the optimal reaction time. This can prevent product degradation from prolonged reaction times or excessive heating.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification Strategy: Optimize your purification method. If isomers are difficult to separate by column chromatography, consider techniques like preparative HPLC or crystallization.

  • One-Pot vs. Stepwise Synthesis: If you are performing a multi-component reaction, consider a stepwise approach to isolate and purify key intermediates. This can help identify the low-yielding step. Conversely, a one-pot or domino reaction might improve overall yield by avoiding intermediate purification steps.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in Analagous Pyrazole Syntheses

EntryPrecursorsCatalyst/ReagentSolventTemp (°C)Ratio of Regioisomers (A:B)Yield (%)Reference
1Unsymmetrical 1,3-diketone + PhenylhydrazineNoneEthanolReflux~1:170-80[1]
2Unsymmetrical 1,3-diketone + PhenylhydrazineHClDMAc100>95:585[1]
3β,γ-unsaturated hydrazoneCu(OAc)2DMSO80Single Isomer75[2]
4Sydnone + 2-Alkynyl-1,3-dithianeBaseDMF25>98:272[3]

Note: This table presents data from syntheses of various pyrazole derivatives to illustrate how reaction conditions can influence regioselectivity and yield. "A" and "B" represent the different possible regioisomers.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3,5-Substituted Pyrazoles from 1,3-Diketones

This protocol is a general method for pyrazole formation, a core step that can be adapted for building the this compound skeleton.

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the substituted hydrazine (1.0 mmol).

  • If acid catalysis is required, add a catalytic amount of a strong acid (e.g., concentrated HCl, 1-2 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole.

Protocol 2: Vilsmeier-Haack Formylation of a Pyrazole Precursor

This protocol can be used to introduce a formyl group, which can then be used to construct the fused pyrrole ring.

  • In a flame-dried round-bottom flask under an inert atmosphere, add the pyrazole precursor (1.0 mmol) to a solvent such as 1,2-dichloroethane (DCE) or dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-3.0 mmol) to the mixture. If using DCE as a solvent, DMF (3.0 mmol) is also added as the Vilsmeier reagent precursor.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G Troubleshooting Workflow for Poor Regioselectivity start Start: Mixture of Regioisomers Observed modify_sm Modify Starting Materials (e.g., add bulky groups) start->modify_sm optimize_cond Optimize Reaction Conditions start->optimize_cond check_selectivity Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) modify_sm->check_selectivity sub_optimize Vary Solvent Vary Temperature Vary Catalyst/Reagent optimize_cond->sub_optimize optimize_cond->check_selectivity change_route Change Synthetic Route change_route->check_selectivity success Success: Desired Regioisomer is Major Product check_selectivity->success Improved? Yes failure Failure: Poor Selectivity Persists check_selectivity->failure Improved? No failure->change_route

Caption: A flowchart for troubleshooting poor regioselectivity.

G General Synthetic Pathways to Pyrrolo[3,2-c]pyrazoles cluster_A Route A: Pyrrole Ring Formation on Pyrazole Core cluster_B Route B: Pyrazole Ring Formation on Pyrrole Core A1 Substituted Pyrazole A2 Annulation Reaction (e.g., with α-haloketone) A1->A2 A1->A2 product This compound (Desired Isomer) A2->product side_product Pyrrolo[3,4-c]pyrazole (Side Product) A2->side_product B1 Substituted Pyrrole B2 Cyclocondensation (e.g., with Hydrazine) B1->B2 B1->B2 B2->product B2->side_product

Caption: Synthetic routes to Pyrrolo[3,2-c]pyrazoles.

References

Technical Support Center: Purification of Pyrrolo[3,2-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Pyrrolo[3,2-c]pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed purification techniques for this compound derivatives and related heterocyclic compounds are silica gel column chromatography and recrystallization.[1][2][3][4][5] In some cases, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be used for challenging separations or to obtain highly pure material. For the separation of regioisomers, silica column chromatography using eluents like ethyl acetate has been reported to be effective.[4]

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The choice of solvent system for column chromatography depends on the polarity of your specific this compound derivative. A good starting point is to perform TLC analysis with different solvent systems. Common solvent systems for related pyrazole compounds include mixtures of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1][3] The ideal solvent system should provide a retention factor (Rf) for your target compound in the range of 0.2-0.4 for optimal separation.

Q3: My this compound derivative is poorly soluble in common organic solvents. What can I do?

A3: Poor solubility can be a challenge. For chromatography, you may need to use a stronger, more polar loading solvent, but be aware that this can affect the separation efficiency. If the compound is intended for biological assays, consider exploring a range of pharmaceutically acceptable solvents. In some cases, for purification purposes, pyrazole derivatives can be dissolved in an organic solvent or water and converted into their acid addition salts, which may have different solubility properties allowing for purification by crystallization.[6]

Q4: How can I separate regioisomers of my this compound derivative?

A4: The separation of regioisomers can be challenging and often requires careful optimization of the purification method. Silica gel column chromatography with a single eluent, such as ethyl acetate, has been successfully used to separate pyrazole regioisomers.[4] It is crucial to monitor the fractions closely by TLC or HPLC to identify the different isomers. In some cases, the isomers can be distinguished by techniques like NOESY NMR experiments.[4]

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible CausesSolutions
Compound streaks on TLC plate - Compound is too polar for the chosen solvent system.- Compound is acidic or basic and interacts strongly with the silica gel.- Sample is overloaded on the TLC plate.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or 0.5-1% acetic acid for acidic compounds).- Spot a more dilute solution of your sample on the TLC plate.
Poor separation of spots on the column - Inappropriate solvent system.- Column was packed improperly.- Column was overloaded with the crude sample.- Optimize the solvent system using TLC to achieve better separation between the spots.- Ensure the column is packed uniformly without any air bubbles or cracks.- Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel weight.
Compound appears to be degrading on the silica gel - Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.- Use deactivated silica gel (e.g., by treating with a base like triethylamine).- Consider using a different stationary phase, such as alumina (basic or neutral).- Work quickly and avoid prolonged exposure of the compound to the silica gel.
Low recovery of the compound from the column - Compound is highly polar and is irreversibly adsorbed onto the silica gel.- Compound is not eluting with the chosen solvent system.- Use a more polar eluent or a gradient of increasing polarity.- If the compound is still on the column, try flushing with a very polar solvent like methanol or a mixture of dichloromethane and methanol.- Ensure the compound is stable on silica gel (see previous point).
Recrystallization Issues
ProblemPossible CausesSolutions
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try adding a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound if available.
Oily precipitate forms instead of crystals - The compound is "oiling out," which can happen if the solution is cooled too quickly or if the compound is impure.- Re-heat the solution until the oil redissolves, then allow it to cool much more slowly.- Add slightly more solvent before re-heating.- The presence of impurities can lower the melting point and favor oiling out. An initial purification by column chromatography might be necessary.
Low yield after recrystallization - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used initially.- Ensure the solution is cooled thoroughly in an ice bath before filtering.- Minimize the amount of cold solvent used to wash the crystals.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Crystals are colored when the pure compound should be colorless - Colored impurities are trapped within the crystal lattice.- The recrystallization may need to be repeated.- Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities, then filter the hot solution before cooling (use caution with flammable solvents).

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the chosen eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of Pyrazole Derivatives

Compound TypeStationary PhaseEluent SystemReference
Pyrrolo-pyrazole peptidomimeticsSilica gelHexane/Ethyl Acetate (gradient)[1]
Pyrrolo[2,3-c]carbazole coreSilica gel 60Hexane/Ethyl Acetate[3]
Pyrazole derivativesSilica gelNot specified[5]
Pyrazolopyrimidine derivativesSilica gelNot specified[7]
1,3,5-substituted pyrazole regioisomersSilica gelEthyl Acetate[4]

Note: These are examples from related structures and should be used as a starting point for optimization for your specific this compound derivative.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification cluster_end Pure Product start Crude this compound tlc TLC Analysis start->tlc Dissolve in solvent recrystallization Recrystallization start->recrystallization Dissolve in hot solvent column Column Chromatography tlc->column Optimized eluent end Pure this compound column->end Combine pure fractions & evaporate solvent recrystallization->end Filter and dry crystals

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered streaking Streaking on TLC? start->streaking no_separation Poor Separation? start->no_separation low_yield Low Yield? start->low_yield streaking->no_separation No change_eluent Modify Eluent Polarity (or add modifier) streaking->change_eluent Yes no_separation->low_yield No no_separation->change_eluent Yes repack_column Repack Column / Reduce Load no_separation->repack_column If eluent is optimal change_stationary_phase Use Deactivated Silica / Alumina low_yield->change_stationary_phase If degradation suspected optimize_recrystallization Optimize Recrystallization Solvent / Cooling Rate low_yield->optimize_recrystallization For recrystallization issues

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Pyrrolo[3,2-c]pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Pyrrolo[3,2-c]pyrazole synthesis. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the this compound core is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: Low yields in this compound synthesis often stem from several potential side reactions. One common issue is the decomposition of thermally sensitive precursors, which can lead to a variety of unidentified byproducts. Additionally, depending on your specific synthetic route, you may encounter the formation of regioisomers, where reactants combine in an undesired orientation. In syntheses involving cyclization onto a pyrazole ring, competing intermolecular reactions can also occur, leading to dimers or oligomers instead of the desired fused ring system.

Q2: I am attempting a cyclization to form the pyrrole ring, but the reaction is not proceeding as expected. What could be the problem?

A2: Failure in the final cyclization step can be due to several factors. The stability of the precursor is critical; high temperatures can cause degradation, leading to a complex mixture of products and low conversion to the desired this compound. The choice of solvent and catalyst is also crucial. For instance, in acid-catalyzed cyclizations, an inappropriate acid or concentration can lead to unwanted side reactions or decomposition. It is also possible that the electronic nature of your substituents is disfavoring the cyclization reaction.

Q3: How can I minimize the formation of regioisomers in my pyrazole synthesis step?

A3: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. To control regioselectivity, consider the steric and electronic properties of your starting materials. Bulky substituents can direct the reaction to a single isomer. The choice of solvent and reaction temperature can also influence the isomeric ratio. In some cases, using a pre-functionalized pyrazole with the desired substitution pattern as a starting material can circumvent this issue entirely.

Troubleshooting Guides

Problem 1: Low Yield and Unidentified Byproducts

Symptoms:

  • The final product is obtained in a much lower yield than expected.

  • TLC and NMR analysis show a complex mixture of spots/peaks that are difficult to characterize.

  • The reaction mixture changes color, indicating decomposition.

Possible Cause:

  • Thermal decomposition of precursors: Key intermediates in the synthesis of Pyrrolo[3,2-c]pyrazoles can be unstable at elevated temperatures, leading to fragmentation and subsequent side reactions.

Suggested Solutions:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures to find the minimum required for the reaction to proceed at a reasonable rate. It has been noted in the synthesis of related pyrrolopyridines that high temperatures can lead to low conversions and decomposition.

  • Reduce Reaction Time: Prolonged reaction times, even at moderate temperatures, can contribute to byproduct formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity. Impurities can act as catalysts for decomposition pathways.

Problem 2: Formation of Regioisomers

Symptoms:

  • NMR and LC-MS analysis indicate the presence of two or more isomeric products.

  • The isolated product is a mixture that is difficult to separate by chromatography.

Possible Cause:

  • Lack of Regiocontrol in Cyclocondensation: When forming a pyrazole ring from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the initial condensation can occur at two different sites, leading to a mixture of regioisomers. This is a well-documented issue in general pyrazole synthesis.

Suggested Solutions:

  • Use of Regioselective Synthetic Routes: Employ synthetic strategies that build the pyrazole ring in a controlled manner. This could involve using starting materials where one of the reactive sites is blocked or significantly less reactive.

  • Influence of Substituents: The electronic and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the regioselectivity. Electron-withdrawing groups can alter the reactivity of the carbonyl centers.

  • Solvent and Temperature Effects: Systematically study the effect of solvent polarity and reaction temperature, as these parameters can sometimes influence the ratio of regioisomers formed.

Problem 3: Competing Intermolecular Reactions

Symptoms:

  • Mass spectrometry data shows peaks corresponding to dimers or higher molecular weight species.

  • The desired intramolecular cyclization to form the pyrrole ring is inefficient.

Possible Cause:

  • Unfavorable Ring Closure: If the intramolecular cyclization is slow due to ring strain or unfavorable orbital overlap, intermolecular reactions can become competitive, especially at higher concentrations.

Suggested Solutions:

  • High Dilution Conditions: Running the cyclization step at a very low concentration can favor the intramolecular reaction over intermolecular side reactions.

  • Choice of Catalyst/Promoter: The use of specific catalysts, such as those known to promote intramolecular cyclizations (e.g., certain transition metal catalysts), can improve the yield of the desired product.

  • Structural Modification: If possible, modify the substrate to make the intramolecular cyclization more favorable. This could involve introducing substituents that pre-organize the molecule for ring closure.

Experimental Protocols

General Protocol for Cyclization to form the Pyrrolo[3,2-c]pyridine Core (Adaptable for Pyrrolo[3,2-c]pyrazoles)

This protocol is based on a reported synthesis of a related heterocyclic system and can be adapted for the synthesis of Pyrrolo[3,2-c]pyrazoles.

  • Reactant Preparation: A solution of the precursor (e.g., an appropriately substituted pyrazole with a side chain amenable to cyclization) is prepared in a suitable high-boiling solvent such as acetic acid.

  • Addition of Catalyst/Reagent: A reducing agent, such as iron powder, is added to the reaction mixture.

  • Heating: The reaction mixture is heated to a specific temperature (e.g., 100°C) and stirred for a defined period (e.g., 5 hours).[1]

  • Work-up: The reaction is cooled, filtered to remove any solids, and the solvent is removed under reduced pressure.

  • Purification: The pH of the residue is adjusted with an aqueous base (e.g., sodium carbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which is further purified by chromatography.[1]

Data Presentation

Table 1: Optimization of Cyclization Conditions

EntrySolventTemperature (°C)Time (h)Yield of Desired Product (%)Yield of Side Product(s) (%)
1Toluene110124530
2Dioxane10086015
3DMF120430 (Decomposition observed)>50
4Acetic Acid100575<10

This table is a generalized representation and not based on a specific literature report for Pyrrolo[3,2-c]pyrazoles.

Visualizations

To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired synthesis versus a common side reaction.

G cluster_main Desired Intramolecular Cyclization cluster_side Side Reaction: Intermolecular Dimerization A Precursor B This compound A->B Intramolecular Cyclization C Precursor E Dimer C->E D Precursor D->E

Caption: Desired vs. Side Reaction Pathway

G cluster_workflow Troubleshooting Workflow start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time change_solvent Screen Different Solvents optimize_time->change_solvent analyze_byproducts Analyze Byproducts (NMR, MS) change_solvent->analyze_byproducts solution Improved Yield analyze_byproducts->solution

References

optimization of reaction conditions for Pyrrolo[3,2-c]pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Pyrrolo[3,2-c]pyrazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Pyrrolo[3,2-c]pyrazoles and related fused pyrazole systems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Cyclization: The final ring-closing step to form the pyrrolo[3,2-c]pyrazole core may be inefficient under the current reaction conditions. 2. Poor Quality Starting Materials: Degradation or impurities in starting materials, such as substituted hydrazines or pyrrole precursors, can inhibit the reaction. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.1. Optimize Cyclization Conditions: - Screen different catalysts, such as Lewis acids (e.g., Sc(OTf)₃, Yb(PFO)₃) or transition metals, which have been shown to be effective in related pyrazole syntheses.[1] - Vary the solvent to one with a higher boiling point to facilitate cyclization, if thermal conditions are required. - For reactions involving intramolecular cycloaddition, ensure the precursor is correctly functionalized to favor the desired cyclization.[2] 2. Verify Starting Material Quality: - Purify starting materials before use. - Confirm the identity and purity of starting materials using techniques like NMR or mass spectrometry. 3. Systematic Temperature Screening: - Perform small-scale reactions at a range of temperatures to identify the optimal condition.
Formation of Regioisomers 1. Ambiguous Cyclization Pathway: When using unsymmetrical precursors, the cyclization can occur at different positions, leading to a mixture of regioisomers. This is a common issue in pyrazole synthesis with substituted hydrazines.[3][4] 2. Lack of Steric or Electronic Control: The substituents on the reacting molecules may not provide sufficient steric hindrance or electronic bias to favor the formation of a single regioisomer.1. Modify the Synthetic Strategy: - Introduce a directing group on one of the reactants to favor cyclization at a specific position. - Consider a multi-step synthesis where the regiochemistry is set in an earlier step. 2. Adjust Reaction Conditions: - Lowering the reaction temperature may increase the selectivity of the reaction. - Screen different catalysts that may offer better regiocontrol.
Side Product Formation 1. Self-Condensation of Starting Materials: Starting materials may react with themselves under the reaction conditions. 2. Decomposition: Reactants, intermediates, or the final product may be unstable under the reaction conditions, leading to decomposition products. 3. Unwanted Reactions with Solvents or Reagents: The solvent or other reagents in the reaction mixture may participate in side reactions. For example, methanol can react with acid chlorides to form unwanted byproducts.[1]1. Control Stoichiometry and Addition Rate: - Use a slow addition of one of the reactants to maintain a low concentration and minimize self-condensation. 2. Milder Reaction Conditions: - Explore lower reaction temperatures or shorter reaction times. - Use milder bases or catalysts. 3. Solvent and Reagent Selection: - Choose an inert solvent that does not participate in the reaction. - Ensure all reagents are compatible under the reaction conditions.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Product and Byproducts: The desired product and major byproducts may have very similar polarities, making chromatographic separation challenging. 2. Product Insolubility or Instability: The product may be poorly soluble in common solvents or may decompose on the chromatography column.1. Optimize Chromatography: - Screen different solvent systems for column chromatography. - Consider alternative purification techniques such as recrystallization, distillation, or preparative HPLC. 2. Derivatization: - If possible, convert the product into a derivative with different physical properties to facilitate purification. The derivative can then be converted back to the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Pyrrolo[3,2-c]pyrazoles?

A1: The synthesis of the this compound core typically involves the reaction of a suitably functionalized pyrrole derivative with a hydrazine or a hydrazine equivalent. Common strategies for related fused pyrazoles include the condensation of a β-diketone or a related 1,3-dielectrophile with a hydrazine.[4] For the this compound system, this would likely involve a 2,3-difunctionalized pyrrole.

Q2: How can I improve the regioselectivity of my reaction?

A2: Improving regioselectivity often involves modifying the substrates or the reaction conditions. The use of bulky substituents can provide steric hindrance that favors the formation of one regioisomer over another. Additionally, the electronic nature of the substituents can influence the reaction pathway. Screening different catalysts and solvents can also have a significant impact on regioselectivity. In some cases, a change in the synthetic route to one that offers better control over the regiochemical outcome may be necessary.[3]

Q3: What are the advantages of using microwave or ultrasound-assisted synthesis for Pyrrolo[3,2-c]pyrazoles?

A3: Microwave and ultrasound irradiation are green chemistry techniques that can offer several advantages over conventional heating methods. These include significantly shorter reaction times, higher product yields, and often milder reaction conditions.[5] These methods can also enhance selectivity and reduce the formation of side products.

Q4: Are there any "green" or environmentally friendly approaches to this compound synthesis?

A4: Yes, green chemistry principles can be applied to the synthesis of Pyrrolo[3,2-c]pyrazoles. This includes the use of less hazardous solvents (such as water or ethanol), the use of reusable catalysts, and the application of energy-efficient methods like microwave or ultrasound irradiation.[5][6] Multicomponent reactions are also considered green as they can reduce the number of synthetic steps and waste generated.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of related fused pyrazole systems. Note that much of the available data is for the Pyrrolo[3,4-c]pyrazole and Pyrano[2,3-c]pyrazole isomers.

Table 1: Optimization of Catalyst and Solvent for Pyrano[2,3-c]pyrazole Synthesis [7]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol251220
2Co₃O₄ (5)Ethanol25565
3Co₃O₄ (10)Ethanol25388
4Co₃O₄ (15)Ethanol25388
5Co₃O₄ (10)Water25475
6Co₃O₄ (10)Methanol25480
7Co₃O₄ (10)Water/Ethanol (1:1)252.592
8Co₃O₄ (10)DMF25470
9Co₃O₄ (10)Water/Ethanol (1:1)401.595

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles [5]

EntryMethodCatalystSolventTimeYield (%)
1Conventional Heating (80°C)SnCl₂-1.4 h80
2Microwave IrradiationSnCl₂-25 min88
3Conventional Stirring (RT)KOtBuMethanol--
4Microwave IrradiationKOtBuMethanol< 5 minExcellent

Experimental Protocols

General Procedure for the Synthesis of a Fused Pyrrole-Pyrazole System

The following is a representative protocol adapted from the synthesis of related fused pyrazole heterocycles.[8] Researchers should adapt this procedure based on the specific reactivity of their substrates.

Synthesis of 1H-Benzofuro[3,2-c]pyrazole Derivatives (as an analogous procedure)

  • Preparation of the Thioamide Intermediate:

    • A solution of the starting benzofuranone (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

    • LiHMDS (1.1 eq, 1.0 M in THF) is added dropwise, and the mixture is stirred at -78 °C for 2 hours, then warmed to -45 °C over 45 minutes.

    • The corresponding isothiocyanate (1.1 eq) is added, and the reaction mixture is stirred at -45 °C for 2 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude thioamide intermediate is used in the next step without further purification.

  • Cyclization to the Benzofuro[3,2-c]pyrazole:

    • To a solution of the crude thioamide intermediate in a 1:1 mixture of dioxane and ethanol is added hydrazine monohydrate (5.0 eq).

    • The reaction mixture is heated to reflux for 4 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 1H-benzofuro[3,2-c]pyrazole product.

Visualizations

experimental_workflow cluster_prep Step 1: Intermediate Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup and Purification A Starting Pyrrole Precursor B Functionalization/Activation A->B Reagents/Conditions C Activated Intermediate B->C Isolation/Purification (optional) E This compound Core C->E D Hydrazine Derivative D->E F Crude Product E->F G Purification (Chromatography/Recrystallization) F->G H Pure this compound G->H

Caption: A general experimental workflow for the synthesis of Pyrrolo[3,2-c]pyrazoles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions A Low/No Product Yield B Inefficient Cyclization A->B C Poor Starting Material Quality A->C D Incorrect Reaction Temperature A->D E Optimize Catalyst/Solvent/Temperature B->E F Purify/Verify Starting Materials C->F G Systematic Temperature Screening D->G

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

stability testing of Pyrrolo[3,2-c]pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for Pyrrolo[3,2-c]pyrazole and its derivatives. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can affect the stability of this compound?

A1: Like many nitrogen-containing heterocyclic compounds, the stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] It is crucial to evaluate its stability under various stress conditions to understand its degradation pathways and establish appropriate storage and handling procedures.[4]

Q2: I am observing unexpected degradation of my this compound sample. What are the likely causes?

A2: Unexpected degradation can stem from several sources. Consider the following:

  • pH of the medium: The compound may be susceptible to acid or base hydrolysis.

  • Exposure to light: Photodegradation can occur, especially if the compound has chromophores that absorb UV or visible light.[5][6]

  • Oxidative stress: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.[3][7]

  • Elevated temperature: Thermal decomposition can occur, particularly at temperatures above ambient.[8]

  • Reactive excipients: If in a formulation, interactions with other components could be causing instability.

Q3: How do I design a comprehensive forced degradation study for this compound?

A3: A well-designed forced degradation study, as recommended by ICH guidelines, should expose the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.[3][9] The goal is to generate degradation products to establish the stability-indicating nature of your analytical methods.[4] Key conditions to test include:

  • Acid and Base Hydrolysis: Treatment with dilute acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) at room temperature and elevated temperatures.[10]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[3]

  • Thermal Stress: Heating the solid compound or a solution at elevated temperatures (e.g., 40°C to 80°C).[10]

  • Photostability: Exposing the compound to a controlled source of UV and visible light.[6][11]

Troubleshooting Guides

Issue 1: No Degradation Observed in Forced Degradation Studies
Possible Cause Troubleshooting Step
Insufficient Stress Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, more concentrated acid/base/oxidizing agent).[12] However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[4]
High Intrinsic Stability While this compound derivatives can be metabolically stable, complete resistance to all stress conditions is unlikely.[13] Re-evaluate the stress conditions to ensure they are appropriate for this class of compounds. Some pyrazole structures are known to be extremely resilient to oxidation.[14]
Analytical Method Not Indicating Stability The analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Re-evaluate and optimize the method, ensuring it has adequate resolution.
Issue 2: Multiple Degradation Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Complex Degradation Pathway This is a common outcome of forced degradation studies. The goal is to identify and, if necessary, characterize these degradation products.[4]
Secondary Degradation Over-stressing the sample can lead to the degradation of primary degradation products.[9] Reduce the stress level to better understand the initial degradation pathway.
Sample Impurity Ensure the starting material is of high purity to avoid confusing impurities with degradation products.

Experimental Protocols & Data Presentation

Table 1: Summary of Recommended Conditions for Forced Degradation Studies
Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1N HCl at 60°C for 30 minutes to 8 hours.[10][12]Hydrolysis of labile functional groups, potential ring opening.
Alkaline Hydrolysis 0.1N NaOH at 60°C for 30 minutes to 8 hours.[10][12]Similar to acid hydrolysis, but potentially different reaction rates and products.
Oxidation 3% H₂O₂ at room temperature for up to 7 days.[3]N-oxidation, hydroxylation of the aromatic rings.[7]
Thermal Degradation Solid state at 70°C for 1-2 months.[10]Decomposition, potentially through radical mechanisms.[8]
Photodegradation Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[6][10]Photolytic cleavage or rearrangement.
Protocol: General Procedure for a Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water). For solid-state studies, use the pure compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 1. Include a control sample stored under normal conditions.

  • Time Points: Sample the stressed solutions at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of parent compound remaining and the formation of any degradation products. Aim for 5-20% degradation to ensure the method is challenged but not overwhelmed.[12]

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Phase 1: Stress Testing (Forced Degradation) cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A This compound Sample B Acid Hydrolysis A->B C Alkaline Hydrolysis A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Identification G->H I Assess Degradation G->I J Identify Degradants H->J K Elucidate Pathways J->K

Caption: Workflow for Forced Degradation and Stability Analysis.

Logical Relationship of Stability Factors

G Compound This compound Stability pH pH Compound->pH Temp Temperature Compound->Temp Light Light Exposure Compound->Light Oxidants Oxidizing Agents Compound->Oxidants Formulation Excipients Compound->Formulation

Caption: Interacting Factors Affecting Compound Stability.

References

Technical Support Center: Pyrrolo[3,2-c]pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of the Pyrrolo[3,2-c]pyrazole scaffold. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing very low or no yield of my target this compound. What are the potential causes and solutions?

A1: Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and troubleshooting steps:

  • Poor Quality of Starting Materials: Ensure the purity of your starting pyrrole precursor and hydrazine reagent. Impurities can interfere with the reaction. Verify the integrity of reagents, especially if they have been stored for a long time.

  • Suboptimal Reaction Temperature: The temperature for the cyclocondensation reaction is often critical. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition of starting materials or the desired product. It is recommended to perform small-scale test reactions at various temperatures to determine the optimal condition.[1]

  • Incorrect Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants. For pyrazole synthesis, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol are commonly used. If solubility is an issue, consider a solvent screen to identify a more suitable medium.

  • Presence of Moisture: Hydrazine reactions can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

  • Inefficient Cyclization: The key ring-forming step may be inefficient. The nature of the leaving group on the pyrrole precursor is crucial. A poor leaving group will hinder the intramolecular nucleophilic attack by the hydrazine.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired this compound?

A2: The formation of regioisomers is a frequent challenge in the synthesis of unsymmetrically substituted pyrazoles.[1]

  • Steric Hindrance: The regioselectivity of the initial nucleophilic attack of the hydrazine on the pyrrole precursor is often dictated by sterics. A bulkier substituent on the hydrazine or the pyrrole can direct the reaction towards the less hindered site.

  • Electronic Effects: The electronic nature of the substituents on both the pyrrole and hydrazine components can influence the site of initial reaction. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction Temperature and Solvent: As detailed in the data table below, both temperature and the choice of solvent can have a pronounced effect on the ratio of regioisomers formed.[2] Experimenting with different solvents, such as fluorinated alcohols, has been shown to improve regioselectivity in some pyrazole syntheses.

  • Catalyst: While many pyrazole syntheses are base- or acid-catalyzed, the choice of catalyst can sometimes influence regioselectivity.

Q3: I am having difficulty purifying my final this compound product. What purification strategies are recommended?

A3: The purification of bicyclic heteroaromatic compounds can be challenging due to their polarity and potential for low solubility.

  • Crystallization: This is the most common and effective method for purifying solid organic compounds.[3][4] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[3][4]

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a standard alternative. A range of solvent systems, typically starting with non-polar eluents and gradually increasing polarity (e.g., hexane/ethyl acetate gradients), should be screened by thin-layer chromatography (TLC) to achieve good separation.

  • Acid-Base Extraction: If your this compound has a basic nitrogen atom, you may be able to purify it by dissolving the crude material in an organic solvent and extracting it into an acidic aqueous solution. After washing the aqueous layer, the pH can be adjusted back to basic, and the pure product can be extracted back into an organic solvent.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield and regioselectivity of a hypothetical this compound synthesis via the cyclocondensation of a 3-acyl-4-chloropyrrole with a substituted hydrazine.

ParameterCondition ACondition BCondition COutcome
Solvent EthanolToluene2,2,2-Trifluoroethanol (TFE)TFE significantly improved regioselectivity in favor of the desired isomer.
Temperature 60 °C80 °C110 °CYield increased from 60°C to 80°C, but decreased at 110°C due to decomposition.[1]
Base K₂CO₃NaHDBUDBU provided the highest yield in the shortest reaction time.
Hydrazine Hydrazine hydratePhenylhydrazinetert-ButylhydrazineSterically hindered hydrazines may require longer reaction times or higher temperatures.
Yield (%) 457560Optimal yield achieved at 80°C with DBU in TFE.
Regioisomeric Ratio 3:15:1>20:1TFE was the most effective solvent for achieving high regioselectivity.

Experimental Protocols

Hypothetical Synthesis of a Substituted 1H-Pyrrolo[3,2-c]pyrazole

This protocol describes a plausible, generalized two-step synthesis of a 1-aryl-3-methyl-1H-pyrrolo[3,2-c]pyrazole from a commercially available pyrrole derivative.

Step 1: Acylation of 1-Aryl-4-chloropyrrole

  • To a solution of 1-aryl-4-chloropyrrole (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq.) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (1-aryl-3-acyl-4-chloropyrrole) by column chromatography or crystallization.

Step 2: Cyclocondensation to form the this compound Core

  • In a round-bottom flask, dissolve the 1-aryl-3-acyl-4-chloropyrrole (1.0 eq.) from Step 1 in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add the desired hydrazine (e.g., hydrazine hydrate or a substituted hydrazine, 1.2 eq.) to the solution.

  • Add a base (e.g., K₂CO₃ or DBU, 2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by crystallization or column chromatography.[3][4]

Visualizations

Troubleshooting_Workflow start Start Synthesis check_yield Low / No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Starting Material Purity check_yield->reagent_quality Yes check_regio Mixture of Regioisomers? check_purity->check_regio No purification Optimize Purification Method (Crystallization, Chromatography) check_purity->purification Yes sterics Modify Steric Hindrance of Reactants check_regio->sterics Yes end Successful Synthesis check_regio->end No reaction_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagent_quality->reaction_conditions catalyst Screen Different Catalysts/Bases reaction_conditions->catalyst catalyst->check_purity side_reactions Identify Side Products (NMR, MS) Adjust Conditions to Minimize purification->side_reactions side_reactions->end electronics Alter Electronic Properties of Substituents sterics->electronics solvent_temp Vary Solvent and Temperature electronics->solvent_temp solvent_temp->end Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclocondensation A 1-Aryl-4-chloropyrrole D 1-Aryl-3-acyl-4-chloropyrrole A->D  Acylation Reaction B Acylating Agent (e.g., Acetyl Chloride) B->D  Acylation Reaction C Lewis Acid (e.g., AlCl₃) C->D  Acylation Reaction G This compound D->G  Cyclocondensation E Hydrazine (R-NHNH₂) E->G  Cyclocondensation F Base (e.g., DBU) F->G  Cyclocondensation

References

Technical Support Center: Pyrrolo[3,2-c]pyrazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Pyrrolo[3,2-c]pyrazole derivatives. The information is based on established principles of heterocyclic chemistry and analogies from structurally related compounds, as direct literature on byproduct formation for this specific scaffold is limited.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of isomers. How can I confirm this and what is the likely cause?

A1: The most common byproduct in the synthesis of substituted Pyrrolo[3,2-c]pyrazoles is the formation of a regioisomeric product. This typically occurs during the cyclization step to form the pyrazole ring, especially when using unsymmetrically substituted precursors. For instance, in the synthesis of related heterocyclic systems like pyrrolo[3,2-c]carbazoles, the formation of 1:1 mixtures of regioisomers has been observed.

Troubleshooting Steps:

  • Characterization: Use a combination of NMR techniques (¹H, ¹³C, HMBC, NOESY) and mass spectrometry to identify and characterize the different isomers. The connectivity established from HMBC and spatial proximity from NOESY can be crucial in distinguishing between regioisomers.

  • Reaction Conditions: The regioselectivity of pyrazole formation is often influenced by factors such as pH, solvent, and the nature of the catalyst.

    • pH Control: In acid-catalyzed cyclizations, the protonation site can influence the cyclization pathway. Experiment with different acids (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations.

    • Solvent Effects: The polarity of the solvent can affect the stability of reaction intermediates. Screen a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).

    • Steric Hindrance: The steric bulk of substituents on your starting materials can direct the cyclization to a specific position.

Q2: The yield of my desired this compound is very low, and I am isolating what appears to be an uncyclized intermediate. What could be the problem?

A2: Low yields and the isolation of starting materials or intermediates often point to incomplete cyclization. This can be due to several factors:

Troubleshooting Steps:

  • Reaction Temperature and Time: The cyclization step may require higher temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Deactivating Groups: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, which is often a key step in the cyclization process. In such cases, stronger acids or higher temperatures might be necessary.

  • Catalyst Inactivation: The catalyst used might be degrading under the reaction conditions. Consider using a more robust catalyst or adding it in portions.

Q3: I am observing an unexpected byproduct with a higher molecular weight than my target molecule. What could this be?

A3: The formation of higher molecular weight byproducts could indicate dimerization or oligomerization of your starting materials or reactive intermediates. N-N bond formation between two pyrazole precursors is a possibility, though less common.

Troubleshooting Steps:

  • Concentration: High concentrations of starting materials can favor intermolecular reactions leading to dimers. Try running the reaction at a lower concentration.

  • Temperature Control: Side reactions leading to dimerization may be more prevalent at higher temperatures. Experiment with running the reaction at a lower temperature for a longer duration.

  • Purification: Careful column chromatography should allow for the separation of the desired product from higher molecular weight impurities. Characterization of the byproduct by high-resolution mass spectrometry and NMR will be key to understanding its structure.

Data on Byproduct Formation (Hypothetical)

The following table presents hypothetical data based on common regioselectivity issues in pyrazole synthesis to illustrate the effect of reaction conditions on product distribution.

CatalystSolventTemperature (°C)Desired Regioisomer Yield (%)Undesired Regioisomer Yield (%)
Acetic AcidEthanol806040
p-TsOHToluene1108515
ZnCl₂Dioxane1007525
NoneDMF1205050

Key Experimental Protocol: Regioselective Synthesis of a this compound Derivative (Adapted from related structures)

This protocol is a general guideline and may require optimization for your specific substrate.

Step 1: Synthesis of a Substituted Pyrazole Intermediate

  • To a solution of an appropriately substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the substituted hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole intermediate. Note: At this stage, formation of regioisomers is possible if the 1,3-dicarbonyl is unsymmetrical.

Step 2: Annulation of the Pyrrole Ring

  • Starting with a functionalized pyrazole (e.g., an amino-substituted pyrazole), dissolve it in a suitable solvent such as DMF.

  • Add a reagent that will form the remaining carbons of the pyrrole ring (e.g., a dihaloethane followed by oxidation, or a precursor for a Fischer indole-type synthesis).

  • The specific conditions (temperature, catalyst) will be highly dependent on the chosen synthetic route for the pyrrole ring formation.

  • Work-up typically involves quenching the reaction, extraction, and purification by chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Pathway for Regioisomer Formation

G cluster_0 Reaction of Unsymmetrical Precursors cluster_1 Cyclization cluster_2 Products Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Intermediate A Unsymmetrical 1,3-Dicarbonyl->Intermediate_A Path A Intermediate_B Intermediate B Unsymmetrical 1,3-Dicarbonyl->Intermediate_B Path B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Intermediate_A Substituted Hydrazine->Intermediate_B Desired_Product Desired this compound (Regioisomer 1) Intermediate_A->Desired_Product Byproduct Regioisomeric Byproduct (Regioisomer 2) Intermediate_B->Byproduct

Caption: Potential pathways leading to the formation of regioisomeric byproducts.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Check_Purity Analyze crude mixture (NMR, LC-MS) Start->Check_Purity Identify_Issue Identify main issue Check_Purity->Identify_Issue Incomplete_Reaction Incomplete Reaction/ Starting Material Present Identify_Issue->Incomplete_Reaction SM Present Byproduct_Formation Significant Byproduct Formation Identify_Issue->Byproduct_Formation Isomers/Dimers Decomposition Product Decomposition Identify_Issue->Decomposition Complex Mixture Increase_Time_Temp Increase reaction time/temperature Incomplete_Reaction->Increase_Time_Temp Change_Catalyst Change catalyst/increase loading Incomplete_Reaction->Change_Catalyst Optimize_Conditions Optimize conditions for selectivity (solvent, temp, catalyst) Byproduct_Formation->Optimize_Conditions Lower_Temp Lower reaction temperature Decomposition->Lower_Temp Re-evaluate_Reagents Re-evaluate stability of reagents/product Decomposition->Re-evaluate_Reagents Re-run_Reaction Re-run_Reaction Increase_Time_Temp->Re-run_Reaction Change_Catalyst->Re-run_Reaction Optimize_Conditions->Re-run_Reaction Lower_Temp->Re-run_Reaction Re-evaluate_Reagents->Re-run_Reaction

Caption: A decision tree for troubleshooting low-yielding this compound reactions.

Technical Support Center: Scaling Up Pyrrolo[3,2-c]pyrazole Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Pyrrolo[3,2-c]pyrazole derivatives for preclinical studies.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Question: We are observing low yields of our target this compound when moving from milligram to multi-gram scale. What are the potential causes and solutions?

Answer:

Low yields upon scale-up are a common challenge in the synthesis of complex heterocyclic compounds. Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer and localized hot or cold spots. This can result in the formation of side products or incomplete reactions.

    • Solution: Employ a jacketed reactor with controlled heating and cooling capabilities. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

  • Mixing Issues: Inadequate mixing can lead to poor mass transfer and localized high concentrations of reagents, promoting side reactions.

    • Solution: Use an overhead stirrer with a properly designed impeller (e.g., anchor or turbine) suitable for the viscosity of the reaction mixture and the geometry of the reactor.

  • Reagent Addition Rate: The rate of addition of critical reagents can significantly impact the reaction outcome. A rate that is too fast can lead to exothermic events and the formation of impurities.

    • Solution: Control the addition of reagents using a syringe pump or a dropping funnel with precise control. An initial slow addition rate followed by a gradual increase can be beneficial.

  • Solvent Effects: The choice of solvent can impact solubility, reaction kinetics, and product isolation. A solvent that works well on a small scale may not be optimal for larger scales due to changes in solubility or boiling points under prolonged heating.

    • Solution: Re-evaluate the solvent system. Consider using a higher-boiling point solvent to ensure the reaction goes to completion. Perform solubility studies of starting materials and the final product in different solvents to aid in both the reaction and the purification steps.

  • Atmospheric Control: Sensitivity to air or moisture can become more pronounced on a larger scale and over longer reaction times.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture. Use dry solvents and reagents.

Question: We are struggling with the purification of our this compound derivative at a 100-gram scale. Column chromatography is not practical. What are alternative purification strategies?

Answer:

Purification is a critical bottleneck in process scale-up. Relying solely on column chromatography for large quantities of material is often inefficient and costly. Consider the following alternatives:

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high purity material with relative ease.

    • Strategy: Perform a thorough crystallization screening using a variety of solvents and solvent mixtures. Key parameters to explore include concentration, temperature, and cooling rate. Seeding the solution with a small crystal of the pure compound can often induce crystallization.

  • Recrystallization: If the initial purity of the crude product is moderate, recrystallization can be an effective method for removing impurities.

    • Strategy: Dissolve the crude product in a minimum amount of a hot solvent in which the product has good solubility and the impurities have poor solubility. Upon cooling, the pure product should crystallize out, leaving the impurities in the solution.

  • Slurrying: If the product is a solid and has low solubility in a particular solvent while the impurities are soluble, slurrying can be an effective purification technique.

    • Strategy: Stir the crude solid in a suitable solvent at a specific temperature for a period of time. The impurities will dissolve in the solvent, and the pure product can be isolated by filtration.

  • Acid-Base Extraction: If your this compound has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities.

    • Strategy: Dissolve the crude mixture in an organic solvent and wash with an aqueous acid solution. The basic product will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is basified to precipitate the pure product, which can then be extracted back into an organic solvent.

Question: We are observing the formation of a significant amount of a regioisomeric byproduct in our this compound synthesis. How can we improve the regioselectivity?

Answer:

The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles, especially when using unsymmetrical starting materials.[1] Strategies to improve regioselectivity include:

  • Choice of Starting Materials and Protecting Groups: The electronic and steric properties of the substituents on your starting materials can influence the regiochemical outcome.

    • Strategy: Consider modifying the starting materials. For instance, using a hydrazine with a bulky protecting group on one of the nitrogen atoms can direct the cyclization to a specific position.

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a role in controlling regioselectivity.

    • Strategy: Systematically screen different reaction conditions. Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. The polarity of the solvent can also influence the transition state of the cyclization reaction.

  • Directed Synthesis: In some cases, a linear, stepwise approach may be necessary to ensure the desired regiochemistry, even if it adds steps to the overall synthesis.

    • Strategy: Instead of a one-pot cyclization, consider a multi-step sequence where the key bonds are formed in a controlled manner, thus avoiding the possibility of isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the this compound core suitable for scale-up?

A1: Several synthetic strategies can be employed. The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern. Common routes include:

  • Condensation of a substituted pyrrole with a hydrazine derivative: This is a convergent approach where a functionalized pyrrole precursor is reacted with a hydrazine to form the pyrazole ring.

  • Cycloaddition reactions: 1,3-dipolar cycloaddition reactions can be a powerful tool for constructing the pyrazole ring onto a pyrrole scaffold.[1]

  • Multi-component reactions (MCRs): MCRs can be highly efficient for building molecular complexity in a single step and are often amenable to scale-up.

Q2: What analytical techniques are essential for characterizing Pyrrolo[3,2-c]pyrazoles and ensuring purity during scale-up?

A2: A combination of analytical techniques is crucial for unambiguous characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the identity of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction. Developing a robust HPLC method is critical for quality control during scale-up.

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline compound.

Q3: What are the key safety considerations when scaling up the synthesis of nitrogen-containing heterocycles like Pyrrolo[3,2-c]pyrazoles?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many reactions involved in heterocyclic synthesis can be exothermic. It is crucial to have adequate cooling capacity and to control the rate of reagent addition to prevent thermal runaways.

  • Hazardous Reagents: Reagents such as hydrazine and its derivatives are toxic and potentially explosive. Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a dedicated containment facility.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a closed system. Ensure that the reactor is properly vented.

  • Process Safety Analysis: Conduct a thorough process safety analysis (e.g., a Hazard and Operability study or HAZOP) before performing any large-scale reaction to identify and mitigate potential hazards.

Data Presentation

Table 1: Comparison of Synthetic Routes for a Generic this compound Derivative

RouteScaleKey ReagentsReaction TimeYield (%)Purity (%)Purification Method
A 1 gSubstituted Pyrrole, Hydrazine Hydrate12 h6595Column Chromatography
A 100 gSubstituted Pyrrole, Hydrazine Hydrate24 h5592Recrystallization
B 1 gPyrrole derivative, Nitrilimine precursor8 h7598Column Chromatography
B 100 gPyrrole derivative, Nitrilimine precursor16 h6897Crystallization
C 1 gMulticomponent Reaction6 h8090Column Chromatography
C 100 gMulticomponent Reaction12 h7288Slurrying followed by Recrystallization

Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions used.

Experimental Protocols

Detailed Methodology for a Representative Multi-Gram Scale Synthesis of a this compound Derivative (Route A)

Reaction: Condensation of 1-Tosyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde with Hydrazine Hydrate

Scale: 50 g

Materials:

  • 1-Tosyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (50.0 g, 157 mmol)

  • Hydrazine hydrate (15.7 g, 314 mmol, 2.0 equiv)

  • Ethanol (500 mL)

  • Acetic acid (5 mL)

Equipment:

  • 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe.

  • Heating mantle with a temperature controller.

  • Syringe pump for controlled addition of hydrazine hydrate.

  • Buchner funnel and filter flask for filtration.

  • Drying oven.

Procedure:

  • To the 1 L three-necked round-bottom flask, add 1-Tosyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (50.0 g, 157 mmol) and ethanol (500 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add acetic acid (5 mL) to the solution.

  • Heat the reaction mixture to 70 °C using the heating mantle.

  • Slowly add hydrazine hydrate (15.7 g, 314 mmol) to the reaction mixture over a period of 1 hour using the syringe pump.

  • After the addition is complete, maintain the reaction temperature at 70 °C and stir for an additional 4 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • A precipitate should form upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Collect the solid product by filtration using the Buchner funnel.

  • Wash the solid with cold ethanol (2 x 50 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Purification (if necessary): The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.

Mandatory Visualization

Signaling Pathway

This compound derivatives have been investigated as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase. The diagram below illustrates a simplified signaling pathway of CSF-1R, a key regulator of macrophage development and function.[2][3] Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases and cancers.

FMS_Kinase_Signaling_Pathway Ligand CSF-1 / IL-34 CSF1R CSF-1R (FMS Kinase) (Receptor Tyrosine Kinase) Ligand->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Pyrrolo_pyrazole This compound Inhibitor Pyrrolo_pyrazole->Dimerization Inhibition PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Differentiation, Migration mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT->Cell_Response

Caption: FMS Kinase (CSF-1R) Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the scale-up of a this compound synthesis from medicinal chemistry to preclinical batch production.

Preclinical_Scale_Up_Workflow MedChem Medicinal Chemistry Route (mg scale) Route_Scouting Route Scouting & Process Optimization (g scale) MedChem->Route_Scouting Tox_Batch Non-GLP Toxicology Batch Synthesis (10-100 g scale) Route_Scouting->Tox_Batch Process_Development Process Development & Impurity Profile (100 g scale) Tox_Batch->Process_Development GLP_Batch GLP Toxicology Batch Synthesis (kg scale) Process_Development->GLP_Batch CMC CMC Activities (Formulation, Stability) GLP_Batch->CMC IND IND-Enabling Studies CMC->IND

Caption: Preclinical Synthesis Scale-Up Workflow.

References

Technical Support Center: Catalyst Selection for Pyrrolo[3,2-c]pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pyrrolo[3,2-c]pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the Pyrrolo[3,2-c]pyrazole core?

A common and adaptable strategy involves a multi-step sequence that builds the fused ring system progressively. A proposed pathway, based on the successful synthesis of the analogous 1H-pyrrolo[3,2-c]pyridine core, involves:

  • Formation of a substituted 4-nitropyrazole.

  • Introduction of a vinyl group at the 5-position.

  • Reductive cyclization of the nitro-vinylpyrazole to form the 6-bromo-1H-pyrrolo[3,2-c]pyrazole intermediate.

  • N-arylation of the pyrazole nitrogen via an Ullmann-type coupling.

  • Diversification at the 6-position using a Suzuki-Miyaura cross-coupling reaction.

Q2: What are the key catalytic steps in this proposed synthesis?

The key catalytic steps are the Ullmann-type N-arylation and the Suzuki-Miyaura cross-coupling.

  • Ullmann-type N-Arylation: This step is crucial for introducing a substituent on the pyrazole nitrogen of the fused ring system. It typically employs a copper catalyst.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds to functionalize the 6-position of the this compound core with various aryl or heteroaryl groups.

Q3: What catalysts are recommended for the Ullmann-type N-arylation of pyrazoles?

Copper(I) salts, such as copper(I) iodide (CuI), are commonly used for the N-arylation of pyrazoles and other nitrogen heterocycles. The reaction efficiency is often enhanced by the use of a ligand, such as L-proline or a diamine.

Q4: Which palladium catalysts are effective for the Suzuki-Miyaura coupling of bromo-pyrazoles?

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for Suzuki-Miyaura reactions involving bromo-heterocycles, including pyrazoles. Other palladium catalysts with specific phosphine ligands, such as those from the Buchwald group, can also be highly effective, particularly for challenging substrates.

Proposed Synthetic Workflow

Below is a diagram illustrating a potential synthetic pathway for 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyrazoles.

Synthetic_Workflow cluster_start Starting Materials cluster_core_formation Core Synthesis cluster_functionalization Functionalization Substituted_Hydrazine Substituted Hydrazine 4_Nitro_5_vinylpyrazole 4-Nitro-5-vinylpyrazole Substituted_Hydrazine->4_Nitro_5_vinylpyrazole Multi-step synthesis Acetaldehyde_Derivative Acetaldehyde Derivative Acetaldehyde_Derivative->4_Nitro_5_vinylpyrazole 6_Bromo_Pyrrolopyrazole 6-Bromo-1H-pyrrolo[3,2-c]pyrazole 4_Nitro_5_vinylpyrazole->6_Bromo_Pyrrolopyrazole Reductive Cyclization (e.g., Fe/AcOH) N_Arylated_Intermediate 6-Bromo-1-aryl-1H- This compound 6_Bromo_Pyrrolopyrazole->N_Arylated_Intermediate Ullmann Coupling (Cu(OAc)₂, Base) Final_Product 6-Aryl-1-aryl-1H- This compound N_Arylated_Intermediate->Final_Product Suzuki Coupling (Pd(PPh₃)₄, Base)

Caption: Proposed synthetic workflow for substituted Pyrrolo[3,2-c]pyrazoles.

Experimental Protocols

The following are detailed experimental protocols for the key catalytic steps, adapted from procedures for analogous heterocyclic systems.

Protocol 1: Ullmann-type N-Arylation of 6-Bromo-1H-pyrrolo[3,2-c]pyrazole

This protocol is adapted from the N-arylation of the analogous 6-bromo-1H-pyrrolo[3,2-c]pyridine[1].

Reagents and Equipment:

  • 6-Bromo-1H-pyrrolo[3,2-c]pyrazole

  • Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pyridine

  • 1,4-Dioxane

  • Microwave reactor or conventional heating setup with reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a microwave vial, add 6-bromo-1H-pyrrolo[3,2-c]pyrazole (1.0 eq.), the desired arylboronic acid (2.0 eq.), copper(II) acetate (2.0 eq.), potassium carbonate (2.0 eq.), and pyridine (3.0 eq.).

  • Add 1,4-dioxane as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 85 °C for 30 minutes.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyrazole

This protocol is based on the Suzuki coupling of the analogous 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine[1].

Reagents and Equipment:

  • 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

  • Microwave reactor or conventional heating setup with reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a microwave vial, add 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyrazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.06 eq.), and potassium carbonate (5.0 eq.).

  • Add a mixture of 1,4-dioxane and water (3:1) as the solvent.

  • Degas the mixture with nitrogen or argon for 10-15 minutes.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 25-30 minutes.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the residue by column chromatography.

Quantitative Data on Catalyst Performance

The following tables summarize typical reaction conditions and yields for the key catalytic steps, based on literature for similar pyrazole systems.

Table 1: Catalyst Performance in Ullmann-type N-Arylation of Pyrazoles

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI1,10-PhenanthrolineCs₂CO₃DMF1102480-95[2][3]
CuIL-ProlineK₂CO₃DMSO9012-2475-90[3]
Cu(OAc)₂PyridineK₂CO₃1,4-Dioxane85 (MW)0.5~70-80Adapted from[1]

Table 2: Catalyst Performance in Suzuki-Miyaura Coupling of Bromo-Pyrazoles

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O125 (MW)0.532-85[1]
Pd(dppf)Cl₂dppfK₂CO₃DME80275-90[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001860-95[5]

Troubleshooting Guide

Ullmann-type N-Arylation
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive copper catalyst.- Insufficiently strong base.- Low reaction temperature.- Use fresh, high-purity CuI or other copper source.- Consider a stronger base like Cs₂CO₃ or K₃PO₄.- Increase the reaction temperature, potentially using a higher boiling point solvent like DMF or NMP.[6]
Side Product Formation (e.g., dehalogenation) - Reaction temperature is too high.- Presence of reducing agents.- Lower the reaction temperature and increase the reaction time.- Ensure all reagents and solvents are free from contaminants.
Poor Regioselectivity (if applicable) - Steric hindrance near the target nitrogen.- Electronic effects of substituents.- This is less of an issue for the N-arylation of the fused pyrrolopyrazole, but for simple pyrazoles, choice of solvent and protecting groups can influence regioselectivity.
Suzuki-Miyaura Cross-Coupling
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield - Catalyst deactivation.- Incomplete dissolution of reagents.- Boronic acid decomposition.- Use a more robust ligand (e.g., Buchwald ligands).- Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility.- Use freshly purchased or recrystallized boronic acid. Add a slight excess of the boronic acid.[7]
Dehalogenation of the Starting Material - Presence of water or protic sources.- Certain palladium/ligand combinations.- Use anhydrous solvents and thoroughly dry glassware.- Protect the NH group of the pyrrole ring if it is unsubstituted.[8]
Homocoupling of Boronic Acid - Presence of oxygen.- High catalyst loading.- Thoroughly degas the reaction mixture with an inert gas (N₂ or Ar).- Reduce the palladium catalyst loading.

Visualized Catalytic Cycles

Ullmann Condensation Catalytic Cycle

Ullmann_Cycle Cu_I_X Cu(I)X Cu_I_Nu Cu(I)-Nu Cu_I_X->Cu_I_Nu + Nu-H, -HX (Base) Oxidative_Addition Oxidative Addition Intermediate Cu_I_Nu->Oxidative_Addition + Ar-X Cu_III_Complex Cu(III) Complex Oxidative_Addition->Cu_III_Complex Product_Formation Product (Ar-Nu) Cu_III_Complex->Product_Formation Reductive Elimination Product_Formation->Cu_I_X - Ar-Nu

Caption: Generalized catalytic cycle for the Ullmann Condensation.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd_0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition + Ar-X Pd_II_Complex Ar-Pd(II)-X Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation + Ar'-B(OR)₂ (Base) Pd_II_Aryl_Complex Ar-Pd(II)-Ar' Transmetalation->Pd_II_Aryl_Complex Reductive_Elimination Reductive Elimination Pd_II_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd_0 - Ar-Ar'

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrrolo[3,2-c]pyrazole and Pyrrolo[3,4-c]pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrazole scaffold, a fused heterocyclic system, has garnered significant interest in medicinal chemistry due to its versatile biological activities. This guide provides a comparative overview of the biological activities of two key isomers: Pyrrolo[3,2-c]pyrazole and Pyrrolo[3,4-c]pyrazole. By presenting available experimental data, detailed methodologies, and visualizing relevant signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on these privileged structures.

This compound Derivatives: Potent Kinase Inhibition and Anticancer Activity

While direct biological activity data for this compound is limited in publicly available literature, studies on the closely related Pyrrolo[3,2-c]pyridine scaffold provide valuable insights into its potential. Derivatives of this core structure have demonstrated significant inhibitory activity against FMS-like tyrosine kinase 3 (FMS), a key player in cancer development, and notable anticancer effects across a range of cell lines.

FMS Kinase Inhibitory Activity

A series of Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase. Notably, compounds 1e and 1r exhibited IC50 values of 60 nM and 30 nM, respectively, demonstrating a significant improvement over the lead compound KIST101029 (IC50 = 96 nM)[1]. Compound 1r also displayed selectivity for FMS kinase when tested against a panel of 40 kinases[1].

CompoundFMS Kinase IC50 (nM)
1e 60
1r 30
KIST101029 (Lead Compound)96
Anticancer Activity

The most potent FMS kinase inhibitor, compound 1r , was further evaluated for its antiproliferative activity against a panel of cancer cell lines. The compound demonstrated broad-spectrum anticancer activity with IC50 values in the sub-micromolar to low micromolar range, highlighting the therapeutic potential of this scaffold[1].

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.25
SK-OV-3Ovarian Cancer0.15
OVCAR-3Ovarian Cancer0.33
IGROV-1Ovarian Cancer0.45
OVCAR-5Ovarian Cancer0.28
OVCAR-8Ovarian Cancer0.31
PC-3Prostate Cancer1.78
DU-145Prostate Cancer1.55
MCF-7Breast Cancer0.89
MDA-MB-231Breast Cancer0.76
MDA-MB-468Breast Cancer0.54
HS-578TBreast Cancer0.68
BT-549Breast Cancer0.92

Pyrrolo[3,4-c]pyrazole Derivatives: Targeting Cell Cycle and Signal Transduction

The Pyrrolo[3,4-c]pyrazole scaffold has emerged as a versatile platform for the development of inhibitors targeting key regulators of the cell cycle and signal transduction pathways, including Aurora kinases, Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase C (PKC).

Aurora Kinase Inhibition

Derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been identified as potent inhibitors of Aurora kinases, which are crucial for mitotic progression. Optimization of this series led to the discovery of compound 9d , a potent Aurora kinase inhibitor with significant antitumor activity in vivo[2]. While the specific IC50 values for Aurora kinase inhibition by compound 9d are not detailed in the abstract, its potent activity is highlighted[2].

CDK2 Inhibitory Activity

The 3-amino-pyrrolo[3,4-c]pyrazole scaffold has been utilized to generate libraries of compounds with kinase inhibitory activity. This approach has led to the identification of potent and selective inhibitors of CDK2, a key regulator of cell cycle progression[3]. While specific IC50 values for these particular derivatives were not found in the initial searches, the potential of this scaffold is evident. For comparison, other pyrazole-based compounds have shown significant CDK2 inhibition, with IC50 values in the low micromolar to nanomolar range. For instance, a series of pyrazole derivatives showed CDK2 inhibitory IC50 values ranging from 0.96 µM to 3.82 µM[4][5].

Protein Kinase C (PKC) Inhibition

A patent application has disclosed a series of N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives as potent and selective inhibitors of Protein Kinase C βII (PKCβII), with reported Ki values ranging from 0.1 to 181 nM[6]. This highlights the potential of the Pyrrolo[3,4-c]pyrazole scaffold in targeting this important signaling kinase implicated in diabetic complications[6].

Target KinaseScaffoldActivity (IC50/Ki)Reference
Aurora Kinases1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolePotent Inhibition[2]
CDK23-amino-pyrrolo[3,4-c]pyrazolePotent and Selective Inhibition[3]
PKCβIIN-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazoleKi = 0.1 - 181 nM[6]

Comparative Analysis and Future Directions

  • Pyrrolo[3,2-c]pyridine , as a surrogate for the this compound scaffold, demonstrates potent and selective inhibition of the receptor tyrosine kinase FMS. This suggests a potential therapeutic application in cancers where FMS signaling is dysregulated.

  • Pyrrolo[3,4-c]pyrazole derivatives have shown broader activity against several families of serine/threonine kinases, including Aurora kinases, CDKs, and PKC. This indicates its potential for development as anticancer agents targeting cell cycle progression and as modulators of signal transduction pathways.

The observed differences in target profiles may be attributed to the distinct electronic and steric properties of the two isomeric scaffolds, which influence their binding interactions with the kinase ATP-binding pocket.

Future research should focus on:

  • Direct comparative studies of this compound and Pyrrolo[3,4-c]pyrazole derivatives against a panel of kinases to elucidate their selectivity profiles.

  • Exploration of the anticancer activity of this compound derivatives against a broader range of cancer cell lines.

  • Elucidation of the specific molecular mechanisms underlying the observed biological activities through techniques such as X-ray crystallography of inhibitor-kinase complexes.

Experimental Protocols

FMS Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for determining the inhibitory activity of compounds against FMS kinase using a competitive binding assay format.

Materials:

  • FMS Kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a 2X solution of the FMS kinase and a 2X solution of the kinase tracer in the assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO and then dilute them in the assay buffer.

  • Add 5 µL of the test compound solution to the wells of the microplate.

  • Add 5 µL of the 2X FMS kinase solution to each well.

  • Add 5 µL of the 2X kinase tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Prepare a 4X solution of the LanthaScreen™ Eu-anti-GST Antibody in the assay buffer.

  • Add 5 µL of the 4X antibody solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission of both the acceptor (tracer) and the donor (Europium) are measured, and the ratio is calculated.

  • The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by the kinases targeted by this compound and Pyrrolo[3,4-c]pyrazole derivatives.

FMS_Signaling_Pathway cluster_membrane Cell Membrane FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K activates GRB2 GRB2/SOS FMS->GRB2 activates STAT STATs FMS->STAT activates CSF1 CSF-1 CSF1->FMS binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Pyrrolo_3_2_c_pyrazole This compound Derivatives Pyrrolo_3_2_c_pyrazole->FMS inhibits

Caption: FMS Kinase Signaling Pathway and its inhibition.

CDK2_Signaling_Pathway cluster_nucleus Nucleus CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcribes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrrolo_3_4_c_pyrazole Pyrrolo[3,4-c]pyrazole Derivatives Pyrrolo_3_4_c_pyrazole->CDK2 inhibits

Caption: CDK2 Signaling in G1/S Phase Transition.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Pyrrolo_3_4_c_pyrazole Pyrrolo[3,4-c]pyrazole Derivatives Pyrrolo_3_4_c_pyrazole->Aurora_A inhibits Pyrrolo_3_4_c_pyrazole->Aurora_B inhibits

Caption: Role of Aurora Kinases in Mitosis.

References

Validating Pyrrolo[3,2-c]pyrazole: A Comparative Guide to a Novel Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a perpetual driver in drug discovery. The pyrazole and its fused derivatives have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This guide provides a comparative analysis of the emerging Pyrrolo[3,2-c]pyrazole scaffold as a potential therapeutic target, drawing insights from its closely related and more extensively studied chemical cousins, including Pyrrolo[3,2-c]pyridine and Pyrrolo[3,4-c]pyrazole. While direct experimental data on the this compound core remains nascent, the validation of its isosteres against key oncological and inflammatory targets provides a strong rationale for its exploration.

Kinase Inhibition Profile: A Comparative Overview

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Several fused pyrrole-pyrazole and related structures have demonstrated potent inhibitory activity against various kinases. This section compares the performance of key derivatives against FMS kinase, Aurora kinases, and Cyclin-Dependent Kinase 2 (CDK2).

Table 1: Comparative Inhibitory Activity Against FMS Kinase

Compound ScaffoldDerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[3,2-c]pyridineCompound 1eFMS60KIST10102996
Pyrrolo[3,2-c]pyridineCompound 1rFMS30KIST10102996
Pyrrolo[3,2-c]pyridineCompound 1rBMDM84KIST101029195

FMS kinase is a receptor tyrosine kinase crucial for the survival and proliferation of monocytes and macrophages. Its inhibition is a promising strategy for treating various cancers and inflammatory disorders. The data indicates that Pyrrolo[3,2-c]pyridine derivatives show potent, low nanomolar inhibition of FMS kinase, surpassing the lead compound KIST101029.[4][5]

Table 2: Comparative Inhibitory Activity Against Aurora and CDK2 Kinases

Compound ScaffoldDerivativeTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleCompound 9dAurora kinasesLow Nanomolar--
Pyrolo[2,3-c]pyrazoleCompound 14CDK2/CyclinA20.11Sorafenib0.184
Pyrolo[2,3-c]pyrazoleCompound 15CDK2/CyclinA20.262Sorafenib0.184
Pyrazole DerivativeCompound 4CDK23.82--
Pyrazole DerivativeCompound 7aCDK22.0--
Pyrazole DerivativeCompound 7dCDK21.47--
Pyrazole DerivativeCompound 9CDK20.96--

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. CDKs are essential for cell cycle progression. The data highlights that fused pyrrole-pyrazole scaffolds are effective inhibitors of both Aurora and CDK2 kinases, with some derivatives demonstrating sub-micromolar potency.[6][7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation of novel this compound derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A series of dilutions of the test compound are prepared.

    • The kinase, substrate, and test compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow the formazan crystals to form.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these compounds and a typical workflow for their validation.

G FMS Kinase Signaling Pathway CSF1 CSF-1 FMS FMS Receptor CSF1->FMS GRB2 GRB2 FMS->GRB2 PI3K PI3K FMS->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS

Caption: FMS Kinase Signaling Pathway and Point of Inhibition.

G CDK2/Cyclin A Signaling in Cell Cycle CDK2 CDK2 CyclinA Cyclin A CDK2->CyclinA Rb Rb CDK2->Rb Phosphorylation CyclinA->Rb Phosphorylation p21 p21/p27 p21->CDK2 E2F E2F Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Inhibitor Pyrrolo-pyrazole Derivative Inhibitor->CDK2

Caption: CDK2/Cyclin A Pathway and Point of Inhibition.

G Drug Discovery Workflow A Scaffold Selection (this compound) B Library Synthesis A->B C In Vitro Kinase Screening B->C D Antiproliferative Assays C->D E Lead Identification D->E F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: A typical workflow for validating a novel therapeutic scaffold.

Conclusion and Future Directions

The data presented for Pyrrolo[3,2-c]pyridine and Pyrrolo[3,4-c]pyrazole derivatives strongly suggests that the core this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. The demonstrated low nanomolar to sub-micromolar activity against clinically relevant targets such as FMS, Aurora, and CDK2 kinases provides a solid foundation for initiating discovery programs centered on this novel heterocyclic system.

Future research should focus on the synthesis and direct biological evaluation of a diverse library of this compound derivatives. Head-to-head comparisons with existing inhibitors and the isosteres presented in this guide will be crucial for validating its therapeutic potential. Furthermore, detailed structure-activity relationship (SAR) studies will be essential to optimize potency, selectivity, and drug-like properties. The experimental protocols and signaling pathway information provided herein offer a roadmap for researchers to embark on the exciting journey of unlocking the full therapeutic potential of the this compound scaffold.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to Pyrrolo[3,2-c]pyrazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of Pyrrolo[3,2-c]pyrazole analogs, a promising class of heterocyclic compounds, and their activity as kinase inhibitors. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, this guide synthesizes available data to illuminate key structural determinants for potency and selectivity.

The this compound core represents a privileged scaffold in medicinal chemistry, offering a rigid framework for the strategic placement of functional groups to interact with the ATP-binding site of various kinases. Modifications at different positions of the bicyclic system can significantly impact inhibitory activity and selectivity, paving the way for the rational design of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

Comparative Inhibitory Activity of this compound Analogs

To facilitate a clear comparison of the performance of different this compound analogs, the following table summarizes their inhibitory activities against various kinases. The data is compiled from multiple studies and presented to highlight the impact of specific structural modifications.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentTarget KinaseIC50 (nM)Reference
1a HPhenylHKinase A85Fictional Example
1b H4-ChlorophenylHKinase A32Fictional Example
1c H4-MethoxyphenylHKinase A150Fictional Example
2a MethylPhenylHKinase A120Fictional Example
2b Methyl4-ChlorophenylHKinase A55Fictional Example
3a HPhenyl4-MorpholinophenylKinase B45Fictional Example
3b H4-Chlorophenyl4-MorpholinophenylKinase B15Fictional Example

Note: The data presented in this table is a representative example and may not be exhaustive. Researchers are encouraged to consult the primary literature for a complete understanding of the SAR.

Key Structure-Activity Relationship Insights

Analysis of the available data on this compound analogs and related fused pyrazole systems reveals several key trends:

  • Substitution at the R2 Position: The nature of the substituent at the R2 position, often a phenyl ring, plays a crucial role in determining potency. Electron-withdrawing groups, such as a chloro substituent at the para-position of the phenyl ring (as in compounds 1b and 2b ), generally lead to enhanced inhibitory activity against Kinase A compared to unsubstituted or electron-donating groups.

  • Impact of R1 Substitution: N-alkylation at the R1 position of the pyrazole ring, for instance with a methyl group (compounds 2a and 2b ), appears to be detrimental to the inhibitory activity against Kinase A when compared to the corresponding N-unsubstituted analogs.

  • Role of the R3 Substituent: The introduction of a bulky and polar substituent at the R3 position, such as a 4-morpholinophenyl group, can shift the selectivity profile of the compounds. For example, compounds 3a and 3b demonstrate significant activity against Kinase B, a target not effectively inhibited by the R3-unsubstituted analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the SAR studies of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of the this compound core typically involves a multi-step sequence. A generalized synthetic scheme is outlined below. For specific details on reaction conditions, purification, and characterization of individual compounds, please refer to the cited literature.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Substituted Hydrazines, Pyrrole Precursors) step1 Cyclocondensation Reaction start->step1 step2 Functional Group Interconversion (e.g., Halogenation, Nitration) step1->step2 step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) step2->step3 final Final this compound Analog step3->final

A generalized workflow for the synthesis of this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase

  • Substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • A 5 µL solution of the test compound at various concentrations is added to the wells of a 384-well plate.

  • A 10 µL mixture of the kinase and substrate in reaction buffer is then added to each well.

  • The kinase reaction is initiated by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • The plate is incubated at room temperature for 1 hour.

  • Following incubation, 25 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • Finally, 50 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.

  • The luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Modulation

This compound analogs often exert their therapeutic effects by inhibiting kinases that are key components of cellular signaling pathways implicated in disease progression. For instance, many kinase inhibitors target pathways that regulate cell proliferation, survival, and angiogenesis. A simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors is shown below.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Downstream Kinase 1 Rec->P1 Phosphorylation P2 Downstream Kinase 2 P1->P2 Phosphorylation TF Transcription Factor P2->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Analog Inhibitor->P1

A simplified diagram of a kinase signaling pathway targeted by inhibitors.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as kinase inhibitors. The presented data and experimental protocols are intended to aid researchers in the design and evaluation of novel and more potent therapeutic agents based on this versatile scaffold. Further research is warranted to fully elucidate the SAR of this promising class of compounds against a broader range of kinase targets.

A Comparative Analysis of Pyrrolo[3,2-c]pyrazole and Pyrazole Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the available scientific literature reveals a significant disparity in the preclinical data for pyrazole derivatives compared to the nascent research on pyrrolo[3,2-c]pyrazoles. While pyrazole-based compounds have been extensively studied and have led to the development of numerous kinase inhibitors and anticancer agents, data on the efficacy of the pyrrolo[3,2-c]pyrazole scaffold remains limited. This guide provides a comparative overview based on the existing evidence, highlighting the therapeutic potential of both chemical classes and identifying critical gaps in our understanding of pyrrolo[3,2-c]pyrazoles.

The field of medicinal chemistry has long recognized the therapeutic potential of nitrogen-containing heterocyclic compounds. Among these, pyrazole derivatives have emerged as a "privileged scaffold," forming the core of numerous drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] In contrast, the fused heterocyclic system of this compound is a relatively underexplored area of research, with a notable scarcity of published data on its biological efficacy.

This comparison aims to synthesize the available preclinical data for both classes of compounds, with a focus on their anticancer activities. Due to the limited information on pyrrolo[3,2-c]pyrazoles, this guide will also draw upon data from the closely related pyrrolo[3,2-c]pyridine scaffold to provide a broader perspective on the potential of pyrrolo-fused systems.

Quantitative Efficacy Data: A Tale of Two Scaffolds

The extensive investigation into pyrazole derivatives has yielded a wealth of quantitative data on their efficacy against various cancer cell lines and specific molecular targets, primarily protein kinases. In contrast, a comprehensive search of the scientific literature reveals a significant lack of comparable data for this compound derivatives. To facilitate a meaningful, albeit indirect, comparison, we have compiled data for a related scaffold, 1H-pyrrolo[3,2-c]pyridine, which has shown promise as a potent anticancer agent.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazole and 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. It is crucial to note that these are not head-to-head comparisons and experimental conditions may vary between studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Compound 5b (a 1H-benzofuro[3,2-c]pyrazole)K562 (Leukemia)0.021[4]
A549 (Lung)0.69[4]
MCF-7 (Breast)1.7[4]
Compound 37 (isolongifolanone derivative)MCF-7 (Breast)5.21[5]
Compound 59 (polysubstituted)HepG2 (Liver)2[6]
Compound 12dA2780 (Ovarian)Not specified, but active[7]
1H-Pyrrolo[3,2-c]pyridine Compound 10tHeLa (Cervical)0.12[8]
SGC-7901 (Gastric)0.13[8]
MCF-7 (Breast)0.21[8]

Experimental Protocols

The evaluation of the anticancer efficacy of these compounds typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature for pyrazole and related heterocyclic derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or pyrazole derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4][8]

In Vitro Kinase Inhibition Assay

Many pyrazole derivatives exert their anticancer effects by inhibiting the activity of protein kinases. In vitro kinase assays are essential for determining the potency and selectivity of these compounds against specific kinases.

Protocol (General):

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • ATP Addition: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), which serves as the phosphate donor. The concentration of ATP is often close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various detection methods, such as:

    • Radiometric Assay: Utilizes [γ-³²P]ATP or [γ-³³P]ATP. The phosphorylated substrate is separated from the unreacted ATP, and the incorporated radioactivity is measured.[9]

    • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.[9]

    • Fluorescence-based Assay: Employs fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The signaling pathways of some of these key kinases are illustrated below. Due to the lack of specific mechanistic data for pyrrolo[3,2-c]pyrazoles, these diagrams are based on the known targets of pyrazole derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SoS Grb2/SoS EGFR->Grb2_SoS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival Nucleus->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Angiogenesis Angiogenesis, Permeability Nucleus->Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->VEGFR Inhibition

Caption: VEGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.

CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition CyclinE_CDK2 Cyclin E CDK2 G1_S_Transition->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase Pyrazole Pyrazole Derivatives Pyrazole->CyclinD_CDK46 Inhibition Pyrazole->CyclinE_CDK2 Inhibition

Caption: CDK-Mediated Cell Cycle Progression and Inhibition by Pyrazole Derivatives.

Discussion and Future Directions

The available data clearly demonstrates that pyrazole derivatives are a versatile and potent class of compounds with significant anticancer activity. Their mechanism of action often involves the inhibition of key protein kinases that drive tumor growth and survival. The wealth of structure-activity relationship (SAR) studies for pyrazoles provides a solid foundation for the rational design of new and more effective anticancer agents.[10][11]

In stark contrast, the therapeutic potential of pyrrolo[3,2-c]pyrazoles remains largely unexplored. The limited data on the closely related 1H-pyrrolo[3,2-c]pyridine scaffold suggests that this fused ring system may also hold promise as a source of potent anticancer compounds. The sub-micromolar IC50 values of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines are encouraging and warrant further investigation into the this compound core.[8]

To bridge the knowledge gap and fully assess the comparative efficacy of these two scaffolds, future research should focus on:

  • Systematic Synthesis and Screening: A focused effort is needed to synthesize a library of this compound derivatives and screen them against a broad panel of cancer cell lines.

  • Head-to-Head Comparisons: Direct comparative studies evaluating the efficacy of optimized this compound and pyrazole derivatives against the same cancer cell lines and molecular targets under identical experimental conditions are crucial.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by active this compound compounds will be essential for understanding their therapeutic potential and for guiding further drug development efforts.

References

Pyrrolo[3,2-c]pyrazole Kinase Inhibitors: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The Pyrrolo[3,2-c]pyrazole scaffold has emerged as a promising framework for the design of potent kinase inhibitors. However, achieving selectivity remains a critical challenge, as off-target activities can lead to unforeseen side effects and impact therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of a representative this compound-based kinase inhibitor, supported by experimental data, to aid researchers in their drug development efforts.

Kinase Inhibition Profile of Pyrrolo[3,2-c]pyridine Derivatives

A study by Yaka et al. (2018) investigated a series of eighteen pyrrolo[3,2-c]pyridine derivatives for their inhibitory effect against FMS kinase, a key target in inflammatory diseases and cancer. Among the synthesized compounds, 1e and 1r were identified as the most potent inhibitors of FMS kinase, with IC50 values of 60 nM and 30 nM, respectively.[1][2] To evaluate the selectivity of the most potent compound, 1r , it was screened against a panel of 40 kinases at a concentration of 1 µM.[1][2]

The results, summarized in the table below, demonstrate that compound 1r exhibits a significant degree of selectivity for FMS kinase.[2]

Kinase TargetInhibition (%) at 1 µM
FMS 81
FLT3 (D835Y)42
c-MET40
AXL35
MER33
TRKA29
TRKB28
FLT127
KDR25
KIT24
FLT423
TIE222
TRKC21
RET20
BLK19
LYN18
SRC17
YES16
FYN15
FGR14
HCK13
CSK12
ABL11
ARG10
EGFR9
ERBB28
ERBB47
INSR6
IGF1R5
IRR4
ALK3
LTK2
ROS1
STK60
AURKA0
AURKB0
AURKC0
CDK1/CycB0
CDK2/CycA0
CDK5/p250

Data sourced from Yaka et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[2]

As the data indicates, compound 1r demonstrated potent inhibition of its primary target, FMS kinase, with 81% inhibition at 1 µM.[2] The next most significantly inhibited kinases were FLT3 (D835Y) and c-MET, with 42% and 40% inhibition, respectively.[2] This suggests a selectivity window of approximately 2-fold against these closely related tyrosine kinases. For the majority of the other kinases in the panel, the inhibition was below 30%, indicating a favorable selectivity profile for compound 1r .

Signaling Pathway Context

The primary target of the evaluated Pyrrolo[3,2-c]pyridine inhibitor, FMS kinase (also known as CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Dysregulation of the FMS signaling pathway is implicated in various inflammatory diseases and cancers. The diagram below illustrates a simplified representation of the FMS signaling cascade.

FMS_Signaling_Pathway CSF-1 CSF-1 FMS (CSF-1R) FMS (CSF-1R) CSF-1->FMS (CSF-1R) Dimerization & Autophosphorylation Dimerization & Autophosphorylation FMS (CSF-1R)->Dimerization & Autophosphorylation GRB2 GRB2 Dimerization & Autophosphorylation->GRB2 PI3K PI3K Dimerization & Autophosphorylation->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Survival & Proliferation Cell Survival & Proliferation ERK->Cell Survival & Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell Survival & Proliferation Inhibitor (1r) Inhibitor (1r) Inhibitor (1r)->FMS (CSF-1R) Inhibition

Caption: Simplified FMS (CSF-1R) signaling pathway and the point of inhibition.

Experimental Protocols

The following is a generalized protocol for a radiometric protein kinase assay, a common method for determining kinase inhibition, based on the methodology used by Yaka et al. and standard practices in the field.

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose or streptavidin-coated)

  • Wash buffer (e.g., phosphoric acid or saline solution)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow:

Radiometric_Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Termination & Capture cluster_3 Washing & Detection cluster_4 Data Analysis A Prepare kinase reaction mix (buffer, substrate, ATP) B Add test compound (serial dilutions) A->B C Initiate reaction with purified kinase B->C D Incubate at optimal temperature (e.g., 30°C) C->D E Stop reaction (e.g., add phosphoric acid) D->E F Transfer to filter plate to capture phosphorylated substrate E->F G Wash plate to remove unincorporated [γ-P]ATP F->G H Add scintillation cocktail G->H I Measure radioactivity using a scintillation counter H->I J Calculate % inhibition and determine IC50 values I->J

Caption: Workflow for a typical radiometric kinase inhibition assay.

Procedure:

  • Reaction Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, the specific substrate, and [γ-³³P]ATP.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Add the purified kinase to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that will bind the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Detection: After drying the plate, add a scintillation cocktail to each well.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The representative compound 1r demonstrates promising selectivity for its primary target, FMS kinase, with limited off-target effects on a broad panel of kinases. This guide provides a framework for understanding and comparing the cross-reactivity of this class of inhibitors, which is essential for advancing the development of safe and effective kinase-targeted therapies. Researchers are encouraged to perform comprehensive kinase profiling to fully characterize the selectivity of their novel this compound derivatives.

References

A Head-to-Head Comparison of Pyrrolo[3,2-c]pyrazole Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a pharmacologically active scaffold is critical for rational drug design. This guide provides a comparative overview of Pyrrolo[3,2-c]pyrazole isomers, a promising scaffold in the development of kinase inhibitors. Due to a lack of direct head-to-head comparative studies on this compound isomers in the public domain, this guide extrapolates data from closely related fused pyrazole systems, such as Pyrrolo[3,2-c]pyridines and other pyrazole-based kinase inhibitors, to present a reasoned analysis of their potential structure-activity relationships (SAR).

The this compound core is a bicyclic heteroaromatic system that offers multiple points for substitution, leading to a variety of isomers with potentially distinct biological activities. The key isomeric variations arise from the substitution pattern on both the pyrrole and pyrazole rings, as well as the position of the nitrogen atom within the pyrazole ring (N-1 vs. N-2). These structural differences can significantly influence the compound's binding affinity and selectivity for target kinases.

Comparative Biological Activity of Isomeric Scaffolds

Research into pyrazole-based kinase inhibitors has demonstrated that the positioning of substituents and the nitrogen atoms within the heterocyclic core are crucial for potent and selective inhibition. For instance, in related fused pyrazole systems, the regiochemistry of substitutions often dictates the interaction with the hinge region of the kinase active site, a critical determinant of inhibitory activity.

Key Isomeric Considerations:
  • N-1 vs. N-2 Isomerism in the Pyrazole Ring: The position of the substituent on the pyrazole nitrogen can affect the orientation of other substituents and their ability to form key hydrogen bonds or hydrophobic interactions within the kinase ATP-binding pocket. In many pyrazole-based inhibitors, one of the pyrazole nitrogens acts as a hydrogen bond acceptor with the kinase hinge region. The substitution on the other nitrogen can modulate the electronic properties of the ring and influence the overall binding mode.

  • Positional Isomerism of Substituents: The location of substituents on the pyrrole and pyrazole rings dramatically impacts kinase inhibitory potency and selectivity. Substituents at certain positions can be designed to target specific pockets within the kinase active site, such as the hydrophobic pocket or the region near the DFG motif, leading to enhanced affinity and selectivity.

Quantitative Comparison of Kinase Inhibitory Activity

To illustrate the potential differences in activity between isomers, the following table summarizes hypothetical IC50 values for representative this compound isomers against a panel of kinases. This data is representative of typical findings for this class of compounds and is intended for illustrative purposes.

Compound IDScaffold IsomerR1R2Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
PCP-1 N-1 IsomerHPhenyl50250>1000
PCP-2 N-2 IsomerHPhenyl200800>1000
PCP-3 N-1 IsomerMethylPhenyl25150800
PCP-4 N-1 IsomerH4-Fluorophenyl30180>1000
PCP-5 N-1 IsomerH3-Aminophenyl1590500

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound isomers.

General Synthesis of N-Aryl-Pyrrolo[3,2-c]pyrazoles:

A mixture of the appropriate hydrazinopyrrole (1 mmol) and a substituted phenylboronic acid (1.2 mmol) is taken in a round-bottom flask. To this, a palladium catalyst, such as Pd(PPh3)4 (0.05 mmol), and a base, such as K2CO3 (2 mmol), are added. The flask is then charged with a suitable solvent, typically a mixture of dioxane and water. The reaction mixture is heated to reflux and stirred for 12-24 hours under an inert atmosphere. After completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-aryl-pyrrolo[3,2-c]pyrazole.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):

Kinase activity is assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a terbium-labeled anti-tag antibody-kinase complex. Test compounds are serially diluted in DMSO and then added to a 384-well plate. The kinase, tracer, and antibody are then added to the wells. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The TR-FRET signal is measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm. The IC50 values are calculated from the resulting dose-response curves using a four-parameter logistic fit.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway targeted by this compound kinase inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) PLC PLCγ Receptor->PLC pY Ras Ras Receptor->Ras PKC PKC PLC->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PCP This compound Inhibitor PCP->Raf Inhibition G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assays Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assays Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity IC50 IC50 Determination Selectivity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Validating the Mechanism of Action of Pyrrolo[3,2-c]pyrazole Derivatives as Janus Kinase (JAK) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrrolo[3,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of this compound-based compounds targeting the Janus Kinase (JAK) family of non-receptor tyrosine kinases. By examining their mechanism of action, selectivity, and potency, we offer a resource for researchers engaged in the discovery and development of novel anti-inflammatory and anticancer therapeutics.

Introduction to JAK Kinases and Their Role in Disease

The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[1][2] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][3][4][5] This signaling cascade, known as the JAK-STAT pathway, regulates a wide array of cellular processes, including immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in myeloproliferative neoplasms.[3][6] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[6]

Mechanism of Action of this compound-Based JAK Inhibitors

This compound derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinase domain.[7] This action prevents the phosphorylation of the kinase itself and downstream STAT proteins, thereby blocking the signal transduction cascade.[2][5] The pyrazole moiety often plays a crucial role in forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[7] The selectivity of these inhibitors for different JAK isoforms is influenced by the specific substitutions on the this compound core, which can exploit subtle differences in the ATP-binding sites of the JAK family members.[1][3]

Comparative Analysis of this compound-Based JAK Inhibitors

The following table summarizes the inhibitory activity of representative this compound-based compounds against different JAK isoforms. This data is essential for understanding their potency and selectivity profile.

CompoundTarget(s)IC50 (nM)Cell-Based Assay PerformanceKey Features
Ruxolitinib JAK1/JAK2~3Potent inhibition of cytokine-induced STAT phosphorylation in cellular assays.Approved for the treatment of myelofibrosis and polycythemia vera. Contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[7]
Baricitinib JAK1/JAK2JAK1: 5.9, JAK2: 5.7Effective in reducing inflammation in models of rheumatoid arthritis.[6]Approved for the treatment of rheumatoid arthritis.[6]
Compound 11e (from Jiang et al., 2019)JAK1/JAK2>90% inhibition at tested concentrationDisplayed compelling anti-inflammatory efficacy, superior to baricitinib, by inhibiting NO generation in LPS-induced RAW264.7 macrophages.[8]A 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative designed by coalescing N-acylpiperidine motifs with baricitinib.[8]
Compound 12b (from Lang et al., 2023)JAK1 selectiveExhibits 10- to 20-fold JAK1 selectivity over JAK2 in enzyme assays.Excellent JAK1 selectivity in Ba/F3-TEL-JAK cellular assays.[9]A C-5 pyrazole-modified pyrrolopyrimidine derivative. The pyrazole group forms a key hydrogen bond with E966 in JAK1, enhancing selectivity.[9]
Deucravacitinib (BMS-986165) TYK2N/AEffective in treating moderate-to-severe plaque psoriasis.[10][11][12]A first-in-class, oral, selective, allosteric TYK2 inhibitor. It has a unique mechanism of action, binding to the regulatory domain of TYK2.[12][13]

Experimental Protocols for Validating Mechanism of Action

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., 32P-ATP), fluorescence, or luminescence.

  • General Protocol:

    • Purified recombinant JAK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Cellular Phospho-STAT Assay

  • Objective: To assess the ability of a compound to inhibit JAK-STAT signaling in a cellular context.

  • Principle: This assay measures the level of phosphorylated STAT proteins in cells following cytokine stimulation in the presence or absence of the inhibitor.

  • General Protocol:

    • Cells expressing the relevant cytokine receptors and JAKs are cultured.

    • The cells are pre-incubated with the test compound at various concentrations.

    • The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, or IFN-γ) to activate the JAK-STAT pathway.

    • After a short incubation period, the cells are lysed.

    • The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are quantified using techniques such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

Visualizing the Mechanism of Action

The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for validating inhibitor activity.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Pyrrolo[3,2-c]pyrazoles.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Model KinaseAssay Purified JAK Enzyme + Substrate + ATP + Inhibitor IC50 IC50 Determination KinaseAssay->IC50 Measure Phosphorylation CellCulture Culture Cells Preincubation Pre-incubate with Inhibitor CellCulture->Preincubation Stimulation Stimulate with Cytokine Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis pSTAT_Quant Quantify pSTAT Lysis->pSTAT_Quant AnimalModel Disease Animal Model (e.g., Arthritis) Dosing Administer Inhibitor AnimalModel->Dosing Efficacy Assess Efficacy (e.g., reduced inflammation) Dosing->Efficacy

Caption: Workflow for validating the mechanism of action of JAK inhibitors.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the development of potent and selective kinase inhibitors. For the JAK family, the focus remains on achieving isoform selectivity to minimize off-target effects and improve the therapeutic window. The development of highly selective JAK1 inhibitors and allosteric TYK2 inhibitors exemplifies the progress in this field. Future research will likely focus on developing compounds with novel binding modes, improved pharmacokinetic properties, and efficacy in a broader range of inflammatory and neoplastic diseases. The experimental approaches outlined in this guide provide a robust framework for the validation and comparative analysis of these next-generation inhibitors.

References

Comparative Docking Analysis of Pyrrolo[3,2-c] Scaffold Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico examination of pyrrolo[3,2-c]pyrazole and its analogous derivatives reveals their potential as potent inhibitors of key cancer-related proteins. This guide provides a comparative analysis of their docking performance against crucial targets like tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), supported by experimental data and detailed methodologies.

The this compound scaffold and its isosteres, such as pyrrolo[3,2-c]pyridines, are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a wide range of biological targets. Recent studies have highlighted their potential as inhibitors of protein kinases and tubulin polymerization, both critical processes in cancer cell proliferation and survival. This guide synthesizes findings from multiple studies to offer a comparative perspective on their in-silico binding efficiencies and corresponding biological activities.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, showcasing the binding affinities and inhibitory concentrations of different pyrrolo-fused derivatives against their respective biological targets.

Table 1: Comparative Docking Scores and IC₅₀ Values of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors

Compound IDTarget ProteinDocking Score (kcal/mol)IC₅₀ (μM) against HeLa CellsKey Interacting Residues
10cTubulin-7.890.35Thrα179, Asnβ349
10dTubulin-8.120.28Thrα179, Asnβ349
10t Tubulin -8.54 0.12 Thrα179, Asnβ349
CA-4 (ref)Tubulin-7.210.018Cysβ241

Data synthesized from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1]

Table 2: Comparative Docking Scores of Pyrrolo-fused Pyrimidine and Diazepine Derivatives against EGFR and CDK2

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Predicted Inhibition Constant (Ki)
8bEGFR (1M17)-8.720.89 µM
8bCDK2 (1H1S)-9.150.45 µM
9aEGFR (1M17)-7.983.12 µM
9aCDK2 (1H1S)-8.232.11 µM
9cEGFR (1M17)-8.541.21 µM
9cCDK2 (1H1S)-8.890.78 µM

Data derived from a study on pyrrolo[3,2-d]pyrimidines and related derivatives.[2][3]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the studies of this compound and its analogs.

Molecular Docking Protocol for Tubulin Inhibitors

A representative molecular docking study for the 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine binding site of tubulin was performed as follows:

  • Protein Preparation: The X-ray crystal structure of tubulin (PDB ID: 5J2T) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules and ligands, adding polar hydrogens, and assigning Kollman charges using AutoDockTools-1.5.6.

  • Ligand Preparation: The 3D structures of the pyrrolo[3,2-c]pyridine derivatives were sketched using ChemDraw and optimized using a suitable force field. Gasteiger charges were assigned, and non-polar hydrogens were merged.

  • Grid Box Generation: A grid box with dimensions of 60 × 60 × 60 Å and a grid spacing of 0.375 Å was centered on the colchicine binding site to encompass the active site residues.

  • Docking Simulation: The docking calculations were performed using AutoDock Vina. The Lamarckian genetic algorithm was employed with a population size of 150, a maximum of 2,500,000 energy evaluations, and 27,000 generations. A total of 100 docking runs were conducted.

  • Analysis of Results: The resulting docking poses were clustered and ranked based on their binding energies. The pose with the lowest binding energy was selected for analyzing the interactions with the protein residues using visualization software like PyMOL or Discovery Studio.[1]

Molecular Docking Protocol for EGFR/CDK2 Inhibitors

For the docking of pyrrolo[3,2-d]pyrimidine derivatives against EGFR and CDK2, the following protocol was utilized:

  • Software: Molecular Operating Environment (MOE) software was used for the docking simulations.

  • Protein Preparation: The crystal structures of EGFR (PDB ID: 1M17) and CDK2 (PDB ID: 1H1S) were obtained from the Protein Data Bank. The structures were prepared by removing water molecules, performing 3D protonation, and energy minimization using the Amber99 force field.

  • Ligand Preparation: The ligands were built using the builder module in MOE and their energies were minimized using the MMFF94x force field.

  • Docking Procedure: The 'Triangle Matcher' placement method was used to generate docking poses, which were then scored using the 'London dG' scoring function. The poses were refined using force-field based methods, and the final scoring was performed using the 'GBVI/WSA dG' scoring function.

  • Interaction Analysis: The resulting docked complexes were analyzed to identify key binding interactions such as hydrogen bonds and hydrophobic interactions with the active site residues.[2][3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and the computational workflow relevant to the study of these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Pyrrolo_pyrazole This compound Derivative Pyrrolo_pyrazole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (e.g., Tubulin, EGFR) PrepareProtein PrepareProtein PDB->PrepareProtein Clean & Protonate Ligand Prepare Ligand Library (this compound derivatives) MinimizeLigand MinimizeLigand Ligand->MinimizeLigand Energy Minimization Grid Define Binding Site (Grid Box Generation) PrepareProtein->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) MinimizeLigand->Dock Grid->Dock Score Score & Rank Poses (Binding Energy) Dock->Score Visualize Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize Compare Comparative Analysis Visualize->Compare

Caption: A generalized workflow for comparative molecular docking studies.

References

Benchmarking Pyrrolo[3,4-c]pyrazole-Based Inhibitors: A Comparative Analysis of Danusertib Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyrrolo[3,4-c]pyrazole-based inhibitor, Danusertib (PHA-739358), with other established kinase inhibitors. This analysis is supported by experimental data to effectively benchmark its performance.

Danusertib, a derivative of the pyrrolo[3,4-c]pyrazole scaffold, is a potent ATP-competitive inhibitor of multiple kinases, with primary activity against the Aurora kinase family.[1][2] This family of serine/threonine kinases, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis.[1] Their overexpression in various cancers has made them attractive targets for anticancer therapies.[2] Danusertib has demonstrated significant inhibitory activity against all three Aurora kinases and has been evaluated in clinical trials for the treatment of various malignancies.[1][3]

Comparative Inhibitory Activity

The inhibitory potency of Danusertib against its primary targets and other relevant kinases is summarized below, alongside a selection of other well-known kinase inhibitors for benchmarking purposes.

InhibitorTarget Kinase(s)IC50 (nM)Compound Class
Danusertib (PHA-739358) Aurora A 13 Pyrrolo[3,4-c]pyrazole
Aurora B 79
Aurora C 61
ABL25
RET31
TrkA31
FGFR147
Alisertib (MLN8237)Aurora A1.2Pyrimidine
Aurora B396.5
Barasertib (AZD1152)Aurora B0.37Quinazoline
Tozasertib (VX-680 / MK-0457)Aurora A0.6Pyrrolopyrimidine
Aurora B18
Aurora C4.6

Experimental Protocols

The determination of inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50), is a critical component of kinase inhibitor profiling. The following is a generalized protocol for a biochemical kinase inhibition assay.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, HEPES) containing MgCl2 and other necessary cofactors

  • Test inhibitor (e.g., Danusertib) at various concentrations

  • Positive control inhibitor (a known inhibitor of the kinase)

  • Negative control (vehicle, e.g., DMSO)

  • Detection reagents (e.g., radioactive ATP [γ-32P] or fluorescence-based detection systems)

  • Microtiter plates

Procedure:

  • A solution of the purified kinase is prepared in the kinase buffer.

  • The test inhibitor is serially diluted to create a range of concentrations.

  • The kinase is pre-incubated with the various concentrations of the inhibitor (and controls) in the microtiter plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.

  • The kinase reaction is initiated by the addition of a mixture of the kinase-specific substrate and ATP.

  • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) and is then terminated, often by the addition of a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric assays: Measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate.

    • Fluorescence-based assays: Using technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) with phospho-specific antibodies.

  • The percentage of kinase activity is calculated for each inhibitor concentration relative to the negative control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Aurora kinases in mitosis and a typical workflow for evaluating kinase inhibitors.

Aurora_Kinase_Pathway G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry M M Phase (Mitosis) Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome maturation Spindle assembly AuroraB Aurora B AuroraB->Metaphase Chromosome alignment AuroraB->Anaphase Chromosome segregation AuroraB->Cytokinesis Cytokinesis Danusertib Danusertib Danusertib->AuroraA Danusertib->AuroraB

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Danusertib.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Compound Test Compound (e.g., Danusertib) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for p-Histone H3) Cell_Based_Assay->Mechanism_Study In_Vivo In Vivo Xenograft Model Mechanism_Study->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

References

Safety Operating Guide

Prudent Disposal of Pyrrolo[3,2-c]pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. For researchers, scientists, and drug development professionals working with Pyrrolo[3,2-c]pyrazole, a heterocyclic compound, adherence to established disposal protocols is a critical aspect of the experimental workflow. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, based on best practices for similar chemical compounds.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally related compounds, such as pyrazole. It is imperative to consult the specific SDS provided by your chemical supplier for the most accurate and detailed information.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Summary of Key Safety Data (Based on Pyrazole)

The following table summarizes the known hazards of pyrazole, a structurally related compound. This information should be considered as a potential guide to the hazards of this compound, pending a specific SDS.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1][3][4]
Acute Toxicity (Dermal) Toxic in contact with skin.[1][2][3]Wear protective gloves/protective clothing. If on skin, wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[1][3]
Skin Irritation Causes skin irritation.[1][2][3]Wash skin thoroughly after handling. Wear protective gloves.[1][3]
Serious Eye Damage Causes serious eye damage.[1][2][3]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[1][2][3]Avoid release to the environment.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research setting.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Do not mix with other incompatible waste streams.

2. Chemical Inactivation (if applicable and safe):

  • For many nitrogen-containing heterocyclic compounds, chemical degradation can be a viable disposal method. However, without specific data for this compound, this should only be attempted by experienced chemists with a full understanding of the potential reaction byproducts. A thorough literature search and risk assessment are mandatory before attempting chemical inactivation.

3. Licensed Disposal:

  • The most recommended and safest method for the disposal of this compound is to use a licensed chemical waste disposal company.[2]

  • Store the segregated waste in a sealed, properly labeled container in a designated waste accumulation area.

  • Follow all institutional and local regulations for hazardous waste pickup.

4. Incineration:

  • A common disposal method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This should be carried out by a licensed disposal facility.

  • One suggested method for flammable solids is to dissolve or mix the material with a combustible solvent before incineration.[2]

Experimental Workflow for Disposal

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Closed Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store contact Contact Licensed Waste Disposal Company store->contact pickup Arrange for Waste Pickup contact->pickup end End: Proper Disposal Complete pickup->end

References

Personal protective equipment for handling Pyrrolo[3,2-c]pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pyrrolo[3,2-c]pyrazole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, respiratory effects, and unknown long-term hazards, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Rationale and Best Practices
Eye/Face Protection Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[6]
Skin Protection - Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat- Full-length pants and closed-toe shoesSelect gloves that are resistant to the solvents being used with the compound; inspect them for any signs of degradation before use.[7] A chemical-resistant lab coat should be worn over personal clothing, which must cover the legs and feet completely.[7] Contaminated clothing should be removed immediately and decontaminated before reuse.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesAll handling of solid or powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Operational Plan: Safe Handling Protocol

A systematic approach is critical to minimize the risk of exposure during the handling of this compound.

Preparation and Pre-Handling
  • Risk Assessment: Before any work begins, perform a comprehensive risk assessment that considers the quantity of the compound being used, the specific experimental procedures, and potential for exposure.[2][4][8]

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. The work surface within the hood should be lined with an absorbent, plastic-backed pad to contain any potential spills.[9]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials on hand.

Handling the Compound
  • Weighing: If handling the compound as a solid, weigh it directly within the fume hood to prevent the release of dust into the laboratory environment.

  • Making Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed whenever possible.

  • Transport: When moving the compound, even in small quantities, use secondary containment (e.g., a sealed container within a larger, non-breakable container) to prevent spills in case the primary container is dropped or breaks.[9]

Post-Handling and Cleanup
  • Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated PPE (gloves, lab coats), absorbent pads, and weighing papers.

    • Liquid Waste: Unused solutions and solvent rinses. Ensure that incompatible waste streams are not mixed.

    • Sharps: Contaminated needles, syringes, or glassware should be disposed of in a designated sharps container.[6]

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic, pending collection by institutional environmental health and safety personnel.

  • Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal start Start: New Experiment with this compound risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment ppe Don Required PPE (Gloves, Goggles, Face Shield, Lab Coat) risk_assessment->ppe setup Prepare Designated Fume Hood (Line with absorbent pad) ppe->setup handling Perform Experimental Work (Weighing, Solution Prep, etc.) setup->handling spill Spill Occurs? handling->spill spill_cleanup Execute Spill Cleanup Protocol (Use Spill Kit, Report) spill->spill_cleanup Yes decontaminate Decontaminate Work Surfaces and Equipment spill->decontaminate No spill_cleanup->decontaminate waste_disposal Segregate and Dispose of Hazardous Waste decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.